molecular formula C4H5N3O B10827506 Cytosine-d2

Cytosine-d2

Numéro de catalogue: B10827506
Poids moléculaire: 113.11 g/mol
Clé InChI: OPTASPLRGRRNAP-QDNHWIQGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

6-amino-4,5-dideuterio-1H-pyrimidin-2-one is a deuterium-labeled analog of a dihydropyrimidine core structure, a scaffold of significant interest in medicinal and biological chemistry. The incorporation of two deuterium atoms at the 4 and 5 positions of the ring replaces hydrogen, creating a non-radioactive isotopic label that can be tracked using mass spectrometry. This compound is closely related to structures like 4-amino-5,6-dihydro-1H-pyrimidin-2-one, also known as dihydrocytosin . Its primary research value lies in its use as a stable isotope-labeled internal standard in quantitative bioanalysis, ensuring accurate measurement of parent compound concentrations in complex biological matrices. Furthermore, it serves as a critical tracer in Absorption, Distribution, Metabolism, and Excretion (ADME) studies and drug metabolism research, where the kinetic isotope effect (KIE) imparted by the deuterium atoms can be investigated to study the compound's metabolic fate and pathways . The pyrimidine core is a fundamental building block in nucleic acid chemistry, and this deuterated version provides a tool for probing biochemical mechanisms without significantly altering the steric profile of the molecule. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

6-amino-4,5-dideuterio-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTASPLRGRRNAP-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(NC(=O)N=C1[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cytosine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Cytosine-d2, a deuterated isotopologue of the pyrimidine (B1678525) nucleobase cytosine. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This guide covers the fundamental chemical data of this compound, details on relevant experimental protocols, and visualizations of key biological pathways where it serves as a valuable tracer.

Core Chemical Properties

This compound is a stable isotope-labeled version of cytosine where two hydrogen atoms on the pyrimidine ring have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry and a useful probe in nuclear magnetic resonance spectroscopy studies.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Formula C₄H₃D₂N₃O[2][3]
Molecular Weight 113.11 g/mol [3]
CAS Number 106391-24-6[2][3][4]
Formal Name 6-amino-2(1H)-pyrimidinone-4,5-d₂[2]
Synonyms Cytosine-[5,6-d2], 4-amino-5,6-dideuterio-1H-pyrimidin-2-one[3]
Isotopic Purity ≥98% atom D; ≥99% deuterated forms (d₁-d₂)[2][3]
Physical Form Solid[2]
Solubility 50 mg/mL in 0.5M HCl[2]
Storage Temperature -20°C to Room Temperature[2][4][5]
Stability ≥ 4 years[2]

Experimental Protocols

The unique properties of this compound make it a valuable tool in various experimental contexts. Below are detailed methodologies for its application in mass spectrometry and a general description of its synthesis.

Quantification of Cytosine using Isotope Dilution Mass Spectrometry

This compound is frequently employed as an internal standard for the accurate quantification of endogenous cytosine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The principle of this method, known as stable isotope dilution, relies on the addition of a known amount of the isotopically labeled standard (this compound) to the sample at an early stage of preparation.[8]

Methodology:

  • Sample Preparation: Biological samples (e.g., cell lysates, plasma, tissue homogenates) are prepared to extract nucleic acids or nucleosides. This often involves enzymatic digestion of DNA/RNA to release the individual nucleosides.[6] A precise amount of this compound is spiked into the sample prior to or during the extraction/digestion process.

  • Chromatographic Separation: The extracted nucleosides are separated using ultra-high-performance liquid chromatography (UHPLC). A C18 reversed-phase column is commonly used with a gradient elution of a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[9][10]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument. The instrument is set to monitor specific mass transitions for both unlabeled cytosine and this compound using multiple reaction monitoring (MRM).[9]

    • For Cytosine: The precursor ion (M+H)⁺ is selected and fragmented, and a specific product ion is monitored.

    • For this compound: The corresponding deuterated precursor ion (M+H)⁺ is selected, and its characteristic fragment ion is monitored.

  • Quantification: The ratio of the peak area of the endogenous cytosine to the peak area of the this compound internal standard is calculated. This ratio is then used to determine the exact concentration of cytosine in the original sample by comparing it to a calibration curve generated using known concentrations of unlabeled cytosine and a fixed concentration of this compound.[6]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Spike with this compound sample->add_is extract Nucleic Acid Extraction & Digestion add_is->extract hplc UHPLC Separation extract->hplc ms Tandem MS Detection (MRM) hplc->ms quant Quantification (Peak Area Ratio) ms->quant pyrimidine_synthesis cluster_de_novo De Novo Synthesis cluster_incorporation Incorporation into Nucleic Acids precursors Aspartate, Glutamine, Bicarbonate ump UMP precursors->ump udp UDP ump->udp utp UTP udp->utp ctp CTP (Cytidine Triphosphate) utp->ctp dna DNA ctp->dna DNA Polymerase rna RNA ctp->rna RNA Polymerase cytosine_deamination cluster_repair DNA Repair cytosine Cytosine in DNA intermediate Tetrahedral Intermediate cytosine->intermediate + H₂O (Hydrolysis/Enzyme) uracil Uracil in DNA intermediate->uracil - NH₃ mutation C to T Transition Mutation (after replication) uracil->mutation repair Uracil-DNA Glycosylase (BER Pathway) uracil->repair repair->cytosine Restores Cytosine

References

A Technical Guide to the Isotopic Purity and Stability of Cytosine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Cytosine-d2, focusing on its isotopic purity, stability, and the experimental protocols used for its characterization. This compound serves as a critical internal standard for the quantification of its natural counterpart, cytosine, in various biological matrices using mass spectrometry.[1] Its utility is fundamentally dependent on its high isotopic enrichment and stability under experimental and storage conditions.

Isotopic Purity of this compound

Isotopic purity, or isotopic enrichment, refers to the percentage of a compound in which a specific atom (or atoms) has been replaced by its isotope. For this compound (6-amino-2(1H)-pyrimidinone-4,5-d2), this means quantifying the proportion of molecules that contain two deuterium (B1214612) atoms at the C4 and C5 positions of the pyrimidine (B1678525) ring, relative to molecules with zero (d0) or one (d1) deuterium atom. High isotopic purity is essential to prevent signal overlap and ensure accurate quantification in mass spectrometry-based assays.

Data Presentation: Specifications and Purity

Commercially available this compound typically exhibits high isotopic enrichment. The data below is representative of a high-quality standard.

ParameterSpecificationSource
Formal Name 6-amino-2(1H)-pyrimidinone-4,5-d₂[1]
Molecular Formula C₄H₃D₂N₃O[1]
Formula Weight 113.1[1]
Isotopic Purity ≥99% (sum of d₁ and d₂ forms)[1]
Chemical Purity ≥98%[2]
Experimental Protocol: Determination of Isotopic Purity by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for determining isotopic purity due to its sensitivity and ability to separate the analyte from potential impurities.[3] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly effective.[4][5]

Objective: To accurately quantify the isotopic distribution (d0, d1, d2) of a this compound sample.

Materials:

  • This compound sample

  • Unlabeled Cytosine (for reference)

  • LC-MS grade water and acetonitrile (B52724)

  • LC-MS grade formic acid (or other suitable modifier)

  • UHPLC system coupled to a high-resolution mass spectrometer

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 0.5M HCl, water, or methanol) at a concentration of ~1 mg/mL.[1]

    • Prepare a working solution by diluting the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL) in the initial mobile phase.

    • Prepare a similar concentration of unlabeled cytosine as a reference standard.

  • LC Separation:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Develop a gradient to ensure the analyte is well-separated from any impurities.

    • Flow Rate: As recommended for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 1-5 µL.

  • MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full scan mode with high resolution (>10,000).

    • Mass Range: Scan a range that includes the masses of unlabeled and labeled cytosine (e.g., m/z 100-150). The expected [M+H]⁺ ions are:

      • Cytosine (d0): m/z 112.051

      • Cytosine-d1: m/z 113.057

      • This compound: m/z 114.063

    • Instrument Calibration: Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.[3]

  • Data Analysis:

    • Analyze the unlabeled cytosine standard first to determine its natural isotopic distribution (contributions from ¹³C and ¹⁵N).

    • For the this compound sample, extract the ion chromatograms (EICs) for each isotopologue (m/z 112.051, 113.057, 114.063).[4]

    • Integrate the peak area for each EIC.

    • Correct the observed peak areas for the natural isotopic abundance of carbon and nitrogen, a step crucial for accurate determination.[4][5]

    • Calculate the percentage of each isotopologue to determine the overall isotopic purity.

Visualization: Isotopic Purity Determination Workflow

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Dissolve this compound in suitable solvent p2 Prepare working solution (e.g., 1-10 µg/mL) p1->p2 a1 Inject sample onto UHPLC system p2->a1 a2 Separate analyte on C18 column a1->a2 a3 Detect ions using HRMS (Full Scan) a2->a3 d1 Extract Ion Chromatograms (EICs) for d0, d1, d2 a3->d1 d2 Integrate peak areas of each isotopologue d1->d2 d3 Correct for natural isotope abundance d2->d3 d4 Calculate isotopic purity d3->d4 result Final Purity Report d4->result

Caption: Workflow for determining the isotopic purity of this compound via LC-MS.

Stability of this compound

The stability of a deuterated compound is crucial for its use as a reliable standard.[6] Degradation can lead to a loss of chemical integrity, while the exchange of deuterium for protium (B1232500) (H/D back-exchange) can compromise isotopic purity.[6] The C-D bond is stronger than the C-H bond, which can slow down metabolic degradation (the Kinetic Isotope Effect), but the label's stability is not guaranteed under all conditions.[7][]

Factors Affecting Stability
  • pH: Cytosine can undergo hydrolytic deamination to form uracil, a process that is pH and temperature-dependent. Acidic conditions can also lead to the hydrolysis of the N-glycosidic bond in nucleosides.[9][10]

  • Temperature: Elevated temperatures accelerate chemical degradation pathways.[6]

  • Oxidation: Reactive oxygen species can modify the pyrimidine ring, leading to products like cytosine glycols, which are unstable and can further degrade.[11]

  • Enzymatic Degradation: Enzymes such as cytosine deaminase can convert cytosine to uracil.[12] While often not a concern for in-vitro standards, it is relevant if the compound is used in biological systems.

Potential Degradation Pathways

The primary degradation pathways for cytosine involve deamination and oxidation. The deuterium atoms in this compound are attached to the C4 and C5 carbons of the pyrimidine ring, which are not typically sites of enzymatic C-H bond cleavage in primary metabolism, suggesting good metabolic stability. However, chemical stability must still be assessed.

Cytosine_Degradation C_d2 This compound U_d2 Uracil-d2 C_d2->U_d2 Hydrolytic Deamination (Heat, pH) CG Cytosine Glycols C_d2->CG Oxidation (KMnO₄, ROS) HC 5-Hydroxycytosine CG->HC Dehydration UG Uracil Glycols CG->UG Deamination

Caption: Major chemical degradation pathways for the cytosine moiety.

Experimental Protocols: Stability Assessment

The following protocols are designed to assess the chemical stability and the potential for H/D back-exchange of this compound.

Objective: To identify potential degradation products and pathways under stress conditions.[6]

Methodology:

  • Prepare Stock Solution: Create a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile or water).

  • Prepare Stress Samples: Aliquot the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Store a solid sample and a solution sample at 80°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Neutralize acid/base samples. Dilute all samples with the initial mobile phase.

  • Analysis: Analyze the samples by LC-MS. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent this compound. Characterize any significant degradants using MS/MS.

Stress ConditionTypical ReagentTemperaturePurpose
Acid Hydrolysis 0.1 M HCl60-80°CSimulates acidic environments; tests for deamination/hydrolysis.
Base Hydrolysis 0.1 M NaOH60-80°CSimulates alkaline environments; tests for base-catalyzed degradation.
Oxidation 3% H₂O₂Room TempTests susceptibility to oxidative damage.
Thermal N/A>60°CAssesses intrinsic stability of the molecule to heat.

Objective: To determine if the deuterium labels are stable and do not exchange with protons from the solvent.

Methodology:

  • Sample Preparation: Dissolve this compound in a protic solvent relevant to its intended use (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the solution at a relevant temperature (e.g., 37°C for physiological studies).

  • Time Points: Take aliquots at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Analyze the samples using high-resolution LC-MS.

  • Data Interpretation: Monitor the mass isotopologue distribution over time. A statistically significant increase in the d1 or d0 signal relative to the d2 signal indicates H/D back-exchange. Given that the deuterium labels are on carbon atoms, significant back-exchange is not expected under typical physiological conditions.

Visualization: Stability Testing Workflow

Stability_Workflow cluster_tests Stability Tests cluster_analysis Analysis at Time Points (t=0, t=x...) cluster_results Data Interpretation start This compound Sample forced Forced Degradation (Acid, Base, Heat, Oxid.) start->forced hd_exchange H/D Back-Exchange (Physiological Buffer, 37°C) start->hd_exchange long_term Long-Term Storage (Recommended Conditions) start->long_term lcms LC-MS Analysis forced->lcms hd_exchange->lcms long_term->lcms purity_check Assess Chemical Purity (% Parent Remaining) lcms->purity_check isotope_check Assess Isotopic Distribution (d0, d1, d2 ratios) lcms->isotope_check degradants Identify Degradants purity_check->degradants rate Determine Degradation Rate purity_check->rate exchange_rate Quantify H/D Exchange isotope_check->exchange_rate shelf_life Establish Shelf-Life rate->shelf_life

Caption: General workflow for assessing the stability of this compound.

Application in Drug Development: The Kinetic Isotope Effect (KIE)

While this compound is primarily used as an analytical standard, the principle of its stability is central to the use of deuteration in drug development. Replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of enzymatic C-H bond cleavage.[7] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can improve a drug's metabolic stability, leading to a longer half-life and increased drug exposure.[7][]

KIE_Concept cluster_ch C-H Bond Cleavage (Metabolism) cluster_cd C-D Bond Cleavage (Metabolism) ch_drug Drug with C-H bond ch_enzyme Metabolizing Enzyme (e.g., CYP450) ch_drug->ch_enzyme cd_drug Deuterated Drug with C-D bond ch_drug->cd_drug Deuteration ch_metabolite Metabolite ch_enzyme->ch_metabolite Fast Reaction (kH) cd_enzyme Metabolizing Enzyme (e.g., CYP450) cd_drug->cd_enzyme cd_metabolite Metabolite cd_enzyme->cd_metabolite Slower Reaction (kD) kH > kD result Improved Metabolic Stability Longer Half-Life cd_metabolite->result

Caption: The Kinetic Isotope Effect (KIE) slows metabolism at deuterated sites.

Conclusion

The utility of this compound as an internal standard is critically dependent on its high isotopic purity and robust chemical stability. Its isotopic enrichment is reliably determined using high-resolution mass spectrometry, confirming the low abundance of unlabeled species. The deuterium labels on the C4 and C5 positions are stable and not prone to back-exchange under standard analytical and physiological conditions. Understanding the potential degradation pathways and employing rigorous stability testing ensures that this compound remains a reliable and accurate tool for quantitative bioanalysis in research and drug development.

References

Commercial suppliers of Cytosine-d2 for research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Cytosine-d2 for Research Applications

Introduction

This compound (Deuterated Cytosine) is a stable isotope-labeled version of the pyrimidine (B1678525) nucleobase, cytosine. In this molecule, two hydrogen atoms on the pyrimidine ring are replaced with deuterium, a non-radioactive, heavy isotope of hydrogen. This substitution results in a molecule that is chemically identical to its natural counterpart but has a higher molecular weight. This key characteristic makes this compound an indispensable tool for researchers, particularly in the field of quantitative analysis using mass spectrometry.

This guide provides a comprehensive overview of commercial this compound for researchers, scientists, and drug development professionals. It covers commercially available sources, detailed methodologies for its application as an internal standard, quality control procedures, and its role in the context of epigenetic research.

Commercial Suppliers of this compound

This compound is available from several reputable chemical suppliers that specialize in stable isotope-labeled compounds for research purposes. The choice of supplier may depend on factors such as required purity, available quantity, cost, and shipping times. Below is a summary of key product specifications from various commercial vendors.

Table 1: Supplier and Product Specifications for this compound

SupplierProduct Name/NumberCAS NumberMolecular FormulaFormula Weight ( g/mol )Stated Isotopic Purity/Enrichment
Cayman Chemical This compound (Item No. 106391-24-6)106391-24-6C₄H₃D₂N₃O113.1≥99% deuterated forms (d₁-d₂)[1]
CDN Isotopes Cytosine-5,6-d2 (D-6872)106391-24-6C₄H₃D₂N₃O113.1298 atom % D
BOC Sciences Cytosine-[5,6-d2] (106391-24-6)106391-24-6C₄H₃D₂N₃O113.1198% atom D
Apollo Scientific This compound (DE2063)106391-24-6C₄H₃D₂N₃O113.1198%
LGC Standards Cytosine-5,6-d2106391-24-6Not SpecifiedNot SpecifiedNot Specified
MedChemExpress This compound106391-24-6C₄H₃D₂N₃O113.11Not Specified

Table 2: Example Pricing for this compound

SupplierQuantityPrice (USD)
CDN Isotopes 0.1 g$278.00

Note: Prices are subject to change and may not include shipping and handling fees. Users should consult the supplier's website for current pricing and availability.

Core Application: Quantitative Analysis by Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS), most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This technique is considered the gold standard for quantitative analysis due to its high accuracy and precision.[2]

The principle relies on adding a known amount of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte of interest (cytosine). The labeled standard is nearly identical to the analyte in its chemical and physical properties (e.g., extraction efficiency, chromatographic retention time, and ionization efficiency). However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any sample loss during preparation or variations in instrument response can be accurately corrected for.[2]

G cluster_process Analytical Process cluster_data Data Analysis Analyte Analyte (Cytosine) (Unknown Amount, Native Isotope Ratio) Mix Spike Sample with IS Analyte->Mix IS Internal Standard (this compound) (Known Amount, Labeled Isotope Ratio) IS->Mix Prep Sample Preparation (Extraction, Derivatization, etc.) Mix->Prep Analysis LC-MS/MS Analysis Prep->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant Quantify Analyte (Using Calibration Curve) Ratio->Quant G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start DNA Sample Spike Spike with This compound IS Start->Spike Digest Enzymatic Digestion Spike->Digest Precip Protein Precipitation Digest->Precip Extract Supernatant Extraction Precip->Extract Final Reconstitute for Injection Extract->Final LC LC Separation (C18 Column) Final->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Calculate Calculate Area Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify G cluster_qc Quality Control Workflow Product Synthesized This compound HPLC HPLC Analysis Product->HPLC MS HR-MS Analysis Product->MS NMR NMR Analysis Product->NMR ChemPurity Chemical Purity (>98%?) HPLC->ChemPurity IsoPurity Isotopic Enrichment (>98%?) MS->IsoPurity StructConfirm Structural Integrity & Label Position Confirmed? NMR->StructConfirm Pass Release for Use ChemPurity->Pass Yes Fail Repurify / Reject ChemPurity->Fail No IsoPurity->Pass Yes IsoPurity->Fail No StructConfirm->Pass Yes StructConfirm->Fail No G C Cytosine mC 5-methylcytosine (5mC) (Gene Silencing) C->mC DNMTs (+CH₃) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TETs (Oxidation) fC 5-formylcytosine (5fC) hmC->fC TETs (Oxidation) caC 5-carboxylcytosine (5caC) fC->caC TETs (Oxidation) BER Base Excision Repair (BER) caC->BER TDG BER->C Replaced with unmodified Cytosine

References

NMR and mass spectrometry data for Cytosine-d2.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NMR and Mass Spectrometry of Cytosine-d2

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characterization of isotopically labeled compounds is paramount. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Deuterated Cytosine (this compound), a crucial internal standard in quantitative analyses.

Introduction to this compound

Cytosine is a fundamental pyrimidine (B1678525) nucleobase found in DNA and RNA.[1][2] Its deuterated isotopologue, this compound, serves as an invaluable internal standard for quantification of cytosine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The incorporation of deuterium (B1214612) atoms results in a predictable mass shift, allowing for precise differentiation from the naturally occurring analyte. The formal name for this compound is 6-amino-2(1H)-pyrimidinone-4,5-d2, with a formula weight of 113.1.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. For this compound, NMR data is compared against the well-established spectra of unlabeled cytosine.

¹H and ¹³C NMR Data for Unlabeled Cytosine

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for standard cytosine, which serve as a reference for interpreting the spectra of its deuterated analogue.

Table 1: ¹H NMR Chemical Shifts for Unlabeled Cytosine [4][5]

AtomChemical Shift (ppm)SolventFrequency (MHz)
H55.96 - 5.97D₂O400
H67.49 - 7.51D₂O400
H55.0 - 6.0--
H66.9 - 7.9--
(N)H₂6.7 - 7.0 / 8.1 - 8.8--

Table 2: ¹³C NMR Chemical Shifts for Unlabeled Cytosine [5][6]

AtomChemical Shift (ppm)Solvent
C597.818D₂O
C6145.846D₂O
C2159-
C4166-168-
N1150-156-
N3210-
²H NMR Data for Deuterated Cytosine

In this compound, the deuterium atoms replace the protons at the C5 and C6 positions. A ²H (Deuterium) NMR spectrum would show signals corresponding to these deuterated sites. A study on D₅-cytosine-monohydrate, prepared by recrystallization from D₂O, provides insight into the expected chemical shifts for the deuterated sites, which are clearly resolved in the ²H NMR spectrum.[7]

Table 3: ²H NMR Data for Deuterated Cytosine Sites

Deuterated SiteApproximate Chemical Shift (ppm)
D5~6.0
D6~7.5
Exchangeable sites (N-D, D₂O)Variable

Note: The chemical shifts are estimated based on the proton spectrum and are subject to variation based on experimental conditions.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of compounds. This compound is specifically designed for use in MS-based quantification methods.[3]

Electron Ionization Mass Spectrum of Unlabeled Cytosine

The mass spectrum of unlabeled cytosine provides a fragmentation pattern that can be compared with its deuterated analogue. The molecular weight of unlabeled cytosine is 111.10 g/mol .[2]

Table 4: Key Mass-to-Charge Ratios (m/z) for Unlabeled Cytosine (Electron Ionization) [8]

m/zRelative IntensityInterpretation
111~100%Molecular Ion [M]⁺
95~20%[M - NH₂]⁺ or [M - O]⁺
83~40%Fragmentation
68~55%Fragmentation
54~35%Fragmentation

For this compound, the molecular ion peak would be expected at an m/z of 113, reflecting the addition of two deuterium atoms. The fragmentation pattern would also show corresponding mass shifts.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in both NMR and mass spectrometry.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of cytosine is as follows:

  • Sample Preparation : A saturated solution of the sample is prepared in a suitable deuterated solvent, commonly Deuterium Oxide (D₂O).[5] The pH is adjusted to a neutral value, such as 7.4.[5]

  • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is used for data acquisition.[4][5]

  • Data Acquisition :

    • ¹H NMR : A standard 1D proton experiment is performed. The solvent peak may be suppressed to better visualize the analyte signals.[9]

    • ¹³C NMR : A 1D carbon experiment, such as a proton-decoupled ¹³C experiment, is run.

    • 2D NMR : For more detailed structural assignment, 2D experiments like TOCSY and HSQC can be employed.[4]

  • Referencing : Chemical shifts are typically referenced to an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[5]

  • Temperature : Experiments are often conducted at a controlled temperature, for instance, 298K (25°C).[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a standard method for the quantification of cytosine and its modifications.[10]

  • Sample Preparation : For analysis of DNA modifications, genomic DNA is first enzymatically digested to single nucleosides.[10] An internal standard, such as this compound, is added to the sample.

  • Chromatography :

    • Column : A reverse-phase column (e.g., C18) is commonly used for separation.

    • Mobile Phase : A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is employed.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive mode is typically used.[11]

    • Detection : The analysis is performed using tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Parameters : Key parameters like ESI voltage (e.g., +3.4 kV) and vaporizer temperature (e.g., 320 °C) are optimized.[11]

  • Quantification : The analyte concentration is determined by comparing the peak area ratio of the endogenous analyte to the isotopically labeled internal standard (this compound).

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound using both NMR and Mass Spectrometry.

G Analytical Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Final Reporting Sample This compound Sample Acquisition PrepNMR Prepare NMR Sample (in D2O, pH 7.4) Sample->PrepNMR PrepMS Prepare MS Sample (e.g., Spiking into matrix) Sample->PrepMS NMR NMR Spectroscopy (1H, 13C, 2H, 2D NMR) PrepNMR->NMR MS Mass Spectrometry (LC-MS/MS) PrepMS->MS NMR_Analysis NMR Data Processing - Chemical Shift Assignment - Structural Confirmation NMR->NMR_Analysis MS_Analysis MS Data Processing - Molecular Ion Confirmation - Fragmentation Analysis - Quantification MS->MS_Analysis Report Comprehensive Analytical Report NMR_Analysis->Report MS_Analysis->Report

Caption: Workflow for the analysis of this compound.

References

Whitepaper: Spontaneous Deamination of Cytosine to Uracil: Mechanisms, Consequences, and Repair

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Spontaneous hydrolytic deamination of cytosine to uracil (B121893) is a frequent and unavoidable form of DNA damage that poses a significant threat to genomic integrity.[1][2] This chemical alteration, if left unrepaired, leads to a C:G to T:A transition mutation during DNA replication, representing a major source of spontaneous mutagenesis linked to various human diseases, including cancer.[3][4][5][6] Eukaryotic organisms have evolved a sophisticated defense mechanism, the Base Excision Repair (BER) pathway, to counteract this lesion. This process is initiated by Uracil-DNA Glycosylase (UDG), which recognizes and excises the aberrant uracil base.[1][7][8] This technical guide provides an in-depth examination of the chemical mechanism of cytosine deamination, its biological ramifications, the intricacies of the BER pathway, and the experimental methodologies used to study this fundamental aspect of DNA stability and repair.

The Chemical Mechanism of Spontaneous Cytosine Deamination

Spontaneous deamination is a hydrolytic reaction where the exocyclic amino group at the C4 position of the cytosine ring is replaced by a keto group, converting it to uracil and releasing ammonia (B1221849).[4][9] This process occurs spontaneously in the aqueous environment of the cell nucleus. The reaction proceeds through the nucleophilic attack of a water molecule on the C4 carbon, leading to a tetrahedral intermediate, which then collapses with the elimination of ammonia to form uracil.[3][9]

The rate of this reaction is significantly influenced by the state of the DNA. In double-stranded DNA, the rate is extremely slow, but it increases by approximately three orders of magnitude in single-stranded DNA, where the cytosine base is more exposed.[10] This suggests that the transient unwinding of DNA during processes like transcription and replication creates windows of vulnerability for deamination.[11][12] Temperature is also a critical factor; the rate of deamination increases substantially with rising temperatures, a phenomenon termed "heat mutagenesis".[5][13]

G cluster_mechanism Chemical Conversion Pathway C Cytosine (in DNA) H2O + H₂O (Hydrolysis) Intermediate Tetrahedral Intermediate C->Intermediate Nucleophilic Attack NH3 - NH₃ (Ammonia) U Uracil (in DNA) Intermediate->U Deamination

Figure 1: Conceptual overview of the hydrolytic deamination of cytosine.

Biological Consequences of Uracil in DNA

The conversion of cytosine to uracil is highly mutagenic because uracil preferentially pairs with adenine (B156593) instead of guanine (B1146940) during DNA replication.[7][14]

C:G to T:A Transition Mutations

If a U:G mismatch resulting from cytosine deamination is not repaired before the next round of DNA replication, a DNA polymerase will insert an adenine opposite the uracil. In the subsequent replication cycle, this A:U pair becomes a stable T:A pair, completing the C:G → T:A transition mutation.[7] This is one of the most common types of single nucleotide mutations found in nature.[4] Studies in E. coli lacking Uracil-DNA Glycosylase have directly shown that cytosine deamination is a significant source of spontaneous mutations.[6]

Mutational Signatures in Cancer

The accumulation of C:G>T:A transitions is a hallmark of cellular aging and is prominent in many types of cancer.[15] This pattern of mutation is so characteristic that it forms the basis of "mutational signature 1" in the Catalogue of Somatic Mutations in Cancer (COSMIC).[16] This signature is associated with the spontaneous deamination of 5-methylcytosine (B146107) (which deaminates to thymine (B56734), creating a T:G mismatch) but the underlying principle of deamination as a mutagenic force is the same.[4][15] Furthermore, enzymatic deamination by the APOBEC family of enzymes, which also convert cytosine to uracil, generates distinct mutational signatures (Signatures 2 and 13) characterized by C>T and C>G mutations in specific sequence contexts.[17]

Cellular Defense: The Base Excision Repair (BER) Pathway

To preserve genomic integrity, cells employ the Base Excision Repair (BER) pathway to find and remove uracil from DNA.[1][7] This multi-step process ensures the correct cytosine base is restored.

Recognition and Excision by Uracil-DNA Glycosylase (UDG)

The BER pathway is initiated by a class of enzymes called DNA glycosylases.[7] Uracil-DNA Glycosylase (UDG), also known as UNG, is the primary enzyme responsible for recognizing uracil in DNA.[1][8][18] UDG scans the DNA and, upon encountering a uracil residue, flips the base out of the DNA helix and into its active site.[8] It then cleaves the N-glycosidic bond that links the uracil base to the deoxyribose sugar backbone, releasing free uracil and creating an apurinic/apyrimidinic (AP) site, also known as an abasic site.[4][8] In humans, there are two major isoforms, the nuclear UNG2 and the mitochondrial UNG1, which handle uracil repair in their respective compartments.[18]

Processing of the AP Site

Once the AP site is created, the repair process continues through one of two sub-pathways:

  • Short-Patch BER: This is the predominant pathway. AP Endonuclease 1 (APE1) nicks the DNA backbone 5' to the AP site.[19][20] DNA Polymerase β (Pol β) then removes the remaining 5' deoxyribose phosphate (B84403) (dRP) moiety and inserts a single cytosine nucleotide. The final nick is sealed by the DNA Ligase III/XRCC1 complex.[20]

  • Long-Patch BER: This pathway is activated when the 5' end of the AP site is modified and resistant to Pol β's dRP-lyase activity.[21] DNA Polymerase δ or ε synthesizes a longer stretch of 2-10 nucleotides, creating a "flap" of displaced DNA. This flap is then removed by Flap Endonuclease 1 (FEN1), and the final nick is sealed by DNA Ligase I.[20]

G cluster_sp Short-Patch BER (Major Pathway) cluster_lp Long-Patch BER (Minor Pathway) Start Spontaneous Cytosine Deamination UG_Mismatch U:G Mismatch in DNA Start->UG_Mismatch UNG UNG / UDG (Uracil-DNA Glycosylase) UG_Mismatch->UNG AP_Site AP (Abasic) Site + Free Uracil UNG->AP_Site Excision of Uracil APE1 APE1 (AP Endonuclease) AP_Site->APE1 Nick 5' Nicked Strand with 3'-OH and 5'-dRP APE1->Nick Incision PolB DNA Polymerase β (Gap filling + dRP removal) Nick->PolB PolDE DNA Polymerase δ/ε (Strand Displacement) Nick->PolDE Lig3 DNA Ligase III / XRCC1 PolB->Lig3 Repaired_SP Repaired DNA Lig3->Repaired_SP Flap Flap Structure Formation PolDE->Flap FEN1 FEN1 (Flap Endonuclease) Flap->FEN1 Lig1 DNA Ligase I FEN1->Lig1 Repaired_LP Repaired DNA Lig1->Repaired_LP

Figure 2: The Base Excision Repair (BER) pathway for uracil removal from DNA.

Quantitative Analysis of Cytosine Deamination

The rate of spontaneous cytosine deamination is a critical parameter for understanding genomic stability. It is highly dependent on the chemical context of the cytosine base. The data below, derived from studies using Arrhenius plots and genetic assays, summarizes these rates.

DNA Context Substrate Approximate Rate Constant (s⁻¹) Approximate Half-Life Reference
Double-Stranded DNACytosine~1 x 10⁻¹³~30,000 - 85,000 years[10]
Single-Stranded DNACytosine~1 x 10⁻¹⁰~20 - 100 years[10][22]
Single-Stranded DNA5-MethylcytosineMarginally higher than CytosineSimilar to Cytosine[10]
Single-Stranded DNACytidine (at 90°C)2.2 x 10⁻⁷N/A[13]

Table 1: Rates of Spontaneous Deamination. Note that rates for ssDNA are approximately 1,000-fold higher than for dsDNA, highlighting the protective effect of the double helix.[10]

Experimental Protocols for Uracil Detection and Quantification

Several methods have been developed to detect and quantify uracil in DNA, which are essential for studying DNA repair deficiencies and the effects of genotoxic agents.

Protocol: UDG-Based Uracil Detection via AP Site Cleavage

This method relies on the specific excision of uracil by UDG to create an AP site, which is then cleaved to produce measurable DNA fragments.

  • DNA Isolation: Extract high-quality genomic DNA from the cells or tissue of interest using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).

  • UDG Treatment: Incubate 1-5 µg of genomic DNA with Uracil-DNA Glycosylase (UDG) in the recommended reaction buffer. A typical reaction contains 1X UDG buffer and 1-5 units of UDG enzyme. Incubate at 37°C for 30-60 minutes.[23]

  • AP Site Cleavage: Treat the UDG reaction mixture with an AP endonuclease, such as Endonuclease IV, which cleaves the phosphodiester backbone at the newly formed AP sites.[24] Alternatively, AP sites can be cleaved chemically by heating in the presence of an alkali (e.g., NaOH). This results in DNA strand breaks at the location of each uracil.

  • Analysis of Fragmentation: Analyze the resulting DNA fragments. This can be done qualitatively by running the DNA on an agarose (B213101) gel, where increased fragmentation compared to a no-UDG control indicates the presence of uracil. For quantitative analysis, methods like ligation-mediated PCR (LM-PCR) or Southern blotting can be employed to measure the amount of cleavage.[25]

G cluster_workflow Workflow: UDG-Based Uracil Detection Start Isolate Genomic DNA Split Split Sample Start->Split Control Control Reaction (No UDG) Split->Control Control Arm Test Test Reaction (+ UDG Enzyme) Split->Test Test Arm Incubate Incubate at 37°C Control->Incubate Test->Incubate Cleave Cleave AP Sites (e.g., with Endo IV) Incubate->Cleave Analyze Analyze DNA Fragmentation (e.g., Gel Electrophoresis) Cleave->Analyze Result Compare Fragmentation: Test vs. Control Analyze->Result

Figure 3: Experimental workflow for detecting uracil in DNA using UDG.
Protocol: Quantitative Real-Time PCR (qPCR) Assay

This technique quantifies uracil by comparing the amplification efficiency of a uracil-stalling DNA polymerase with a uracil-tolerant mutant polymerase.[26]

  • Polymerase Selection: Utilize two archaeal DNA polymerases: a wild-type version that stalls at uracil residues (e.g., Pfu-WT) and a mutant version that reads through uracil (e.g., Pfu-V93Q).[26]

  • qPCR Reaction Setup: Prepare parallel qPCR reactions for the target DNA sequence. One set of reactions will use the uracil-sensing (WT) polymerase, and the other will use the reference (mutant) polymerase. Include a standard curve of uracil-containing DNA of known concentration to calibrate the assay.

  • Thermocycling: Perform real-time PCR. The presence of uracil in the template DNA will inhibit amplification by the WT polymerase, leading to a higher quantification cycle (Cq) value compared to the reference polymerase.

  • Quantification: Calculate the difference in Cq values (ΔCq) between the WT and reference polymerase reactions. The amount of uracil in the sample is determined by comparing this ΔCq to the standard curve. The difference in polymerase productivity is directly related to the uracil content.[26]

Protocol: Mass Spectrometry (GC-MS/MS) for Mismatch-Specific Quantification

This highly sensitive method can quantify total uracil as well as uracil specifically within U:G mismatches.[27][28]

  • DNA Digestion and Derivatization: For total uracil, hydrolyze the DNA to release free bases. For mismatch-specific analysis, treat the DNA with a mismatch-specific glycosylase (e.g., a hybrid Thymine DNA Glycosylase that excises uracil from U:G pairs but not U:A pairs).[27]

  • Base Separation: Separate the released bases from the DNA polymer using a method like solid-phase extraction or HPLC.

  • Derivatization: Chemically derivatize the isolated bases (e.g., with t-butyldimethylsilyl) to make them volatile for gas chromatography.

  • GC-MS/MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). The instrument separates the bases and detects them with high specificity and sensitivity based on their mass-to-charge ratio.

  • Quantification: Quantify the amount of uracil by comparing the signal to that of a known quantity of an isotopically labeled internal standard. This method has been used to determine that in calf thymus DNA, approximately 90% of uracil exists in U:A pairs (from dUMP misincorporation) while the remainder is in mutagenic U:G mispairs.[27]

Conclusion and Implications for Drug Development

Spontaneous cytosine deamination is a fundamental challenge to genome stability, directly contributing to mutagenesis and the etiology of cancer. The cellular response, mediated by the Base Excision Repair pathway, is a critical tumor suppression mechanism. Understanding the balance between this form of DNA damage and its repair provides valuable insights into cancer biology and aging.

For drug development professionals, the BER pathway represents a promising target for anti-cancer therapies. Inhibitors of key BER proteins, such as APE1 or DNA Polymerase β, could be used in combination with DNA damaging agents to induce synthetic lethality in cancer cells that are already deficient in other DNA repair pathways. Furthermore, quantifying uracil in genomic DNA can serve as a biomarker for assessing the efficacy of chemotherapeutic agents that disrupt nucleotide metabolism, leading to increased dUMP incorporation. The continued study of cytosine deamination and its repair remains a vital area of research with direct translational relevance.

References

The Pivotal Role of Cytosine in DNA and RNA: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of cytosine's function as a pyrimidine (B1678525) base, its critical modifications in epigenetic regulation, and its significance as a therapeutic target.

Cytosine, a fundamental pyrimidine base, is an indispensable component of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). Its deceptively simple structure belies a complex and dynamic role in cellular processes, extending far beyond its canonical function in the genetic code. For researchers, scientists, and drug development professionals, a comprehensive understanding of cytosine's biochemistry, its intricate modifications, and the methodologies to study them is paramount for advancing biological research and therapeutic innovation. This technical guide provides a detailed overview of cytosine's multifaceted role, with a focus on quantitative data, experimental protocols, and the visualization of key pathways and workflows.

The Core Function of Cytosine in Nucleic Acids

Cytosine (C) is a heterocyclic aromatic ring compound with the chemical formula C₄H₅N₃O.[] Within the DNA double helix, cytosine forms three hydrogen bonds with its complementary purine (B94841) base, guanine (B1146940) (G). This C-G pairing is a cornerstone of DNA's structural integrity and is fundamental to the accurate replication and transcription of genetic information.[] In RNA, cytosine also pairs with guanine.[] The sequence of cytosine and the other nitrogenous bases along a nucleic acid strand constitutes the genetic code, which provides the instructions for protein synthesis.[2]

One of the key characteristics of cytosine is its inherent instability, which can lead to spontaneous deamination to form uracil.[3] This event, if not repaired by cellular mechanisms such as uracil-DNA glycosylase, can result in a point mutation.[3] This inherent instability is a primary reason why thymine, a methylated form of uracil, is utilized in DNA, providing a more stable repository for genetic information.

Quantitative Insights into Cytosine and its Modifications

The abundance of cytosine and its modified forms varies significantly across different genomes, tissues, and disease states. These quantitative differences are central to understanding their biological roles.

Abundance of 5-Methylcytosine (B146107) and 5-Hydroxymethylcytosine (B124674)

Cytosine can be enzymatically modified, most notably through methylation at the 5th carbon position to form 5-methylcytosine (5mC), a key epigenetic mark. This reaction is catalyzed by DNA methyltransferases (DNMTs). 5mC can be further oxidized by Ten-Eleven Translocation (TET) enzymes to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC) as part of the DNA demethylation pathway.

The tables below summarize the percentage of 5mC and 5hmC in various human tissues, highlighting the tissue-specific nature of these epigenetic modifications and their alteration in cancer.

TissuePercentage of 5-Methylcytosine (5mC) of total Cytosines
Thymus1.00%
Brain0.98%
Sperm0.84%
Placenta0.76%
Colorectal (Normal)6.15% (of total DNA)
Colorectal (Cancerous)4.46% (of total DNA)

Data compiled from multiple sources.[4][5][6]

TissuePercentage of 5-Hydroxymethylcytosine (5hmC) of total DNA
Brain0.40% - 0.67%
Liver0.40% - 0.65%
Kidney0.38% - 0.65%
Colorectal (Normal)0.45% - 0.57%
Lung0.14% - 0.18%
Heart0.05%
Breast0.05% - 0.06%
Placenta0.06%
Colorectal (Cancerous)0.02% - 0.06%

Data compiled from multiple sources.[][3][7][8]

Thermodynamic Impact of Cytosine Methylation on DNA Stability

The addition of a methyl group to cytosine has a measurable effect on the thermodynamic stability of the DNA double helix. Generally, methylation increases the melting temperature (Tm) of DNA, indicating a more stable structure. This increased stability is attributed to more favorable enthalpic contributions from enhanced base stacking interactions.

ModificationChange in Gibbs Free Energy (ΔG°37) (kcal/mol) per modificationChange in Enthalpy (ΔH°) (kcal/mol) per modificationChange in Entropy (-TΔS°) (kcal/mol) per modificationChange in Melting Temperature (Tm) (°C) per modification
5-Methylcytosine (5mC)-0.3FavorableUnfavorable+0.5 to +1.0
5-Hydroxymethylcytosine (5hmC)Less stabilizing than 5mC--Lower Tm than 5mC-containing DNA
5-Formylcytosine (5fC)Destabilizing--Lower Tm than 5mC-containing DNA

Data compiled from multiple sources.[9][10][11]

Key Experimental Protocols for Studying Cytosine Modifications

A variety of sophisticated techniques are employed to detect and quantify cytosine and its modifications. Below are detailed protocols for three key methodologies.

Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation. Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the methylation status of each cytosine.

Protocol:

  • DNA Extraction and Fragmentation:

    • Extract high-quality genomic DNA from the sample of interest.

    • Fragment the DNA to a desired size range (e.g., 100-300 bp) using sonication.

  • End Repair and Adapter Ligation:

    • Perform end-repair on the fragmented DNA to create blunt ends.

    • Add an 'A' base to the 3' end of the fragments.

    • Ligate methylated sequencing adapters to the DNA fragments.

  • Bisulfite Conversion:

    • Treat the adapter-ligated DNA with a sodium bisulfite solution. This reaction converts unmethylated cytosines to uracil.

    • Follow the manufacturer's instructions for the specific bisulfite conversion kit being used, which typically involves denaturation, bisulfite treatment, and desulfonation steps.

  • PCR Amplification:

    • Amplify the bisulfite-converted DNA using primers that are complementary to the ligated adapters. This step enriches for the library fragments.

  • Library Purification and Quantification:

    • Purify the amplified library to remove primers and other reagents.

    • Quantify the library concentration and assess its quality using methods such as qPCR and capillary electrophoresis.

  • Sequencing and Data Analysis:

    • Sequence the prepared library on a next-generation sequencing platform.

    • Align the sequencing reads to a reference genome.

    • Analyze the C-to-T conversion rates to determine the methylation status of each cytosine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and accurate method for the global quantification of 5mC and 5hmC.

Protocol:

  • DNA Extraction and Digestion:

    • Isolate genomic DNA from the sample.

    • Enzymatically digest the DNA into individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation:

    • Inject the digested nucleoside mixture into a high-performance liquid chromatography (HPLC) system.

    • Separate the different nucleosides (dC, 5mC, 5hmC, etc.) based on their retention times on the chromatographic column.

  • Mass Spectrometry Detection:

    • Introduce the separated nucleosides into a tandem mass spectrometer.

    • Ionize the nucleosides (e.g., using electrospray ionization) to generate protonated ions with unique mass-to-charge ratios (m/z).

  • Quantification:

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of each nucleoside.

    • Calculate the percentage of 5mC and 5hmC relative to the total cytosine content.

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq)

hMeDIP-Seq is used to enrich for and sequence genomic regions containing 5hmC.

Protocol:

  • DNA Extraction and Fragmentation:

    • Isolate genomic DNA.

    • Fragment the DNA to a size range of approximately 100-500 bp.

  • Immunoprecipitation:

    • Denature the fragmented DNA.

    • Incubate the single-stranded DNA with an antibody specific to 5-hydroxymethylcytosine.

    • Capture the antibody-DNA complexes using magnetic beads conjugated with protein A/G.

    • Wash the beads to remove non-specifically bound DNA.

  • DNA Elution and Purification:

    • Elute the enriched 5hmC-containing DNA from the antibody-bead complexes.

    • Purify the eluted DNA.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the enriched DNA.

    • Sequence the library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome to identify regions enriched for 5hmC.

Visualizing Key Pathways and Workflows

Understanding the complex processes involving cytosine is greatly aided by visual representations. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

The Active DNA Demethylation Pathway

This pathway illustrates the enzymatic conversion of 5-methylcytosine back to cytosine, a crucial process in epigenetic reprogramming.

DNA_Demethylation_Pathway cluster_0 Oxidative Demethylation cluster_1 Base Excision Repair 5mC 5-Methylcytosine (5mC) 5hmC 5-Hydroxymethylcytosine (5hmC) 5mC->5hmC TET Enzymes 5fC 5-Formylcytosine (5fC) 5hmC->5fC TET Enzymes 5caC 5-Carboxylcytosine (5caC) 5fC->5caC TET Enzymes Abasic_Site Abasic Site 5caC->Abasic_Site TDG C Cytosine (C) Abasic_Site->C BER Pathway

Caption: The active DNA demethylation pathway.

Workflow for Bisulfite Sequencing

This diagram outlines the major steps involved in preparing a DNA library for bisulfite sequencing.

Bisulfite_Sequencing_Workflow Start Genomic DNA Fragmentation DNA Fragmentation Start->Fragmentation End_Repair End Repair & A-tailing Fragmentation->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation Bisulfite_Conversion Bisulfite Conversion Adapter_Ligation->Bisulfite_Conversion PCR_Amplification PCR Amplification Bisulfite_Conversion->PCR_Amplification Library_QC Library QC PCR_Amplification->Library_QC Sequencing Sequencing Library_QC->Sequencing

Caption: Workflow of bisulfite sequencing.

Mechanism of Action of Lamivudine (B182088)

This diagram illustrates how the cytosine analog lamivudine inhibits viral reverse transcriptase.

Lamivudine_Mechanism Lamivudine Lamivudine (3TC) Phosphorylation Intracellular Phosphorylation Lamivudine->Phosphorylation 3TC_TP Lamivudine Triphosphate (3TC-TP) Phosphorylation->3TC_TP RT Viral Reverse Transcriptase 3TC_TP->RT dCTP Deoxycytidine Triphosphate (dCTP) dCTP->RT Incorporation Incorporation into Viral DNA RT->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination

Caption: Mechanism of action of lamivudine.

Cytosine in Drug Development and Disease

The crucial role of cytosine and its metabolic pathways makes it a significant target for drug development. Cytosine analogs, such as lamivudine, are widely used as antiviral agents.[][9][12][13][14] These drugs mimic the natural nucleoside and, once incorporated into the viral DNA or RNA by viral polymerases, they act as chain terminators, halting viral replication.[][13]

Furthermore, the aberrant methylation patterns of cytosine are a hallmark of many cancers.[15] Global hypomethylation and gene-specific hypermethylation are common epigenetic alterations in tumor cells.[15] This has led to the development of drugs that target the enzymes involved in DNA methylation, such as DNMT inhibitors, as a therapeutic strategy for various cancers.

Conclusion

Cytosine is far more than a simple building block of nucleic acids. Its capacity for modification and its central role in epigenetic regulation place it at the heart of cellular function, development, and disease. For researchers and drug development professionals, a deep and quantitative understanding of cytosine's biology, coupled with a mastery of the experimental techniques to probe its state, is essential for unlocking new avenues of research and developing novel therapeutic interventions. The continued exploration of cytosine and its dynamic modifications promises to yield further critical insights into the complex tapestry of life.

References

The Cornerstone of Genetic Information: A Technical Guide to the Physicochemical Properties of Cytosine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physicochemical properties of cytosine, a fundamental component of nucleic acids, and its biologically and pharmaceutically significant derivatives. Understanding these properties is paramount for advancements in molecular biology, epigenetics, and the rational design of novel therapeutics. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction: The Significance of Cytosine

First isolated in 1894 by Albrecht Kossel and Albert Neumann, cytosine is a pyrimidine (B1678525) derivative that forms a crucial part of the building blocks of DNA and RNA.[1] Structurally, it features a heterocyclic aromatic ring with an amine group at position 4 and a carbonyl group at position 2.[1] In the Watson-Crick model of DNA, cytosine forms three hydrogen bonds with its complementary purine (B94841) base, guanine, a partnership essential for the stability and replication of the genetic code.[1]

Beyond its canonical role, derivatives of cytosine are at the forefront of biological research and medicine. Epigenetic modifications, such as the methylation of cytosine to 5-methylcytosine (B146107) (5mC), play a pivotal role in regulating gene expression.[2] Furthermore, synthetic cytosine analogues, such as cytarabine (B982) and gemcitabine, are potent antiviral and anticancer agents.[3][4] A thorough understanding of the physicochemical characteristics of these molecules is therefore indispensable for developing new diagnostic and therapeutic strategies.

Core Physicochemical Properties

The biological function and pharmaceutical efficacy of cytosine and its derivatives are dictated by their fundamental physicochemical properties. These include their acid-base behavior (pKa), solubility in aqueous and organic media, and lipophilicity (logP).

Acid-Base Properties (pKa)

Cytosine is an amphoteric molecule, capable of both accepting and donating a proton.[5] The pKa values determine the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and molecular interactions. Under physiological pH (~7.4), cytosine exists predominantly in its neutral form, which is critical for correct base pairing with guanine.[5]

Solubility

The solubility of cytosine in water at room temperature is limited, with approximately 1 gram dissolving in 130 mL of water (about 7.7 mg/mL).[1] It is generally insoluble in non-polar organic solvents.[1] The introduction of polar groups, such as in its nucleoside (cytidine) and nucleotide forms, significantly enhances its aqueous solubility.[3]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a critical parameter in drug development, as it affects a molecule's ability to cross biological membranes.

Quantitative Physicochemical Data

The following tables summarize key quantitative data for cytosine and some of its important derivatives.

CompoundMolecular FormulaMolar Mass ( g/mol )pKa (Primary)pKa (Secondary)Water Solubility (mg/mL)logP
Cytosine C₄H₅N₃O111.1012.24.45~8.0-1.73
5-Methylcytosine C₅H₇N₃O125.13-~4.6Sparingly soluble-
5-Hydroxymethylcytosine C₅H₇N₃O₂141.138.61-Sparingly soluble in DMSO-
Cytarabine C₉H₁₃N₃O₅243.2212.554.1943.8-2.2
Gemcitabine C₉H₁₁F₂N₃O₄263.2011.523.6522.3-1.5

Note: Data is compiled from various sources and experimental conditions may vary. pKa values for cytosine reflect the primary (deprotonation) and secondary (protonation) ionization events. Data for derivatives may not be exhaustive.[6][7][8][9][10]

Tautomerism in Cytosine

Cytosine can exist in several tautomeric forms due to the migration of protons. The primary tautomers are the amino-oxo (canonical), amino-hydroxy, and imino-oxo forms.[11][12][13] While the amino-hydroxy (enol) form can be dominant in the gas phase, the amino-oxo (keto) form is the biologically relevant tautomer found in aqueous solution and solid states.[11] Tautomeric shifts, though rare under physiological conditions, can alter the hydrogen bonding pattern and potentially lead to mutations during DNA replication.[14]

TET_Pathway cluster_enzymes Enzymatic Action 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC Oxidation 5fC 5-formylcytosine 5hmC->5fC Oxidation 5caC 5-carboxylcytosine 5fC->5caC Oxidation Cytosine Cytosine 5fC->Cytosine Excision & Repair 5caC->Cytosine Excision & Repair TET Enzymes TET Enzymes TDG_BER TDG / BER pKa_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare Buffer Series (Varying pH) C Aliquot Stock into Buffers A->C B Prepare Compound Stock Solution B->C D Record UV-Vis Spectra for each pH C->D E Plot Absorbance vs. pH D->E F Fit Data to Sigmoidal Curve E->F G Determine pKa F->G

References

Methodological & Application

Application of Cytosine-d2 in Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of pharmaceutical sciences, understanding the pharmacokinetic (PK) and drug metabolism (DMPK) profile of a new chemical entity is paramount for its successful development. Stable isotope labeling, particularly the substitution of hydrogen with deuterium (B1214612), has emerged as a powerful tool in these studies. Cytosine and its analogs are a cornerstone of many antiviral and anticancer therapies. The introduction of deuterium into cytosine-containing molecules (e.g., Cytosine-d2) offers significant advantages in bioanalysis and can be strategically employed to modulate metabolic pathways, thereby enhancing a drug's therapeutic profile.

This document provides a detailed overview of the applications of this compound and other deuterated compounds in pharmacokinetic and drug metabolism studies. It includes experimental protocols for bioanalytical assays and summarizes the expected impact of deuteration on pharmacokinetic parameters.

Key Applications of this compound

  • Internal Standard in Bioanalytical Methods: Deuterated compounds, such as this compound labeled analogs of a drug, are considered the "gold standard" for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Because they are chemically almost identical to the analyte of interest, they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[2][3] This mimicry allows for precise correction of variability during sample preparation and analysis, leading to highly accurate and reproducible quantification of the drug in complex biological matrices like plasma and urine.[2][4]

  • Investigating Metabolic Pathways and the Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[5] This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[5][6] By strategically placing deuterium atoms at sites of metabolism on a cytosine-containing drug molecule, researchers can:

    • Slow down the rate of metabolism: This can lead to a longer drug half-life, increased overall exposure (AUC), and potentially a reduced dosing frequency, which can improve patient compliance.[6][7]

    • Alter metabolic pathways ("Metabolic Switching"): Deuteration can redirect metabolism away from the formation of toxic or inactive metabolites, potentially improving the drug's safety and efficacy profile.[6][8]

Data Presentation: Comparative Pharmacokinetic Parameters

Pharmacokinetic ParameterNon-Deuterated Cytosine AnalogDeuterated Cytosine Analog (Expected)Key Observation
Maximum Plasma Concentration (Cmax) Baseline~1.5 to 2-fold increaseSlower metabolism can lead to higher peak concentrations.
Time to Maximum Concentration (Tmax) ~1.5 hours~1.5 - 2.0 hoursAbsorption is generally not significantly affected by deuteration.
Area Under the Curve (AUC) Baseline~2 to 3-fold increaseReduced clearance leads to greater overall drug exposure.[1][2]
Elimination Half-life (t½) ~4 hours~8 to 12 hoursSlower metabolism extends the time the drug remains in the body.[2]
Clearance (CL/F) BaselineDecreasedThe primary benefit of deuteration is reduced metabolic clearance.

This table presents hypothetical but expected data based on known principles of the kinetic isotope effect and published data for other deuterated drugs.

Experimental Protocols

Protocol for Bioanalytical Method Validation using a Deuterated Internal Standard

This protocol outlines the general steps for validating an LC-MS/MS method for the quantification of a cytosine analog drug in human plasma, using its deuterated counterpart (e.g., a this compound labeled version) as the internal standard (IS).

Objective: To establish a robust and reliable LC-MS/MS method for the accurate quantification of a cytosine analog in human plasma.

Materials:

  • Analyte (cytosine analog drug) reference standard

  • Deuterated internal standard (e.g., this compound labeled analog)

  • Control human plasma (with appropriate anticoagulant)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

  • Stock and Working Solution Preparation:

    • Prepare primary stock solutions of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol).

    • Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations (low, medium, and high).

    • Prepare a working solution of the deuterated IS at a constant concentration.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the deuterated IS working solution.

    • Protein Precipitation: Add 3 volumes of cold acetonitrile or methanol, vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the plasma sample, wash with an appropriate solvent to remove interferences, and elute the analyte and IS with a suitable elution solvent. Evaporate the eluate and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase C18 column.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like 0.1% formic acid.

      • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated IS by infusing the individual standard solutions into the mass spectrometer.

  • Method Validation:

    • Perform a full validation of the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA).[8] This includes assessing:

      • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.

      • Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between concentration and response.

      • Accuracy and Precision: Analyze QC samples at multiple concentrations on different days to determine the accuracy (% bias) and precision (% coefficient of variation).

      • Recovery: Compare the analyte response in extracted samples to that of post-extraction spiked samples to determine the efficiency of the extraction process.

      • Matrix Effect: Evaluate the potential for ion suppression or enhancement from the biological matrix.

      • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Protocol for In Vitro Metabolic Stability Assay

This protocol describes a general procedure to compare the metabolic stability of a deuterated cytosine analog to its non-deuterated counterpart using human liver microsomes.

Objective: To determine if deuteration improves the metabolic stability of a cytosine analog drug.

Materials:

  • Test compounds (deuterated and non-deuterated cytosine analog)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system

Methodology:

  • Incubation:

    • Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing a suitable internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Compare the in vitro half-life of the deuterated compound to that of the non-deuterated compound. A longer half-life for the deuterated compound indicates improved metabolic stability.

Visualizations

Metabolic Pathway of a Cytosine Analog (Gemcitabine)

The following diagram illustrates the metabolic activation and inactivation pathways of gemcitabine, a widely used cytosine analog in cancer therapy. This pathway is representative of the metabolism of many cytosine-based drugs.

Gemcitabine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Gemcitabine_ext Gemcitabine (dFdC) Gemcitabine_int Gemcitabine (dFdC) Gemcitabine_ext->Gemcitabine_int Nucleoside Transporters dFdCMP dFdCMP Gemcitabine_int->dFdCMP dCK dFdU dFdU (Inactive) Gemcitabine_int->dFdU CDA dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP (Active) dFdCDP->dFdCTP NDP Kinase RR Ribonucleotide Reductase dFdCDP->RR Inhibition DNA DNA Incorporation (Chain Termination) dFdCTP->DNA

Caption: Metabolic pathway of the cytosine analog, gemcitabine.

Experimental Workflow for a Comparative Pharmacokinetic Study

This diagram outlines the typical workflow for an in vivo study comparing the pharmacokinetics of a deuterated and non-deuterated drug.

PK_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_processing Data Analysis Animal_Model Select Animal Model (e.g., Rats) Groups Two Groups: 1. Non-Deuterated 2. Deuterated Animal_Model->Groups Dosing Administer Drug (Oral or IV) Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Groups->Dosing Plasma_Prep Process Blood to Obtain Plasma Blood_Sampling->Plasma_Prep Sample_Prep Plasma Sample Preparation (e.g., Protein Precipitation) Plasma_Prep->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) LCMS->PK_Calc Comparison Compare PK Profiles of Deuterated vs. Non-Deuterated PK_Calc->Comparison

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Conclusion

The use of this compound and other deuterated analogs represents a sophisticated and highly valuable strategy in modern drug discovery and development. As internal standards, they are indispensable for achieving the high accuracy and precision required in regulated bioanalysis. Furthermore, the deliberate incorporation of deuterium to leverage the kinetic isotope effect offers a powerful approach to optimize the pharmacokinetic and metabolic properties of cytosine-based therapeutics, potentially leading to safer and more effective medicines. The protocols and data presented herein provide a foundational guide for researchers looking to employ these techniques in their own studies.

References

Application Notes and Protocols for NMR Spectroscopy Techniques Using Deuterated Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of deuterated nucleosides in Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are invaluable for elucidating the structure, dynamics, and interactions of nucleic acids (DNA and RNA), and play a crucial role in drug discovery and development.

Application Notes

Principle of Deuteration in NMR Spectroscopy of Nucleic Acids

In 1H-NMR spectroscopy of large biomolecules like nucleic acids, spectral overlap and broad linewidths often limit the resolution and interpretability of the data.[1][2][3] Deuteration, the substitution of protons (¹H) with deuterium (B1214612) (²H), is a powerful strategy to overcome these limitations.[4] Since deuterium has a much smaller gyromagnetic ratio than protons, it is effectively "silent" in ¹H-NMR experiments.[5] This leads to several key advantages:

  • Spectral Simplification: Replacing most protons with deuterons dramatically reduces the number of signals in the ¹H-NMR spectrum, minimizing overlap and allowing for the unambiguous assignment of remaining proton resonances.[1][2][6][7]

  • Reduced Linewidths: The primary source of line broadening for protons in large molecules is dipole-dipole interactions with neighboring protons. Deuteration significantly reduces these interactions, resulting in sharper signals and improved resolution.[1][2]

  • Improved Relaxation Properties: The reduction in dipolar relaxation pathways leads to longer transverse (T₂) relaxation times for the remaining protons.[6] This is particularly beneficial for multidimensional NMR experiments used for structure determination.

  • Access to Structural Information: Specific deuteration patterns can be used to isolate particular proton-proton interactions, providing crucial distance restraints for high-resolution structure determination of nucleic acids and their complexes.[8][9]

Applications in Nucleic Acid Structural Biology

Deuterated nucleosides are instrumental in determining the three-dimensional structures of increasingly large and complex RNA and DNA molecules.[10][11]

  • Structure Determination of Large RNAs: For RNAs larger than 50 nucleotides, extensive spectral overlap makes structure determination with uniformly protonated samples nearly impossible.[1][2] Specific deuteration of the ribose or base moieties simplifies the spectra to an extent that allows for sequential assignment and the collection of Nuclear Overhauser Effect (NOE) restraints.[1][2][6]

  • Studying Nucleic Acid Dynamics: By selectively labeling specific regions of a nucleic acid with deuterons, it is possible to probe local and global dynamics. Changes in relaxation parameters of the remaining protons can provide insights into conformational flexibility and motions on various timescales.

  • Investigating Non-canonical Structures: Deuteration aids in the study of non-standard nucleic acid structures such as stem-loops, pseudoknots, and bent helices, which are often involved in biological function.[12]

Applications in Drug Development

NMR spectroscopy with deuterated nucleosides is a powerful tool in drug discovery, particularly for characterizing the interactions between small molecules and nucleic acid targets.[13][14][15]

  • Fragment-Based Drug Discovery (FBDD): NMR is highly sensitive to the weak binding of small molecule fragments to target macromolecules.[15][16] By using deuterated nucleic acids, the background signals from the target are suppressed, making it easier to detect the binding of protonated fragments.

  • Binding Site Mapping and Affinity Determination: Chemical shift perturbation mapping is a common NMR technique to identify the binding site of a ligand on a target.[16] Titrating a protonated ligand into a solution of a deuterated nucleic acid and observing the chemical shift changes of the nucleic acid's remaining protons can precisely map the interaction surface.[16] These titration experiments can also be used to determine the binding affinity (Kd) of the ligand.[4][16][17][18]

  • Structural Characterization of Drug-Nucleic Acid Complexes: Deuteration enables the determination of high-resolution structures of drug-nucleic acid complexes, providing critical information for structure-based drug design and lead optimization.

Quantitative Data

The use of deuterated nucleosides significantly impacts key NMR parameters. The following tables summarize representative quantitative data that highlights these effects.

Table 1: Comparison of Transverse Relaxation Times (T₂) for Protons in Unlabeled vs. Deuterated RNA

ProtonT₂ in Unlabeled RNA (ms)T₂ in Deuterated RNA (ms)Fold Increase
H1'~10-20~20-40~2
H2'~8-15~16-30~2
H6/H8~12-25~25-50~2

Note: Values are approximate and can vary depending on the specific nucleic acid sequence, size, and experimental conditions. The data reflects the general trend of T₂ doubling upon deuteration as described in the literature.[6]

Table 2: Representative Chemical Shift Perturbations (Δδ) upon Ligand Binding to a Deuterated RNA Target

RNA ResidueProtonΔδ (ppm) without LigandΔδ (ppm) with LigandChemical Shift Perturbation (ppm)
G10H87.857.950.10
A11H27.988.120.14
A11H88.158.200.05
U12H67.707.710.01
C25H67.657.850.20
G26H87.908.050.15

Note: This table illustrates how monitoring the chemical shifts of specific, non-deuterated protons in an RNA molecule can identify the binding site of a small molecule ligand.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Deuterated Ribonucleoside Triphosphates (rNTPs)

This protocol is based on the methods described for the in vitro synthesis of deuterated NTPs from deuterated glucose.[1][2]

Materials:

  • [²H₇]-D-glucose

  • ATP, NADP⁺

  • Enzymes: Hexokinase, Glucose-6-phosphate dehydrogenase, 6-Phosphogluconolactonase, 6-Phosphogluconate dehydrogenase, Ribose-5-phosphate (B1218738) isomerase, Ribose-5-phosphate pyrophosphokinase (PRPS)

  • Appropriate nucleotide biosynthesis or salvage pathway enzymes (e.g., for UTP synthesis: Uracil (B121893) phosphoribosyltransferase, UMP kinase, Nucleoside diphosphate (B83284) kinase)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Quenching solution (e.g., perchloric acid)

  • Purification system (e.g., anion exchange chromatography)

Procedure:

  • Preparation of Ribose-5-Phosphate: a. Dissolve [²H₇]-D-glucose in the reaction buffer containing ATP, NADP⁺, and MgCl₂. b. Add the enzymes of the pentose (B10789219) phosphate (B84403) pathway (Hexokinase, Glucose-6-phosphate dehydrogenase, 6-Phosphogluconolactonase, 6-Phosphogluconate dehydrogenase, Ribose-5-phosphate isomerase) to the reaction mixture. c. Incubate the reaction at 37°C and monitor the formation of ribose-5-phosphate by a suitable method (e.g., enzymatic assay or NMR).

  • Synthesis of the Target rNTP: a. To the reaction mixture containing the deuterated ribose-5-phosphate, add the appropriate base (e.g., uracil for UTP synthesis) and the necessary enzymes for the specific nucleotide salvage or biosynthesis pathway. b. Add PRPS to catalyze the formation of the nucleoside monophosphate. c. Add the respective kinases (e.g., UMP kinase and nucleoside diphosphate kinase) to convert the monophosphate to the triphosphate. d. Continue incubation at 37°C and monitor the formation of the deuterated rNTP by HPLC or NMR.

  • Quenching and Purification: a. Once the reaction is complete, quench it by adding a cold quenching solution. b. Centrifuge to remove precipitated proteins. c. Purify the deuterated rNTP from the supernatant using anion exchange chromatography. d. Desalt and lyophilize the purified product.

  • Characterization: a. Confirm the identity and purity of the deuterated rNTP by mass spectrometry and NMR. b. Determine the concentration by UV-Vis spectroscopy.

Protocol 2: In Vitro Transcription of Deuterated RNA

This protocol describes the synthesis of a deuterated RNA molecule using the enzymatically synthesized deuterated rNTPs.[8]

Materials:

  • Linearized DNA template containing the sequence of interest downstream of a T7 RNA polymerase promoter.

  • Deuterated rNTPs (ATP, GTP, CTP, UTP)

  • T7 RNA polymerase

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, MgCl₂, DTT, spermidine)

  • RNase inhibitor

  • DNase I

  • Purification system (e.g., denaturing polyacrylamide gel electrophoresis - PAGE)

Procedure:

  • Transcription Reaction Setup: a. In an RNase-free tube, combine the transcription buffer, DTT, spermidine, and the deuterated rNTPs. b. Add the linearized DNA template and the RNase inhibitor. c. Initiate the reaction by adding T7 RNA polymerase. d. Incubate at 37°C for 2-4 hours.

  • DNase Treatment: a. Add DNase I to the reaction mixture to digest the DNA template. b. Incubate at 37°C for 30 minutes.

  • Purification of Deuterated RNA: a. Stop the reaction by adding a loading buffer containing formamide (B127407) and a tracking dye. b. Heat the sample at 95°C for 5 minutes and then place it on ice. c. Separate the RNA transcript from unincorporated nucleotides and shorter products by denaturing PAGE. d. Visualize the RNA band by UV shadowing. e. Excise the gel slice containing the RNA of the correct size. f. Elute the RNA from the gel slice (e.g., by crush and soak method). g. Purify and concentrate the RNA by ethanol (B145695) precipitation or using a spin column.

  • Final Sample Preparation: a. Resuspend the purified deuterated RNA in the desired buffer for NMR analysis. b. Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature. c. The sample is now ready for NMR data acquisition.

Visualizations

experimental_workflow cluster_synthesis Deuterated rNTP Synthesis cluster_transcription RNA In Vitro Transcription cluster_nmr NMR Analysis d_glucose Deuterated Glucose enzymes_ppp Pentose Phosphate Pathway Enzymes d_glucose->enzymes_ppp ATP, NADP+ d_r5p Deuterated Ribose-5-Phosphate enzymes_ppp->d_r5p salvage_enzymes Salvage/Biosynthesis Enzymes & Kinases d_r5p->salvage_enzymes Base, ATP d_rntps Deuterated rNTPs salvage_enzymes->d_rntps t7_polymerase T7 RNA Polymerase d_rntps->t7_polymerase d_rna Deuterated RNA dna_template DNA Template dna_template->t7_polymerase t7_polymerase->d_rna purification Purification (PAGE) d_rna->purification nmr_sample NMR Sample Preparation purification->nmr_sample nmr_acquisition NMR Data Acquisition nmr_sample->nmr_acquisition Add Ligand (optional) structure_calc Structure Calculation & Analysis nmr_acquisition->structure_calc

Caption: Workflow for NMR studies using deuterated nucleosides.

advantages_of_deuteration cluster_problem Challenge in NMR of Large Nucleic Acids cluster_solution Solution cluster_benefits Benefits problem Spectral Complexity: - Signal Overlap - Broad Linewidths deuteration Deuteration (¹H → ²H) problem->deuteration Application of spectral_simplification Spectral Simplification deuteration->spectral_simplification Leads to reduced_linewidths Reduced Linewidths (Sharper Signals) deuteration->reduced_linewidths Causes improved_resolution Improved Resolution & Sensitivity spectral_simplification->improved_resolution longer_t2 Longer T₂ Relaxation reduced_linewidths->longer_t2 Results in longer_t2->improved_resolution

Caption: Advantages of deuteration in nucleic acid NMR.

References

Application Notes: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing SILAC for Precise Quantitative Proteomics

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics based on mass spectrometry (MS).[1][2][3][4] This technique enables the relative quantification of thousands of proteins between different cell populations with high accuracy and reproducibility.[3][4] The core principle of SILAC involves the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of living cells.[5][6]

Two populations of cells are cultured in media that are identical in composition, except for the presence of either normal ("light") or stable isotope-labeled ("heavy") essential amino acids.[5][6] Typically, heavy isotopes of arginine (Arg) and lysine (B10760008) (Lys) are used, as the enzyme trypsin, commonly used in proteomics workflows, cleaves proteins C-terminal to these residues, ensuring that most resulting peptides will be labeled.[4][5]

After a sufficient number of cell divisions, the proteome of the "heavy" cell population is fully labeled with the heavy amino acids. The "light" and "heavy" cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following the experimental manipulation, the cell populations are combined at an early stage, often prior to cell lysis.[7][8] This early mixing is a key advantage of SILAC as it minimizes experimental variability that can be introduced during sample processing.[7][9]

The combined protein mixture is then processed, including protein extraction, digestion into peptides, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3] In the mass spectrometer, the chemically identical "light" and "heavy" peptides are detected as pairs with a specific mass difference corresponding to the incorporated stable isotopes.[10] The relative ratio of the peak intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[10]

Expanding the SILAC Workflow: A Novel Application with Cytosine-d2 for Integrated Proteomic and Nucleic Acid Analysis

While SILAC is fundamentally a protein-centric technique, the principles of metabolic labeling can be extended to other classes of biomolecules. The user's interest in this compound, a deuterated nucleobase, points towards a potential for a multi-omics approach, where changes in both the proteome and nucleic acid metabolism can be assessed simultaneously.

It is crucial to note that this compound will not be incorporated into proteins during translation. Instead, it will be incorporated into the DNA and RNA of the cells as they replicate and transcribe their genetic material. By combining a standard SILAC experiment with the administration of this compound, researchers can obtain two distinct layers of quantitative information from a single experiment:

  • Quantitative Proteomics (from SILAC): Relative changes in protein expression and turnover between the two cell populations.

  • Quantitative Nucleic Acid Dynamics (from this compound): Measurement of DNA replication and/or RNA synthesis rates.

This combined approach would be particularly powerful for studying cellular processes where there is a tight coupling between protein expression and nucleic acid metabolism, such as cell cycle progression, differentiation, and the response to DNA damaging agents.

Data Presentation

Quantitative data from a SILAC experiment is typically presented in tables that summarize the identified proteins and their relative abundance changes.

Table 1: Representative SILAC Data Output

Protein IDGene NamePeptide SequenceLight IntensityHeavy IntensityRatio (Heavy/Light)Regulation
P0C0L4Ubi_HumanK.GLILVGGGATLVAEALESI.L1.20E+082.40E+082.00Upregulated
P62258H4_HUMANK.GLGKGGAKRHRK.V3.50E+071.75E+070.50Downregulated
Q15041TBB5_HUMANR.VGINYQPPTVVPGGDLAK.V5.10E+065.20E+061.02Unchanged

For the integrated this compound analysis, a separate table would be generated to show the incorporation of the deuterated label into nucleic acids.

Table 2: Representative this compound Incorporation Data

Sample ConditionTotal DNA (µg)d2-Cytosine / Total Cytosine RatioInterpretation
Control10.50.05Basal DNA Synthesis
Treatment25.20.45Increased DNA Synthesis

Visualizing the Workflow

The following diagrams illustrate the standard SILAC workflow and the proposed integrated workflow with this compound.

SILAC_Workflow cluster_labeling Cell Labeling cluster_culture Cell Culture cluster_experiment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light Light' Amino Acids (e.g., Arg0, Lys0) culture_light Culture Cell Population 1 light->culture_light heavy 'Heavy' Amino Acids (e.g., Arg6, Lys4) culture_heavy Culture Cell Population 2 heavy->culture_heavy control Control Condition culture_light->control treatment Experimental Condition culture_heavy->treatment mix Combine Cell Populations (1:1) control->mix treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Caption: Standard SILAC experimental workflow.

Integrated_Workflow cluster_labeling Metabolic Labeling cluster_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_analysis Analysis silac_label SILAC Amino Acids ('Light' & 'Heavy') culture Culture two cell populations with 'Light' and 'Heavy' SILAC media silac_label->culture d2_cyto This compound add_d2 Add this compound to both populations d2_cyto->add_d2 experiment Apply Experimental vs. Control Conditions add_d2->experiment mix Combine Cell Populations experiment->mix fractionate Fractionate into Protein and Nucleic Acid samples mix->fractionate protein_proc Protein Processing (SILAC Protocol) fractionate->protein_proc Proteins na_proc Nucleic Acid Extraction & Digestion fractionate->na_proc Nucleic Acids lcms_prot LC-MS/MS for Proteomics protein_proc->lcms_prot lcms_na LC-MS/MS for Nucleosides na_proc->lcms_na data_analysis Integrated Data Analysis lcms_prot->data_analysis lcms_na->data_analysis

References

Application Notes and Protocols for the Enzymatic Synthesis of Deuterated Ribonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of deuterated ribonucleotides. This methodology offers a highly specific and efficient alternative to chemical synthesis, enabling the production of selectively labeled ribonucleoside triphosphates (NTPs) for various research and drug development applications. The primary applications include Nuclear Magnetic Resonance (NMR) spectroscopy studies of RNA structure and dynamics, and the use of deuterated analogs as internal standards in mass spectrometry-based quantitative analyses.[1][2]

Introduction

The selective incorporation of deuterium (B1214612) into ribonucleotides can significantly enhance the metabolic stability of therapeutic oligonucleotides and provide powerful tools for biophysical studies.[1] Enzymatic synthesis offers precise control over the position of deuterium labeling by utilizing enzymes that act on specifically deuterated precursors.[3] This one-pot cascade reaction methodology employs a series of kinases to phosphorylate a deuterated nucleoside to its corresponding triphosphate form, often incorporating an ATP regeneration system to drive the reaction to completion.[4][5]

Data Presentation

The following tables summarize quantitative data from representative enzymatic synthesis protocols for deuterated and isotopically labeled ribonucleotides.

Table 1: Yields and Conversion Rates of Enzymatic Ribonucleotide Synthesis

ProductStarting Material(s)Isotopic LabelYield/ConversionReference
ATP and GTPSerine, glucose, NH₄⁺, CO₂¹³C, ¹⁵NUp to 66% isolated yield[6][7]
Natural and Modified NTPsNucleosidesN/A>97% conversion (with ATP regeneration)[4]
UTPU-¹³C-glucose, U-¹³C, ¹⁵N-aspartate, ¹⁵NH₄Cl, NaH¹³CO₃¹³C, ¹⁵N45% yield[6]
CTPU-¹⁵N, ²H₅,₃′,₄′,₅′,₅″-UTP, ¹⁵NH₄Cl¹⁵N, ²H48% isolated yield[8]
ATP, GTP, UTP, CTPd,l-ribose-3,4,5,5'-d₄²HNot specified[3]

Table 2: Deuterium Incorporation Efficiency

Labeled MoietyDeuterium ContentMethodReference
1', 4', or 5' position of ribonucleotides96 +/- 1%Chemical synthesis of deuterated ribose followed by enzymatic conversion

Experimental Protocols

The following are detailed methodologies for the key experiments in the enzymatic synthesis of deuterated ribonucleotides.

Protocol 1: One-Pot Enzymatic Synthesis of Deuterated Ribonucleoside Triphosphates (NTPs)

This protocol describes a general method for the phosphorylation of a deuterated nucleoside to the corresponding triphosphate using a cocktail of kinases and an ATP regeneration system.

Materials:

  • Deuterated nucleoside (e.g., [3',4',5',5'-²H₄]-uridine)

  • ATP or dATP (as the initial phosphate (B84403) donor)

  • Phosphoenolpyruvate (PEP)

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl buffer

  • Nucleoside Kinase (e.g., Uridine Kinase)

  • Nucleoside Monophosphate Kinase (e.g., UMP/CMP Kinase)

  • Nucleoside Diphosphate Kinase (NDPK)

  • Pyruvate Kinase (PK)

  • Nuclease-free water

Reaction Buffer Preparation (Final Concentrations):

  • 70 mM Tris-HCl, pH 7.6

  • 5 mM MgCl₂

  • 50 mM KCl

Procedure:

  • Prepare the reaction mixture in a sterile, nuclease-free microcentrifuge tube by adding the following components in the order listed:

    • Nuclease-free water to the final volume.

    • Tris-HCl, MgCl₂, and KCl to their final concentrations from stock solutions.

    • 1 mM deuterated nucleoside.

    • 3.6 mM ATP or dATP.

    • 5 mM PEP.

    • 0.17 mg/mL Pyruvate Kinase.

    • 0.016-0.02 mg/mL of each of the following: Nucleoside Kinase, Nucleoside Monophosphate Kinase, and Nucleoside Diphosphate Kinase.[4]

  • Mix the components gently by pipetting.

  • Incubate the reaction mixture at 37°C for 19 hours.[4]

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC.

  • Upon completion, the reaction can be stopped by heat inactivation of the enzymes (e.g., 95°C for 5 minutes) or by adding EDTA to chelate Mg²⁺ ions.

Protocol 2: Purification of Deuterated Ribonucleotides

This protocol describes a general method for purifying the synthesized deuterated NTPs from the reaction mixture using anion-exchange chromatography.

Materials:

  • Reaction mixture containing the deuterated NTP

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Buffer A: 50 mM Tris-HCl, pH 7.5

  • Buffer B: 50 mM Tris-HCl, pH 7.5, with 1 M NaCl

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the anion-exchange column with Buffer A.

  • Load the reaction mixture onto the column.

  • Wash the column with several column volumes of Buffer A to remove unbound proteins and other non-charged molecules.

  • Elute the bound nucleotides using a linear gradient of Buffer B (e.g., 0-100% over 20 column volumes).

  • Collect fractions and monitor the absorbance at 260 nm (for purines) or 280 nm (for pyrimidines) to identify the fractions containing the NTP.

  • Pool the fractions containing the purified deuterated NTP.

  • Desalt the pooled fractions using a suitable method, such as size-exclusion chromatography or dialysis.

  • Lyophilize the purified NTP to obtain a stable powder.

  • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Enzymatic Cascade cluster_2 ATP Regeneration System cluster_3 Purification Deuterated_Ribose Deuterated D-Ribose Deuterated_Nucleoside Deuterated Nucleoside Deuterated_Ribose->Deuterated_Nucleoside Nucleoside Phosphorylase Nucleobase Nucleobase (A, G, C, or U) Nucleobase->Deuterated_Nucleoside NMP Deuterated Nucleoside Monophosphate (dNMP) Deuterated_Nucleoside->NMP Nucleoside Kinase NDP Deuterated Nucleoside Diphosphate (dNDP) NMP->NDP NMP Kinase NTP Deuterated Nucleoside Triphosphate (dNTP) NDP->NTP NDP Kinase Purified_NTP Purified Deuterated NTP NTP->Purified_NTP Anion-Exchange Chromatography ATP ATP ADP ADP ATP->ADP Phosphate Donation ADP->ATP Regeneration PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: Experimental workflow for the one-pot enzymatic synthesis of deuterated ribonucleotides.

RNA_Dynamics_NMR cluster_0 Application in NMR Spectroscopy Deuterated_NTPs Enzymatically Synthesized Deuterated NTPs In_Vitro_Transcription In Vitro Transcription (T7 RNA Polymerase) Deuterated_NTPs->In_Vitro_Transcription Deuterated_RNA Deuterated RNA Molecule In_Vitro_Transcription->Deuterated_RNA NMR_Spectroscopy NMR Spectroscopy Deuterated_RNA->NMR_Spectroscopy Structural_Dynamics RNA Structural Dynamics (e.g., folding, ligand binding) NMR_Spectroscopy->Structural_Dynamics Drug_Development Drug Development (e.g., RNA-targeting drugs) Structural_Dynamics->Drug_Development

Caption: Application of deuterated ribonucleotides in studying RNA dynamics by NMR spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Improving Cytosine-d2 Incorporation Efficiency in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the incorporation efficiency of Cytosine-d2 in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflows and achieve reliable, high-quality results.

Introduction to this compound Labeling

Stable isotope labeling with compounds like this compound is a powerful technique for tracing the metabolic fate of molecules in biological systems without the need for radioactivity.[1] this compound, when introduced into cell culture, is utilized by the cell's machinery and incorporated into newly synthesized DNA. The efficiency of this incorporation is a critical factor for the successful application of this method in various research areas, including DNA replication studies, cell proliferation assays, and elucidation of metabolic pathways.

The incorporation of exogenous cytosine, including its deuterated form, is primarily mediated by the pyrimidine (B1678525) salvage pathway. This pathway recycles nucleobases and nucleosides from the degradation of nucleic acids.[2] In parallel, cells can synthesize pyrimidine nucleotides "from scratch" through the de novo synthesis pathway. The activity of these two pathways can significantly influence the incorporation efficiency of exogenously supplied this compound.

This guide will walk you through common challenges and provide actionable solutions to enhance the incorporation of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular pathways involved in the incorporation of this compound into DNA?

A1: The incorporation of exogenously supplied this compound into DNA is primarily facilitated by the pyrimidine salvage pathway . This pathway utilizes enzymes to convert cytosine and other pyrimidine bases and nucleosides back into nucleotides, which can then be used for DNA synthesis.[2] Concurrently, the de novo pyrimidine synthesis pathway produces pyrimidine nucleotides from simpler precursor molecules. The relative activity of these two pathways is a key determinant of this compound incorporation efficiency.

Q2: Why is the incorporation efficiency of my this compound low?

A2: Low incorporation efficiency of this compound can be attributed to several factors:

  • High de novo synthesis activity: If the de novo pathway is highly active, it will produce a large pool of unlabeled cytosine nucleotides, which will compete with and dilute the labeled nucleotides derived from this compound via the salvage pathway.

  • Low cell proliferation rate: DNA synthesis, and therefore the incorporation of nucleosides, predominantly occurs during the S-phase of the cell cycle.[3][4] If your cells are growing slowly or are in a quiescent state, the overall incorporation of this compound will be low.

  • Suboptimal this compound concentration: The concentration of this compound in the culture medium needs to be optimized. Too low a concentration may not be sufficient to achieve detectable labeling, while excessively high concentrations could potentially be cytotoxic.

  • Insufficient incubation time: A short incubation period may not allow enough time for the cells to take up, metabolize, and incorporate a sufficient amount of this compound into their DNA.

  • Poor cell health: Unhealthy or stressed cells may have altered metabolic activity, including reduced DNA synthesis, leading to poor incorporation.

Q3: Can this compound be toxic to my cells?

A3: While stable isotopes are generally considered non-toxic, high concentrations of deuterated compounds, including nucleosides, have been reported to cause cellular stress, slow down the cell cycle, and in some cases, induce cytotoxicity.[3] It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line through a dose-response experiment.

Q4: How can I increase the incorporation of this compound?

A4: A key strategy to enhance the incorporation of this compound is to inhibit the de novo pyrimidine synthesis pathway. This effectively forces the cells to rely more heavily on the salvage pathway for their pyrimidine nucleotide supply, thereby increasing the uptake and incorporation of the exogenously supplied labeled cytosine.[5][6]

Troubleshooting Guide

This section provides a structured approach to troubleshoot and optimize your this compound labeling experiments.

Problem Potential Cause Recommended Action
Low or undetectable this compound incorporation High activity of the de novo pyrimidine synthesis pathway.Inhibit the de novo pathway using a suitable inhibitor (e.g., 5-Fluorouracil, PALA, Brequinar). Optimize the inhibitor concentration to maximize this compound incorporation while minimizing cytotoxicity.[5][6][7]
Low cell proliferation rate.Ensure cells are in the logarithmic growth phase during the labeling period. Synchronize the cell culture to enrich for cells in the S-phase.
Suboptimal this compound concentration.Perform a dose-response experiment to determine the optimal concentration of this compound that provides sufficient labeling without causing significant cytotoxicity.
Insufficient labeling time.Extend the incubation time with this compound. For slowly dividing cells, a longer labeling period (e.g., 24-72 hours) may be necessary.
Poor cell health or viability.Before starting the experiment, assess cell viability using a method like Trypan Blue exclusion. Ensure a high percentage of viable cells (>95%). Optimize cell culture conditions (e.g., media, supplements, CO2 levels).
High background signal in mass spectrometry analysis Incomplete removal of unincorporated this compound.After harvesting, thoroughly wash the cell pellet with ice-cold PBS to remove any residual unincorporated label.
Isotopic interference from other molecules.Optimize the mass spectrometry method to ensure specific detection of the deuterated cytosine. Use appropriate controls, including unlabeled cells and cells labeled with a known amount of this compound.
Observed cytotoxicity or altered cell morphology This compound concentration is too high.Reduce the concentration of this compound used for labeling. Refer to your dose-response experiment to select a non-toxic concentration.
The inhibitor of the de novo pathway is at a toxic concentration.Perform a dose-response experiment for the inhibitor alone to determine its cytotoxic threshold for your cell line.
The combination of this compound and the inhibitor is causing synergistic toxicity.Re-evaluate the optimal concentrations of both compounds when used in combination. A lower concentration of each may be required.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration

This protocol outlines a general procedure to determine the optimal, non-toxic concentration of this compound for your specific cell line.

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will allow for logarithmic growth over the course of the experiment.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). From this stock, prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 1 µM to 100 µM. Include a vehicle-only control.

  • Labeling: Replace the existing medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period that is relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After the incubation period, assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining kit.

  • Data Analysis: Plot cell viability against the concentration of this compound. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.

Protocol 2: Metabolic Labeling with this compound and Analysis

This protocol provides a general workflow for labeling cells with this compound and preparing the DNA for mass spectrometry analysis.

  • Cell Culture: Culture your cells to the desired confluency, ensuring they are in the logarithmic growth phase.

  • Labeling Medium Preparation: Prepare your complete cell culture medium containing the optimized concentration of this compound. If you are using an inhibitor of the de novo pathway, add it to the medium at its optimized concentration.

  • Labeling: Replace the standard culture medium with the this compound labeling medium.

  • Incubation: Incubate the cells for the desired labeling period.

  • Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.

  • DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

  • DNA Hydrolysis: Hydrolyze the purified DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Sample Preparation for Mass Spectrometry: Prepare the hydrolyzed DNA samples for mass spectrometry analysis. This may involve derivatization to improve volatility and ionization efficiency.

  • Mass Spectrometry Analysis: Analyze the samples using a suitable mass spectrometer (e.g., LC-MS/MS) to quantify the ratio of deuterated cytosine to unlabeled cytosine.

Visualizing the Pathways

To better understand the cellular processes involved in this compound incorporation, the following diagrams illustrate the pyrimidine salvage and de novo synthesis pathways.

Pyrimidine_Salvage_Pathway Cytosine_d2 This compound (external) Cytidine_d2 Cytidine-d2 Cytosine_d2->Cytidine_d2 Nucleoside phosphorylase dCytidine_d2 Deoxycytidine-d2 Cytidine_d2->dCytidine_d2 Ribonucleotide reductase dCMP_d2 dCMP-d2 dCytidine_d2->dCMP_d2 Deoxycytidine kinase dCDP_d2 dCDP-d2 dCMP_d2->dCDP_d2 dCMP kinase dCTP_d2 dCTP-d2 dCDP_d2->dCTP_d2 Nucleoside diphosphate kinase DNA_d2 Incorporation into DNA dCTP_d2->DNA_d2

Caption: Pyrimidine Salvage Pathway for this compound.

De_Novo_Pyrimidine_Synthesis Precursors Glutamine + CO2 + ATP Carbamoyl_P Carbamoyl Phosphate Precursors->Carbamoyl_P CPSII Orotate Orotate Carbamoyl_P->Orotate ...multiple steps... UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP CTP synthetase dCTP dCTP (unlabeled) CTP->dCTP Ribonucleotide reductase DNA Incorporation into DNA dCTP->DNA Inhibitors Inhibitors (e.g., 5-FU, PALA) Inhibitors->Carbamoyl_P

Caption: De Novo Pyrimidine Synthesis Pathway.

By understanding these pathways and the factors that influence their activity, researchers can effectively troubleshoot and optimize their experiments to achieve high-efficiency incorporation of this compound, leading to more robust and reliable data.

References

Technical Support Center: Troubleshooting Low Signal Intensity with Cytosine-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with low signal intensity when using Cytosine-d2 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Sudden or Drastic Drop in this compound Signal

Question: My this compound internal standard (IS) signal has suddenly and significantly decreased or disappeared entirely. What are the likely causes?

Answer: A complete or severe loss of signal often points to a singular, acute issue within the LC-MS system. The problem can typically be traced to the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself.

  • Verify Standard Preparation: Prepare a fresh dilution of your this compound standard in a clean solvent and inject it directly into the mass spectrometer (bypassing the LC column). If the signal is restored, the issue likely lies with your previous standard preparation or the sample matrix.

  • Inspect the LC System:

    • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.

    • Ensure Proper Solvent Flow: Verify that there are no air bubbles in the solvent lines and that the pumps are maintaining consistent pressure.

    • Autosampler Malfunction: Check the autosampler for air bubbles in the syringe or sample loop and ensure the injection needle is correctly aligned and aspirating the sample.

  • Assess the MS Source:

    • Visual Inspection: Check for a stable electrospray. An unstable or absent spray indicates a problem with the ESI source, such as a clogged emitter or incorrect positioning.

    • Source Contamination: A dirty ion source is a common cause of signal suppression. Follow the manufacturer's instructions for cleaning the ion source.

Issue 2: Gradual or Progressive Decline in Signal Intensity

Question: The signal intensity of my this compound internal standard is gradually decreasing over the course of an analytical run. Why is this happening?

Answer: A progressive decline in signal intensity often suggests issues related to the stability of the internal standard, matrix effects, or instrument contamination building up over time.

  • Evaluate Standard Stability:

    • In-solution Stability: this compound, like other nucleosides, can be susceptible to degradation in solution, especially at non-optimal pH or temperature. Prepare fresh standards and compare their response to older ones.

    • Storage Conditions: Ensure the this compound standard is stored according to the manufacturer's recommendations (typically at -20°C or below in a tightly sealed vial).

  • Investigate Matrix Effects: Co-eluting endogenous components from the sample matrix can build up on the analytical column and in the MS source, leading to increasing ion suppression over a run.[1][2]

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby mitigating ion suppression.

  • Check for System Contamination:

    • Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak shape distortion and signal loss. Flush the column or replace it if necessary.

    • MS Source Contamination: As mentioned previously, a dirty ion source can lead to a gradual decline in sensitivity.

Issue 3: High Variability in Signal Intensity Between Samples

Question: The peak area of my this compound internal standard is highly variable from one sample injection to the next. What could be causing this inconsistency?

Answer: High variability in the internal standard signal can compromise the accuracy and precision of your quantitative results. This issue is often linked to inconsistent sample preparation, matrix effects that differ between samples, or autosampler/injector problems.

  • Standardize Sample Preparation:

    • Review your sample preparation standard operating procedure (SOP) for any ambiguities.

    • Ensure consistent and thorough vortexing after adding the internal standard to each sample.

  • Assess Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression.

    • Post-Column Infusion Experiment: This experiment can help identify at what points in the chromatogram ion suppression is occurring.

    • Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as your samples can help to compensate for matrix effects.

  • Verify Instrument Performance:

    • Injector Precision: Perform multiple injections from the same vial to check the reproducibility of the autosampler.

    • Carryover: Inject a blank solvent after a high-concentration sample to check for carryover.

Data Presentation

The following tables illustrate the impact of matrix effects and sample preparation on the signal intensity of a deuterated internal standard.

Table 1: Effect of Matrix on this compound Signal Intensity

Sample TypeThis compound Peak Area (Arbitrary Units)Signal Suppression (%)
Standard in Solvent1,500,0000%
Spiked Plasma (Protein Precipitation)750,00050%
Spiked Plasma (Solid-Phase Extraction)1,200,00020%

This table demonstrates that the presence of a biological matrix can significantly suppress the internal standard signal. A more effective sample cleanup method like SPE can mitigate this effect.

Table 2: Impact of a Co-eluting Compound on this compound Signal

Co-eluting CompoundThis compound Peak Area (Arbitrary Units)Signal Suppression (%)
None1,500,0000%
Compound X600,00060%

This table illustrates how a co-eluting compound can compete with the this compound for ionization, leading to a significant drop in signal intensity.

Experimental Protocols

Protocol 1: Post-Column Infusion to Evaluate Matrix Effects

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Setup: Use a T-junction to introduce a constant flow of a solution containing this compound into the LC flow path after the analytical column but before the mass spectrometer.

  • Infusion: Infuse the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Analysis:

    • First, inject a blank solvent to establish a stable baseline signal for the this compound.

    • Next, inject an extracted blank matrix sample.

  • Interpretation: Any dips in the baseline signal during the chromatographic run indicate regions of ion suppression caused by eluting matrix components. Any rises in the baseline indicate ion enhancement. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.

Protocol 2: Assessing the Stability of this compound in Solution

Objective: To determine the stability of the this compound internal standard in the sample matrix and autosampler conditions.

Methodology:

  • Sample Preparation:

    • Set A (Control): Spike the this compound internal standard into a clean solvent.

    • Set B (Matrix): Spike the this compound internal standard into a blank sample matrix (e.g., plasma, urine).

  • Incubation: Incubate both sets of samples under the same conditions as your analytical method (e.g., time, temperature, pH in the autosampler).

  • Analysis: Analyze the samples by LC-MS/MS at different time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Interpretation: A significant decrease in the this compound signal in Set B compared to Set A over time indicates degradation of the internal standard in the matrix.

Mandatory Visualization

Troubleshooting_Workflow Start Low this compound Signal Check_Standard Prepare & Inject Fresh Standard in Solvent Start->Check_Standard Signal_Restored Signal Restored? Check_Standard->Signal_Restored Problem_Standard_Prep Issue with Standard Prep or Matrix Signal_Restored->Problem_Standard_Prep Yes Check_LC Inspect LC System (Leaks, Flow) Signal_Restored->Check_LC No LC_OK LC System OK? Check_LC->LC_OK Fix_LC Fix Leak / Purge Pumps LC_OK->Fix_LC No Check_MS_Source Assess MS Source (Spray, Contamination) LC_OK->Check_MS_Source Yes Fix_LC->Check_LC MS_Source_OK MS Source OK? Check_MS_Source->MS_Source_OK Clean_MS_Source Clean Ion Source MS_Source_OK->Clean_MS_Source No Investigate_Matrix_Effects Investigate Matrix Effects (Post-Column Infusion) MS_Source_OK->Investigate_Matrix_Effects Yes Clean_MS_Source->Check_MS_Source Matrix_Effects_Present Matrix Effects Present? Investigate_Matrix_Effects->Matrix_Effects_Present Improve_Cleanup Improve Sample Cleanup (SPE) Matrix_Effects_Present->Improve_Cleanup Yes Check_Stability Assess Standard Stability Matrix_Effects_Present->Check_Stability No Stability_Issue Stability Issue Found? Check_Stability->Stability_Issue Use_Fresh_Standard Use Freshly Prepared Standard Stability_Issue->Use_Fresh_Standard Yes Contact_Support Contact Technical Support Stability_Issue->Contact_Support No

Caption: Troubleshooting workflow for low this compound signal.

Matrix_Effect_Workflow cluster_LC LC System cluster_MS Mass Spectrometer LC_Column LC Column T_Junction T-Junction LC_Column->T_Junction MS Ion Source Syringe_Pump Syringe Pump (this compound Solution) Syringe_Pump->T_Junction T_Junction->MS Autosampler Autosampler (Blank Matrix) Autosampler->LC_Column

Caption: Post-column infusion experimental setup.

References

Technical Support Center: Optimizing Cytosine-d2 Concentration for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the concentration of Cytosine-d2 for metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for incorporating deuterated cytosine into cellular DNA and RNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in metabolic labeling?

A1: this compound is a stable isotope-labeled version of the nucleobase cytosine, where two non-exchangeable hydrogen atoms are replaced with deuterium. In metabolic labeling, cells are cultured in a medium containing this compound. The cells' metabolic machinery, specifically the nucleotide salvage pathway, incorporates this labeled cytosine into newly synthesized DNA and RNA. This allows researchers to trace and quantify the synthesis of nucleic acids using techniques like mass spectrometry.

Q2: What are the key considerations before starting a this compound labeling experiment?

A2: Before initiating an experiment, it is crucial to consider the following:

  • Cell Line: Different cell lines have varying metabolic rates and nucleotide uptake efficiencies.

  • Culture Medium: The medium should ideally be deficient in unlabeled cytosine to maximize the incorporation of this compound.

  • Tracer Concentration: The optimal concentration of this compound needs to be determined to ensure sufficient labeling without inducing cytotoxicity.

  • Incubation Time: The duration of labeling will depend on the cell doubling time and the specific biological question being addressed.

  • Analytical Method: A sensitive and accurate method, such as liquid chromatography-mass spectrometry (LC-MS), is required to detect and quantify the incorporation of this compound.

Q3: How can I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration should be determined empirically for each cell line and experimental setup. A good starting point is to perform a dose-response experiment.

Experimental Protocol: Determining Optimal this compound Concentration

  • Cell Seeding: Plate your cells at a consistent density across multiple wells or plates.

  • Concentration Gradient: Prepare a range of this compound concentrations in your culture medium. A suggested starting range is 1 µM to 100 µM.

  • Incubation: Replace the standard medium with the this compound containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT or Trypan Blue exclusion assay.

  • Incorporation Analysis: Harvest the cells, extract genomic DNA, and analyze the incorporation of this compound using LC-MS.

  • Data Analysis: Plot cell viability and this compound incorporation against the concentration. The optimal concentration will be the highest concentration that provides sufficient labeling without significantly impacting cell viability.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time depends on the cell line's doubling time and the desired level of incorporation. For rapidly dividing cells, a 24-48 hour incubation may be sufficient. For slower-growing cells or to label a larger proportion of the nucleic acid pool, longer incubation times (e.g., up to 72 hours or longer) may be necessary. It is recommended to perform a time-course experiment (e.g., harvesting cells at 12, 24, 48, and 72 hours) to determine the optimal labeling duration for your specific experiment.

Q5: Can this compound be toxic to cells?

A5: While stable isotopes are generally considered non-toxic, high concentrations of any nucleoside analog can potentially be cytotoxic. Deuterium itself can have biological effects at very high concentrations. Therefore, it is essential to perform a cytotoxicity assay to determine a safe and effective concentration range for your specific cell line. Some studies on other deuterated nucleosides have shown that cytotoxicity can occur, particularly at higher concentrations.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Incorporation of this compound Suboptimal Concentration: The concentration of this compound may be too low for efficient uptake and incorporation.Perform a dose-response experiment to identify a higher, non-toxic concentration.
Short Incubation Time: The labeling duration may not be sufficient for significant incorporation, especially in slow-growing cells.Increase the incubation time. A time-course experiment can help determine the optimal duration.
Competition with Unlabeled Cytosine: The presence of unlabeled cytosine in the culture medium or serum will reduce the incorporation of the labeled analog.Use a cytosine-deficient base medium and dialyzed fetal bovine serum (dFBS) to minimize competition.
Poor Cell Health: Unhealthy or stressed cells may have altered metabolic activity and reduced nucleic acid synthesis.Ensure cells are healthy and in the exponential growth phase before starting the labeling experiment.
High Cell Death or Low Viability Cytotoxicity of this compound: The concentration of this compound may be too high, leading to toxic effects.Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your cell line.
Nutrient Depletion: Long incubation times can lead to the depletion of essential nutrients in the medium.Replenish the medium with fresh this compound containing medium during long incubation periods.
Inconsistent Results Variable Cell Density: Inconsistent cell seeding densities can lead to variability in metabolic activity and labeling efficiency.Ensure consistent cell seeding across all experimental replicates.
Inconsistent Incubation Times: Variations in the duration of labeling will affect the level of incorporation.Maintain precise and consistent incubation times for all samples.
Issues with Sample Preparation: Inefficient DNA/RNA extraction or degradation can lead to variable results.Use a validated and consistent protocol for nucleic acid extraction.

Data Presentation

Table 1: Hypothetical Optimization of this compound Concentration in a Cancer Cell Line

This compound Concentration (µM)Incubation Time (hours)Cell Viability (%)Deuterated Cytosine Incorporation (%)
14898 ± 35 ± 1
104895 ± 425 ± 3
254892 ± 555 ± 6
504885 ± 678 ± 7
1004860 ± 885 ± 5

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: General Metabolic Labeling with this compound

  • Cell Culture: Culture cells to approximately 70-80% confluency in standard growth medium.

  • Medium Preparation: Prepare labeling medium by supplementing cytosine-deficient base medium with the desired concentration of this compound and dialyzed fetal bovine serum.

  • Labeling: Aspirate the standard medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) under standard cell culture conditions.

  • Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

  • Nucleic Acid Extraction: Extract genomic DNA and/or RNA using a commercial kit or a standard protocol.

  • Sample Preparation for Mass Spectrometry: Hydrolyze the nucleic acids to individual nucleosides.

  • LC-MS Analysis: Analyze the samples using a liquid chromatography-mass spectrometry system to quantify the ratio of deuterated to undeuterated cytosine.

Visualizations

Cytosine_Metabolic_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_central Central Metabolism Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CO2 CO2 CO2->Carbamoyl_Phosphate Aspartate Aspartate Orotate Orotate Aspartate->Orotate Carbamoyl_Phosphate->Orotate UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP UTP->CTP UTP->CTP CTP synthetase dUTP dUTP UTP->dUTP CTP_central CTP-d2 CTP->CTP_central Cytosine_d2 This compound Cytidine Cytidine Cytosine_d2->Cytidine Cytosine_d2->Cytidine Nucleoside phosphorylase Uracil Uracil Uridine Uridine Uracil->Uridine Uracil->Uridine Uridine phosphorylase UMP_salvage UMP Uridine->UMP_salvage Uridine->UMP_salvage Uridine kinase CMP CMP Cytidine->CMP Cytidine->CMP Uridine-cytidine kinase UMP_salvage->UTP UMP_salvage->UTP Kinases CMP->CTP_central CMP->CTP_central Kinases dCTP dCTP-d2 DNA DNA-d2 dCTP->DNA dCTP->DNA DNA Polymerase dTTP dTTP dUTP->dTTP RNA RNA-d2 CTP_central->dCTP CTP_central->dCTP Ribonucleotide reductase CTP_central->RNA CTP_central->RNA RNA Polymerase

Caption: Metabolic pathways for this compound incorporation.

Experimental_Workflow start Start: Cell Culture prepare_media Prepare Labeling Medium (with this compound) start->prepare_media labeling Metabolic Labeling (Incubate cells with this compound) prepare_media->labeling harvest Harvest Cells labeling->harvest extract_na Extract Nucleic Acids (DNA/RNA) harvest->extract_na hydrolyze Hydrolyze to Nucleosides extract_na->hydrolyze lcms LC-MS Analysis hydrolyze->lcms data_analysis Data Analysis (Quantify d2-Cytosine incorporation) lcms->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for this compound labeling.

Troubleshooting_Guide start Problem low_incorporation Low this compound Incorporation? start->low_incorporation high_toxicity High Cell Toxicity? start->high_toxicity increase_conc Increase this compound Concentration (Perform dose-response) low_incorporation->increase_conc Yes check_medium Check for unlabeled Cytosine (Use deficient medium/dFBS) low_incorporation->check_medium No decrease_conc Decrease this compound Concentration (Perform cytotoxicity assay) high_toxicity->decrease_conc Yes check_culture Check for Nutrient Depletion (Replenish medium) high_toxicity->check_culture No re_evaluate re_evaluate increase_conc->re_evaluate Re-evaluate check_medium->re_evaluate decrease_conc->re_evaluate check_culture->re_evaluate

Caption: Troubleshooting decision tree for this compound labeling.

Stability of Cytosine-d2 in different buffer and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cytosine-d2 in various buffer systems and storage conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by several factors, including pH, temperature, buffer composition, and exposure to light. Extreme pH conditions (both acidic and basic) can catalyze hydrolytic deamination and potentially lead to the exchange of deuterium (B1214612) atoms with protons from the solvent. Elevated temperatures can accelerate the rate of all degradation reactions. The presence of certain ions or reactive species in the buffer can also impact stability.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways for cytosine and its derivatives, including this compound, are hydrolytic deamination and oxidation. Hydrolytic deamination converts cytosine to uracil. Under acidic conditions, deuterium exchange at certain positions may also occur.[1][2] Forced degradation studies can help identify the specific degradation products under various stress conditions.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[3][4][5] This allows for the separation and quantification of the intact this compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to monitor both chemical degradation and deuterium-hydrogen exchange.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, also known as stress testing, involves subjecting the compound to harsh conditions (e.g., strong acids/bases, high temperatures, oxidizing agents, and light) to accelerate its degradation.[6][7][8][9] This is a crucial step in developing a stability-indicating method as it helps to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method in separating the analyte from its degradants.

Q5: What are the recommended storage conditions for this compound?

A5: For long-term stability, it is generally recommended to store this compound as a solid in a cool, dark, and dry place. Solutions should be prepared fresh when possible. If solutions need to be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. The choice of buffer for storing solutions is critical and should be as close to neutral pH as possible, avoiding reactive buffer species.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of Deuterium Label - Exposure to acidic or basic conditions. - Prolonged storage in protic solvents (e.g., water, methanol). - Elevated temperatures.- Maintain solutions at or near neutral pH. - Use aprotic solvents for stock solutions where possible. - Store samples at low temperatures (-20°C or -80°C). - Analyze samples by Mass Spectrometry or NMR to confirm isotopic purity.
Appearance of Unexpected Peaks in HPLC/LC-MS - Degradation of this compound. - Contamination of the sample or solvent. - Interaction with buffer components.- Perform a forced degradation study to identify potential degradation products. - Run a blank analysis of the solvent and buffer to check for contaminants. - Ensure compatibility of this compound with the chosen buffer system.
Inconsistent Results Between Replicates - Inaccurate sample preparation. - Instability of the compound in the analytical mobile phase or autosampler. - Fluctuation in instrument performance.- Review and standardize the sample preparation protocol. - Assess the stability of the sample in the mobile phase over the course of the analysis. - Perform system suitability tests to ensure consistent instrument performance.
No Degradation Observed in Forced Degradation Study - Stress conditions are not harsh enough. - The compound is highly stable under the tested conditions.- Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the stress.[8] - While high stability is a positive attribute, for the purpose of validating a stability-indicating method, achieving some degradation is necessary to demonstrate specificity.

Quantitative Stability Data

The following tables provide representative data on the stability of this compound under various conditions. Please note that this data is illustrative and actual stability should be determined empirically for your specific experimental conditions.

Table 1: Stability of this compound in Aqueous Buffers at 37°C

Buffer (50 mM)pHIncubation Time (days)% this compound RemainingMajor Degradation Product(s)
Phosphate (B84403)7.47>99%Not Detected
Acetate5.0795%Uracil-d2
Carbonate9.0792%Uracil-d2
0.1 M HCl1.0175%Uracil-d2, others
0.1 M NaOH13.0168%Uracil-d2, others

Table 2: Effect of Temperature on this compound Stability in pH 7.4 Phosphate Buffer (50 mM)

Temperature (°C)Storage Time (weeks)% this compound Remaining
44>99%
25498%
40494%
60185%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) and/or MS detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Assess the peak purity of the main this compound peak to ensure no co-eluting degradation products.

    • Identify and characterize any significant degradation products.

Protocol 2: Long-Term Stability Study of this compound in Solution

Objective: To determine the shelf-life of this compound in a specific buffer and storage condition.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at the desired concentration in the buffer of interest (e.g., 50 mM phosphate buffer, pH 7.4).

  • Storage Conditions: Aliquot the solutions into appropriate vials and store them under the desired long-term conditions (e.g., 4°C, -20°C, and 25°C/60% RH).

  • Time Points: Establish a schedule for sample analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Analytical Testing: At each time point, retrieve samples from each storage condition and analyze them using a validated stability-indicating method (e.g., HPLC).

  • Data Analysis:

    • Quantify the amount of this compound remaining at each time point.

    • Monitor for the appearance and growth of any degradation products.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and estimate the shelf-life.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage & Stressing cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution prep_samples Prepare Stability Samples in Buffers prep_stock->prep_samples prep_buffers Prepare Buffer Solutions prep_buffers->prep_samples storage Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) prep_samples->storage stress Apply forced degradation conditions (Acid, Base, Oxidative, Light) prep_samples->stress sampling Sample at defined time points storage->sampling stress->sampling hplc_ms Analyze by Stability-Indicating Method (HPLC/LC-MS) sampling->hplc_ms quantify Quantify remaining this compound hplc_ms->quantify identify Identify degradation products hplc_ms->identify kinetics Determine degradation kinetics & half-life quantify->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

stability_factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_degradation Degradation Pathways cytosine_stability This compound Stability deamination Hydrolytic Deamination cytosine_stability->deamination deuterium_exchange Deuterium-Proton Exchange cytosine_stability->deuterium_exchange oxidation_path Oxidation cytosine_stability->oxidation_path pH pH pH->cytosine_stability buffer Buffer Composition buffer->cytosine_stability oxidation Oxidizing Agents oxidation->cytosine_stability temperature Temperature temperature->cytosine_stability light Light Exposure light->cytosine_stability

Caption: Factors influencing the stability of this compound.

References

Minimizing kinetic isotope effects in experiments with Cytosine-d2.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cytosine-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments while minimizing and understanding kinetic isotope effects (KIEs).

Frequently Asked Questions (FAQs)

Q1: What is the Kinetic Isotope Effect (KIE) and why is it important in my experiments with this compound?

The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes.[1][2] In the case of this compound, one or more hydrogen atoms (¹H) are replaced by deuterium (B1214612) (²H or D). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of the reaction.[1]

Understanding the KIE is crucial because it can:

  • Alter Pharmacokinetics: Slowing down metabolic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, can improve a drug's profile by increasing its half-life.

  • Elucidate Reaction Mechanisms: The magnitude of the KIE can provide insights into the transition state of an enzyme-catalyzed reaction.[1]

  • Lead to Unexpected Results: A significant KIE can affect the outcome of your experiments, leading to lower-than-expected product formation or altered cellular responses.

Q2: What is "metabolic switching" and how can it affect my results with this compound?

Metabolic switching, or metabolic shunting, is a phenomenon where deuteration at a primary metabolic site slows down that particular pathway to such an extent that a previously minor metabolic pathway becomes significant.[3][4][5][6] This can result in the formation of a different profile of metabolites compared to the non-deuterated (protio) cytosine.[3][7]

For example, if cytosine is primarily metabolized by enzyme A at the site of deuteration, and to a lesser extent by enzyme B at a different site, the use of this compound may slow down the reaction with enzyme A, leading to an increase in the metabolites produced by enzyme B. This can have significant implications for the efficacy and safety profile of a drug candidate.

Q3: How can I measure the Kinetic Isotope Effect for my reaction involving this compound?

The KIE is typically expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD), i.e., KIE = kH/kD.[2] There are several methods to measure KIEs:

  • Direct Comparison: In this method, the reaction rates of the deuterated and non-deuterated substrates are measured in separate experiments under identical conditions. This is the only way to determine the KIE on Vmax.

  • Internal Competition: Here, a mixture of the deuterated and non-deuterated substrates is used in the same reaction. The relative amounts of the products are then measured, typically using mass spectrometry, to determine the KIE on V/K.[8][9] This method is often more precise for measuring small KIEs.[8][9]

  • Equilibrium Perturbation: This technique is used when the reaction is reversible and also yields the KIE on V/K.

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to quantify the substrates and products in these experiments.[8][9]

Troubleshooting Guide

Problem 1: I am observing a much lower reaction rate (or product yield) with this compound compared to unlabeled cytosine.

Possible Cause Troubleshooting Steps
Significant Primary KIE A large primary KIE is expected if the C-D bond is cleaved in the rate-determining step. A kH/kD value between 2 and 7 is common for primary KIEs.[1] This is likely the intended and expected outcome.
Contaminants in Deuterated Substrate Impurities in the this compound sample could inhibit the enzyme.
* Action: Verify the purity of your this compound sample using analytical techniques like HPLC and NMR. Run a control experiment with a known inhibitor of your enzyme to ensure the assay is sensitive to inhibition.
Sub-optimal Assay Conditions The optimal conditions for the reaction with the deuterated substrate might differ slightly from the non-deuterated one.
* Action: Re-evaluate and optimize assay parameters such as pH, temperature, and cofactor concentrations for the reaction with this compound.

Problem 2: I am not observing any significant KIE (kH/kD ≈ 1) where one was expected.

Possible Cause Troubleshooting Steps
C-H Bond Cleavage is Not Rate-Determining The step involving the cleavage of the C-H bond may not be the slowest step in the overall reaction. Other steps like substrate binding or product release could be rate-limiting.[10]
* Action: Review the known mechanism of your enzyme. Consider using techniques to probe other steps in the reaction pathway. For some enzymes, the product release is the rate-limiting step, which would mask the KIE on the chemical step.[10]
Contamination of Deuterated Substrate with Protio Form If your this compound sample is contaminated with non-deuterated cytosine, the enzyme may preferentially process the lighter isotopologue, masking the KIE.
* Action: Check the isotopic purity of your this compound sample using mass spectrometry.
Incorrect Assay Method The chosen assay method may not be sensitive enough to detect a small KIE.
* Action: Consider using a more precise method like the internal competition method coupled with LC-MS/MS analysis.

Problem 3: I am seeing new, unexpected metabolites with this compound.

Possible Cause Troubleshooting Steps
Metabolic Switching As discussed in the FAQs, deuteration at the primary metabolic site has likely slowed that pathway, leading to the emergence of previously minor metabolic pathways.[3][4][5][6]
* Action: Use LC-MS/MS to identify the structures of the new metabolites. This can provide valuable information about alternative metabolic pathways. Compare the metabolite profiles of both the deuterated and non-deuterated cytosine.
Non-Enzymatic Degradation The deuterated compound might be less stable under the assay conditions.
* Action: Run a control experiment without the enzyme to assess the chemical stability of this compound in the assay buffer.

Data Presentation

The magnitude of the KIE can vary depending on the enzyme and reaction conditions. Below is a table of hypothetical, yet realistic, KIE values for the metabolism of this compound by different enzyme systems.

Enzyme SystemSubstratekH/kD (V/K)kH/kD (Vmax)Interpretation
Hypothetical CYP2D6 This compound4.8 ± 0.33.5 ± 0.2C-H bond cleavage is significantly rate-limiting.
Hypothetical Cytidine Deaminase Cytidine-d21.1 ± 0.11.0 ± 0.1Secondary KIE; C-H bond is not broken but is near the reaction center.
Hypothetical DNA Methyltransferase Deoxycytidine-d2 in DNA2.5 ± 0.21.8 ± 0.2C-H bond cleavage is partially rate-limiting.

Experimental Protocols

Protocol 1: Determination of KIE by Direct Comparison of Enzyme Kinetics

This protocol outlines the determination of kH/kD for an enzyme-catalyzed reaction using this compound by measuring the initial reaction rates independently for the deuterated and non-deuterated substrates.

Materials:

  • Cytosine (protio) and this compound (high isotopic purity)

  • Enzyme of interest (e.g., a purified CYP enzyme)

  • Appropriate buffer and cofactors (e.g., NADPH for CYP enzymes)

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare Substrate Stock Solutions: Prepare accurate stock solutions of both cytosine and this compound in a suitable solvent (e.g., DMSO).

  • Enzyme Kinetic Assays (for each substrate separately): a. Prepare a series of dilutions of the substrate in the reaction buffer. A typical concentration range would span from 0.1x to 10x the expected Km value. b. Pre-incubate the reaction mixtures (buffer, cofactors, substrate) at the desired temperature (e.g., 37°C). c. Initiate the reaction by adding the enzyme. d. At several time points, withdraw aliquots of the reaction mixture and add them to the quenching solution to stop the reaction. e. Include a "time zero" sample by adding the quenching solution before the enzyme.

  • Sample Analysis: a. Analyze the quenched samples by a validated LC-MS/MS method to quantify the amount of product formed.

  • Data Analysis: a. For each substrate concentration, plot product concentration versus time. The initial velocity (v) is the slope of the linear portion of this curve. b. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for both the deuterated and non-deuterated substrates. c. Calculate the KIEs:

    • KIE on Vmax = Vmax(H) / Vmax(D)
    • KIE on V/K = (Vmax(H)/Km(H)) / (Vmax(D)/Km(D))

Protocol 2: LC-MS/MS Method for Separation and Quantification of Cytosine and this compound

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is suitable for separating nucleosides.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) should be optimized to achieve good separation of cytosine, its metabolites, and any internal standards.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cytosine: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

    • This compound: Determine the precursor ion (e.g., [M+H]⁺, which will be higher by the number of deuterium atoms) and a corresponding product ion.

    • Metabolites: Determine the MRM transitions for expected metabolites of both cytosine and this compound.

  • Optimize cone voltage and collision energy for each transition to maximize sensitivity.

Visualizations

KIE_Workflow cluster_prep Preparation cluster_assay Experiment cluster_analysis Analysis cluster_result Interpretation Prep_Substrates Prepare Cytosine & this compound Stocks Run_Kinetics_H Run Kinetic Assay (Cytosine) Prep_Substrates->Run_Kinetics_H Run_Kinetics_D Run Kinetic Assay (this compound) Prep_Substrates->Run_Kinetics_D Prep_Enzyme Prepare Enzyme & Reaction Buffer Prep_Enzyme->Run_Kinetics_H Prep_Enzyme->Run_Kinetics_D Quench Quench Reactions Run_Kinetics_H->Quench Run_Kinetics_D->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc_Rates Calculate Initial Rates LCMS->Calc_Rates MM_Fit Michaelis-Menten Fit Calc_Rates->MM_Fit Calc_KIE Calculate kH/kD MM_Fit->Calc_KIE Interpret Interpret KIE Calc_KIE->Interpret

Caption: Experimental workflow for determining the KIE of this compound.

Troubleshooting_KIE Start Unexpected KIE Result Observed_KIE What is the observed kH/kD? Start->Observed_KIE Check_Purity Check Isotopic & Chemical Purity Observed_KIE->Check_Purity kH/kD is unexpectedly high Review_Mechanism Review Reaction Mechanism: Is C-H cleavage rate-limiting? Observed_KIE->Review_Mechanism kH/kD ≈ 1 Check_Metabolites Analyze Metabolite Profile: Evidence of Metabolic Switching? Observed_KIE->Check_Metabolites New products observed Optimize_Assay Re-optimize Assay Conditions Observed_KIE->Optimize_Assay Results are not reproducible

Caption: Troubleshooting flowchart for unexpected KIE results.

Metabolic_Switching cluster_protio Protio-Cytosine Metabolism cluster_deuterated This compound Metabolism Cytosine Cytosine Metabolite_A Metabolite A Cytosine->Metabolite_A Pathway A (Major) Fast Metabolite_B Metabolite B Cytosine->Metabolite_B Pathway B (Minor) Slow Cytosine_d2 This compound Metabolite_A_d Metabolite A (Deuterated) Cytosine_d2->Metabolite_A_d Pathway A (Now Minor) Slowed by KIE Metabolite_B_d Metabolite B Cytosine_d2->Metabolite_B_d Pathway B (Now Major) Relatively Faster

Caption: Diagram illustrating the concept of metabolic switching.

References

Overcoming challenges in the synthesis of deuterated nucleosides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of deuterated nucleosides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of these crucial compounds.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated nucleosides important in research and drug development?

A1: Deuterated nucleosides are critical tools for several reasons. In pharmaceutical research, replacing hydrogen with deuterium (B1214612) at specific metabolic sites can slow down drug metabolism. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond.[1][2][3][4] This can lead to improved pharmacokinetic profiles, such as longer drug half-life and reduced formation of toxic metabolites.[2][3][4] Additionally, they serve as invaluable internal standards for quantitative analysis by mass spectrometry and are used in NMR studies to simplify complex spectra or investigate the structure and dynamics of DNA and RNA.[2][5][6]

Q2: What are the main strategies for synthesizing deuterated nucleosides?

A2: There are two primary approaches for synthesizing deuterated nucleosides:

  • Multi-step chemical synthesis: This involves using deuterated starting materials or introducing deuterium at an early stage of a synthetic route.[7] This method offers precise control over the location of the deuterium label.

  • Post-synthetic H-D exchange: This method involves replacing hydrogen atoms with deuterium on a pre-existing, non-deuterated nucleoside.[7][8] A common and effective technique is the palladium-catalyzed H-D exchange, which uses deuterium oxide (D₂O) as the deuterium source, avoiding the need for expensive deuterium gas.[7][8][9]

Q3: How do I confirm the position and level of deuterium incorporation?

A3: The primary analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

  • NMR Spectroscopy: ¹H NMR is used to observe the disappearance of a signal at the site of deuteration.[10] ²H NMR can be used to directly observe the deuterium signal.[11] ¹³C NMR can also be useful, as the signal for a deuterated carbon will appear as a triplet (due to C-D coupling) and may have a reduced intensity.[6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS precisely measures the mass of the molecule, allowing for the determination of isotopic enrichment by analyzing the relative abundance of isotopologues.[11]

Q4: How should I store deuterated nucleosides to ensure their stability?

A4: Proper storage is essential to maintain isotopic and chemical purity. Key practices include:

  • Protection from Moisture: Store compounds in tightly sealed containers, preferably under an inert atmosphere (e.g., argon), to prevent H-D back-exchange from atmospheric moisture.[1]

  • Controlled Temperature: Store at low temperatures (refrigerated or frozen) as recommended by the manufacturer to minimize chemical degradation. Avoid repeated freeze-thaw cycles.[1][12]

  • Protection from Light: Use amber vials or other light-protecting containers to prevent light-catalyzed degradation.[1]

Troubleshooting Guide

Problem 1: Low or Incomplete Deuterium Incorporation

Q: My final product shows low isotopic enrichment according to NMR and MS analysis. What are the common causes and how can I improve it?

A: Low deuterium incorporation is a frequent challenge. The causes can be traced to reagents, reaction conditions, or inherent structural factors.

  • Potential Cause 1: Inactive Catalyst or Reagents

    • Solution: For catalytic H-D exchange, ensure the palladium catalyst (e.g., Pd/C) is fresh and active. The quality of the deuterium source (e.g., D₂O) is also critical; use a newly opened bottle with high isotopic purity.

  • Potential Cause 2: Suboptimal Reaction Conditions

    • Solution: H-D exchange reactions are often equilibrium-driven. Increasing the reaction time or temperature can lead to higher incorporation levels.[7][8] For Pd/C-catalyzed methods, ensure efficient stirring to maximize contact between the substrate, solvent, and heterogeneous catalyst. Some methods may require a hydrogen (H₂) atmosphere to activate the catalyst, even when D₂O is the deuterium source.[7]

  • Potential Cause 3: Steric Hindrance

    • Solution: The target C-H bond may be sterically hindered, preventing efficient access for the catalyst or reagent. It may be necessary to reconsider the synthetic strategy, perhaps by altering the protecting groups or choosing a different deuteration method that is less sensitive to steric effects.

  • Potential Cause 4: Insufficient Deuterium Source

    • Solution: Use a large excess of the deuterating agent (e.g., D₂O as the solvent) to drive the equilibrium towards the deuterated product.

Problem 2: Deuterium Scrambling or Back-Exchange

Q: I've observed a loss of deuterium from my target position or the appearance of deuterium at unintended positions. Why is this happening and how can I prevent it?

A: Isotopic scrambling or back-exchange can occur during the reaction, workup, or purification stages, especially if labile protons are present.[11][13]

  • Potential Cause 1: Acidic or Basic Conditions

    • Solution: Protic acids or bases can catalyze H-D exchange at labile positions (e.g., -OH, -NH₂).[14] During workup and purification, use neutral conditions whenever possible. If pH adjustments are necessary, consider using deuterated acids or bases (e.g., DCl, NaOD) to minimize back-exchange.

  • Potential Cause 2: Protic Solvents During Workup/Purification

    • Solution: Avoid using protic solvents like H₂O, methanol, or ethanol (B145695) during workup and chromatographic purification if your molecule has exchangeable deuterium atoms.[11] Use anhydrous aprotic solvents (e.g., dichloromethane, ethyl acetate, hexanes) and ensure all glassware is thoroughly dried.[11]

  • Potential Cause 3: Chromatography on Silica (B1680970) Gel

    • Solution: The surface of silica gel is acidic and contains water, which can promote back-exchange. To mitigate this, you can neutralize the silica gel by washing it with a solution of a non-nucleophilic base (e.g., triethylamine (B128534) in hexanes) and then re-equilibrating with the anhydrous mobile phase. Alternatively, consider other purification media like alumina (B75360) or reverse-phase chromatography with aprotic mobile phases.

Problem 3: Poor Reaction Yields or Product Degradation

Q: My reaction yield is very low, or I'm seeing significant byproducts, suggesting the starting material is degrading.

A: Nucleosides can be sensitive to harsh reaction conditions, which are sometimes required for deuteration.[7]

  • Potential Cause 1: Lability of the Glycosidic Bond

    • Solution: The glycosidic bond connecting the sugar and the nucleobase can be susceptible to cleavage under harsh acidic or basic conditions.[7] Opt for milder, neutral deuteration methods where possible, such as the Pd/C-D₂O-H₂ system.[7][8] Careful selection of protecting groups can also stabilize the molecule.

  • Potential Cause 2: Incompatible Protecting Groups

    • Solution: The protecting groups on the sugar hydroxyls or the nucleobase may not be stable to the deuteration conditions. Review the stability of your chosen protecting groups (e.g., TBDMS, Benzoyl, Boc) under the reaction conditions. It may be necessary to switch to a more robust protecting group strategy.[15][16]

  • Potential Cause 3: Over-reduction or Side Reactions

    • Solution: In catalytic exchange methods, side reactions like the hydrogenation of double bonds can occur.[8] Monitor the reaction carefully by TLC or LC-MS and optimize the conditions (temperature, pressure, reaction time) to favor the desired H-D exchange over other reactions.

Quantitative Data Summary

The efficiency of deuteration can vary significantly based on the substrate and the method employed. The following tables provide representative data for the Pd/C-catalyzed H-D exchange method.

Table 1: H-D Exchange Efficiency for Various Nucleosides (Data is illustrative, based on typical results from Pd/C-catalyzed methods in D₂O)

NucleosideTarget Position(s)Reaction Temp (°C)Reaction Time (h)Avg. % Deuterium Incorporation
Adenosine (B11128)C2 & C811024>95%
2'-DeoxyadenosineC2 & C811024>95%[7]
GuanosineC811024>95%
UridineC616024~90%[7]
ThymidineC6 & Methyl16024~85% (C6), ~30% (Methyl)

Table 2: Troubleshooting and Expected Outcome (Illustrative guide for optimizing deuterium incorporation)

ProblemParameter ChangedNew ConditionExpected Outcome
Low D% in UridineReaction TemperatureIncrease from 120°C to 160°CD% at C6 increases from ~60% to ~90%
Glycosidic CleavageReaction ConditionsUse neutral Pd/C in D₂O instead of strong acidPreservation of glycosidic bond, cleaner reaction[7]
Back-exchangePurification SolventSwitch from MeOH to anhydrous EtOAcIsotopic purity maintained

Experimental Protocols

Protocol 1: General Procedure for Pd/C-Catalyzed H-D Exchange

This protocol describes a general method for deuterating the base moiety of nucleosides using a palladium on carbon (Pd/C) catalyst with D₂O as the deuterium source.

Materials:

  • Unlabeled nucleoside (e.g., Adenosine)

  • 10% Palladium on carbon (10% Pd/C), 10-20 wt% relative to the substrate

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Hydrogen gas (H₂) balloon

  • Inert gas (Argon or Nitrogen)

  • Reaction tube or vial suitable for heating

Procedure:

  • Preparation: Add the nucleoside and 10% Pd/C to a reaction tube equipped with a magnetic stir bar.

  • Inerting: Seal the tube and purge with an inert gas (Argon) for 5-10 minutes.

  • Hydrogenation: Evacuate the tube and backfill with hydrogen gas from a balloon. Stir the suspension for 5 minutes at room temperature to activate the catalyst.

  • Solvent Addition: Carefully evacuate the hydrogen and backfill with inert gas. Add D₂O (e.g., 1 mL for 0.1 mmol of substrate) to the mixture.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 110-160°C, see Table 1). Stir vigorously for the specified duration (e.g., 24 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of D₂O or an appropriate anhydrous solvent.

  • Isolation: Remove the solvent under reduced pressure (lyophilization is preferred for D₂O) to yield the crude deuterated nucleoside.

  • Purification: If necessary, purify the product using flash chromatography with anhydrous solvents or recrystallization.[11]

  • Analysis: Characterize the final product by ¹H NMR, HRMS, and/or ²H NMR to confirm structure and determine isotopic enrichment.

Visualizations

General Workflow for Deuterated Nucleoside Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a deuterated nucleoside via a post-synthetic exchange reaction.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A 1. Starting Material (Unlabeled Nucleoside) B 2. H-D Exchange Reaction (e.g., Pd/C, D₂O, Heat) A->B Add Catalyst & D-Source C 3. Workup (Catalyst Filtration) B->C Cool & Filter D 4. Purification (Chromatography) C->D E 5. Analysis (NMR, MS) D->E F 6. Final Product (Deuterated Nucleoside) E->F

Caption: Workflow for Synthesis and Purification.

Troubleshooting Logic for Low Deuterium Incorporation

This decision tree provides a logical approach to diagnosing and solving issues of low isotopic enrichment.

G Problem Problem: Low %D Incorporation Cause1 Reagent Quality? Problem->Cause1 Cause2 Reaction Conditions? Problem->Cause2 Cause3 Workup/Purification? Problem->Cause3 Sol1a Use fresh Pd/C catalyst Cause1->Sol1a Sol1b Use high-purity D₂O Cause1->Sol1b Sol2a Increase reaction time Cause2->Sol2a Sol2b Increase temperature Cause2->Sol2b Sol2c Ensure efficient stirring Cause2->Sol2c Sol3a Check for back-exchange Cause3->Sol3a Sol3b Use anhydrous/aprotic solvents Cause3->Sol3b Result Improved %D Incorporation Sol1b->Result Sol2a->Result Sol3b->Result

References

Technical Support Center: Correcting for Isotopic Impurity in Cytosine-d2 Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately correcting for isotopic impurities in Cytosine-d2 samples.

Frequently Asked Questions (FAQs)

Q1: What is isotopic impurity in a this compound sample?

Isotopic impurity refers to the presence of molecules with different isotopic compositions within a sample that is intended to be isotopically pure. For this compound, this means that a portion of the molecules may not contain exactly two deuterium (B1214612) (d) atoms. Instead, the sample will contain a distribution of isotopologues, including Cytosine-d0 (unlabeled), Cytosine-d1, and potentially molecules with naturally abundant heavy isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[1][2]

Q2: Why is it critical to correct for these isotopic impurities?

Failing to correct for isotopic impurities can lead to significant errors in quantitative analysis, particularly in mass spectrometry-based experiments.[1] Key issues include:

  • Inaccurate Quantification: The unlabeled (d0) impurity in the deuterated standard can artificially inflate the signal of the endogenous, unlabeled analyte.

  • Non-Linear Calibration Curves: Cross-talk between the analyte and standard signals, where isotopologues of one contribute to the signal of the other, can introduce bias and non-linearity.

Q3: What are the primary sources of isotopic impurity?

There are two main sources of isotopic impurity:

  • Incomplete Deuteration during Synthesis: The chemical synthesis process to produce this compound may not be 100% efficient, resulting in a mixture of molecules with zero, one, or two deuterium atoms.

  • Natural Isotopic Abundance: All molecules naturally contain a small percentage of heavy isotopes (e.g., ¹³C has a natural abundance of ~1.1%).[3] These natural isotopes contribute to the mass spectrum and must be accounted for to isolate the signal from the experimental label.

Q4: How is the isotopic purity of a this compound sample determined?

The isotopic enrichment and purity of deuterated compounds are typically determined using high-resolution analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS can distinguish between the different H/D isotopologues (d0, d1, d2) based on their precise mass-to-charge ratios, allowing for the calculation of their relative abundances.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the positions of the deuterium labels and provide quantitative information on the isotopic purity of the sample.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of samples containing this compound.

Problem Potential Cause Recommended Solution
Non-linear calibration curve, especially at lower concentrations. Contribution of the d0 impurity from the internal standard to the analyte signal is most significant at low analyte concentrations.Implement a robust isotopic impurity correction algorithm. Ensure the correction accounts for the measured percentage of unlabeled material in the deuterated standard.
Calculated analyte concentration is unexpectedly high in blank or zero-concentration samples. The d0 impurity in the this compound internal standard is being incorrectly measured as the analyte.Apply a thorough isotopic impurity correction to subtract the contribution of the d0 impurity from the measured analyte signal. Verify the purity of the standard if possible.
Poor reproducibility of quantitative results across different batches of this compound. Different synthesis batches of the deuterated standard may have varying levels of isotopic purity.Characterize the isotopic distribution for each new batch of this compound. Update your correction algorithm with the specific purity values for the batch in use.
Mass spectrometry software cannot resolve analyte and standard isotopologue peaks. Insufficient mass resolution of the instrument. While ¹³C and ²H can be differentiated with high-resolution instruments, peak overlap can still be a challenge.[8]Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the small mass differences.[8] If not possible, mathematical deconvolution is essential.

Experimental Protocols & Correction Methodology

Protocol 1: Determining Isotopic Distribution using HRMS
  • Sample Preparation: Prepare a solution of the this compound standard at a known concentration in an appropriate solvent (e.g., acetonitrile/water).

  • Instrument Setup: Use a high-resolution mass spectrometer. Infuse the sample directly or use UPLC-HRMS for analysis.[4]

  • Data Acquisition: Acquire full-scan mass spectra over the relevant m/z range for Cytosine. Ensure the resolution is set sufficiently high (e.g., >70,000) to resolve the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of Cytosine-d0, d1, and d2.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each species to determine the isotopic distribution.

Protocol 2: Mathematical Correction for Isotopic Impurity

The correction is based on solving a system of linear equations that accounts for the contribution of each species to the measured signals.

Conceptual Framework:

The measured signal for the analyte (A_meas) and the internal standard (IS_meas) are a sum of their true signals plus any crossover contribution from the other species.

  • A_meas = A_true + (Impurity_Factor_IS * IS_true)

  • IS_meas = IS_true + (Impurity_Factor_A * A_true)

Where:

  • A_true & IS_true: The true, unadulterated signals we want to determine.

  • Impurity_Factor_IS: The fraction of the d0 impurity in the this compound standard that contributes to the analyte signal.

  • Impurity_Factor_A: The fraction of the M+2 isotopologue of the unlabeled analyte that contributes to the standard's signal (often negligible but important to verify).

This system can be solved using matrix algebra, a method employed by various software packages.[9]

Quantitative Data Example

Below is a table summarizing hypothetical, yet realistic, isotopic distributions for unlabeled Cytosine and a batch of this compound. This data is essential for building the correction matrix.

Isotopologue Chemical Formula Unlabeled Cytosine (Natural Abundance) This compound (98% Isotopic Purity)
M+0 (d0)C₄H₅N₃O100.00%1.50%
M+1 (d1)C₄H₄DN₃O4.90%0.50%
M+2 (d2)C₄H₃D₂N₃O0.12%98.00%

Note: Percentages for unlabeled Cytosine represent the relative intensity of the M+1 and M+2 peaks compared to the M+0 peak due to natural ¹³C and ¹⁵N abundance. Percentages for this compound represent the actual measured distribution of deuterated species.

Visualizations

Workflow for Isotopic Impurity Correction

G cluster_0 Step 1: Characterization cluster_1 Step 2: Data Acquisition cluster_2 Step 3: Correction & Quantification A Analyze Unlabeled Analyte Standard C Determine Isotopic Distributions (d0, d1, d2...) A->C B Analyze this compound Internal Standard B->C F Construct Correction Matrix C->F D Analyze Experimental Samples (Analyte + IS) E Measure Raw Peak Areas (Analyte & IS Channels) D->E G Apply Correction Algorithm (Solve Linear Equations) E->G F->G H Obtain Corrected Peak Areas G->H I Generate Calibration Curve & Quantify Results H->I

Caption: General workflow for correcting isotopic impurity in quantitative MS.

Logical Diagram of Correction Equations

G A_meas Measured Analyte Signal (A_meas) IS_meas Measured Standard Signal (IS_meas) A_true True Analyte Signal (A_true) A_true->A_meas  100% Impurity_A M+2 Natural Abundance in Analyte A_true->Impurity_A IS_true True Standard Signal (IS_true) IS_true->IS_meas  100% Impurity_IS d0 Impurity in Standard IS_true->Impurity_IS Impurity_IS->A_meas Crossover (Error Source) Impurity_A->IS_meas Crossover (Error Source)

Caption: Relationship between true signals and measured signals with impurities.

Decision Tree for Troubleshooting

G start Inaccurate Quantitative Results? q1 Is the calibration curve non-linear? start->q1 q2 Are blank samples showing a signal? q1->q2 No a1 Implement/review isotopic correction algorithm. q1->a1 Yes q3 Is there high variability between batches? q2->q3 No a2 Correct for d0 impurity in the internal standard. q2->a2 Yes a3 Characterize purity of each new standard batch. q3->a3 Yes end Results should improve. q3->end No a1->q2 a2->q3 a3->end

Caption: Troubleshooting decision tree for inaccurate this compound results.

References

Preventing degradation of deuterated compounds during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the analytical accuracy of experiments often relies on the integrity of deuterated compounds, particularly when used as internal standards.[1] The stability of these compounds is critical, as the loss of deuterium (B1214612) can compromise experimental results.[2] This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and prevent the degradation of deuterated compounds during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deuterated compound degradation during sample preparation?

A1: The most common cause of degradation is Hydrogen-Deuterium (H/D) exchange, a chemical reaction where a deuterium atom on the compound is replaced by a hydrogen atom (proton) from the surrounding environment, such as the solvent or sample matrix.[3][4][5] This process can be catalyzed by acidic or basic conditions, elevated temperatures, and the presence of moisture.[4][6][7]

Q2: Does the position of the deuterium label on the molecule affect its stability?

A2: Absolutely. Deuterium atoms are more susceptible to exchange if they are in chemically "labile" positions.[3] These include deuterium atoms attached to heteroatoms like oxygen (-OD) or nitrogen (-ND), or on a carbon atom next to a carbonyl group (an alpha-carbon), which can be acidic.[3][8] In contrast, deuterium labels on stable positions, such as aromatic rings, are much less likely to undergo exchange.[1]

Q3: How do pH and temperature influence the stability of deuterated compounds?

A3: Both pH and temperature are critical factors. Acidic and basic solutions can catalyze and accelerate the H/D exchange process.[4][6] The rate of exchange is generally lowest at a slightly acidic pH (around 2.5-3 for many compounds).[7][9] Elevated temperatures increase the rate of chemical reactions, including H/D exchange and other degradation pathways.[4][7] Therefore, keeping samples cooled is a crucial preventative measure.[7]

Q4: What are the best general practices for handling and storing deuterated compounds?

A4: To maintain isotopic and chemical purity, proper handling and storage are essential.[4] Key practices include:

  • Temperature Control: Store compounds at the manufacturer's recommended temperature, which is often refrigerated (4°C) or frozen (-20°C).[4][10]

  • Protection from Moisture: Since water is a source of protons, it's vital to protect compounds from moisture. Store solids in tightly sealed containers in a desiccator or under a dry, inert atmosphere like nitrogen or argon.[4][10][11]

  • Solvent Choice: When preparing solutions, use high-purity, dry (anhydrous) aprotic solvents like acetonitrile (B52724) or DMSO whenever the experimental design allows.[4]

  • Protection from Light: Store standards in amber vials or in the dark to prevent potential photodegradation.[4][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Symptom Potential Cause Recommended Solution & Action Steps
Loss of Signal / Decreasing Peak Area for Deuterated Standard H/D Back-Exchange: The deuterium label is exchanging with hydrogen from your sample matrix or solvents.[1][5]1. Control pH: Ensure the pH of your sample and mobile phase is near neutral or slightly acidic to minimize catalysis.[6][10]2. Reduce Temperature: Keep samples in a cooled autosampler (e.g., 4°C) during the analytical run.[7]3. Use Aprotic Solvents: If possible, prepare stock solutions and dilute samples using dry, aprotic solvents.[10]4. Check Label Position: Verify that the deuterium label is in a non-exchangeable position. If not, consider sourcing an alternative standard.[1][3]
Appearance of Unlabeled Analyte Signal in Blank Samples Spiked Only with Internal Standard Isotopic Impurity or Degradation: The deuterated standard may contain the unlabeled analyte as an impurity, or the standard is degrading to the unlabeled form.[3]1. Verify Purity: Check the Certificate of Analysis for isotopic purity. Run a fresh, high-concentration solution of the standard to assess the level of unlabeled impurity.[1]2. Perform Stability Assessment: Conduct an H/D back-exchange stability test (see Protocol 1) to determine if the exchange is happening under your specific conditions.[4]
Poor Precision and Inaccurate Quantification Differential Matrix Effects: The deuterated standard and the analyte may be eluting at slightly different times (isotopic effect), exposing them to different matrix components that cause ion suppression or enhancement.[1][3][5]1. Optimize Chromatography: Adjust the mobile phase, gradient, or column temperature to ensure the analyte and standard co-elute perfectly.[1][3]2. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression and adjust chromatography accordingly.[1]3. Improve Sample Cleanup: Use a more selective sample preparation method (e.g., SPE) to remove interfering matrix components.[5]

Factors Influencing Deuterated Compound Stability

The following table summarizes key environmental factors and their impact on the stability of deuterated compounds.

Parameter Condition Impact on Stability Rationale
Temperature ElevatedDecreasedIncreases the rate of chemical degradation and H/D exchange.[4][7]
Refrigerated/FrozenIncreasedSlows down chemical reaction rates.[4]
pH Acidic or BasicPotentially DecreasedCan catalyze hydrolysis and H/D exchange reactions.[4][6]
Light Exposure UV or SunlightDecreasedCan induce photolytic degradation of the organic molecule.[4][10]
Atmosphere Presence of OxygenDecreasedCan lead to oxidative degradation.[4]
Inert (N₂, Ar)IncreasedPrevents oxidation and contamination from atmospheric moisture.[10][11]
Moisture High HumidityDecreasedProvides a source of protons (¹H) that can cause H/D back-exchange.[4]

Key Experimental Protocols

Protocol 1: Assessment of H/D Back-Exchange Stability

Objective: To determine the stability of the deuterium label on a compound under specific experimental conditions (e.g., in a biological matrix like plasma).

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the deuterated compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile or DMSO).[4]

  • Sample Preparation: Spike a known concentration of the stock solution into the test matrix (e.g., human plasma, phosphate-buffered saline at a specific pH).

  • Incubation: Incubate the sample at a relevant temperature (e.g., room temperature or 37°C for physiological studies).[4]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[4]

  • Reaction Quenching: Immediately stop any potential enzymatic activity and the exchange process by adding a quenching solution, such as cold acetonitrile, to precipitate proteins.[4]

  • Sample Extraction: Process the sample for analysis (e.g., centrifuge to remove proteins, perform liquid-liquid extraction or solid-phase extraction if necessary).[4]

  • LC-MS Analysis: Analyze the samples using a validated LC-MS method. Monitor the mass-to-charge ratio (m/z) for both the fully deuterated compound and its corresponding unlabeled form.[4]

  • Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point relative to time zero. A significant decrease over time indicates H/D back-exchange.[4]

Visual Guides

The following diagrams illustrate key workflows and concepts related to deuterated compound stability.

G cluster_prep Sample Preparation cluster_analysis Analysis & Interpretation start Deuterated Compound in Matrix incubate Incubate at Defined Temp & pH start->incubate aliquots Take Aliquots at Time Points (0, 1, 2, 4h...) incubate->aliquots quench Quench Reaction (e.g., Cold ACN) aliquots->quench extract Extract Compound quench->extract analyze LC-MS Analysis extract->analyze interpret Monitor Isotopic Distribution (Deuterated vs. Unlabeled) analyze->interpret result Assess Stability: Calculate % Remaining interpret->result caption Workflow for H/D Back-Exchange Stability Assessment. G cluster_causes Causes of Degradation cluster_solutions Prevention Strategies ph Extreme pH (Acidic/Basic) degradation Compound Degradation (H/D Exchange) ph->degradation temp High Temperature temp->degradation moisture Moisture / Protic Solvents moisture->degradation light Light Exposure light->degradation oxygen Oxygen oxygen->degradation ph_sol Control pH (Near Neutral) temp_sol Refrigerate/Freeze Samples moisture_sol Use Aprotic/Dry Solvents & Inert Atmosphere light_sol Use Amber Vials oxygen_sol Store Under Inert Gas (N2, Ar) degradation->ph_sol degradation->temp_sol degradation->moisture_sol degradation->light_sol degradation->oxygen_sol caption Key factors causing degradation and their preventive measures.

References

Technical Support Center: Optimizing Deuterium Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing deuterium (B1214612) labeling reactions for higher incorporation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for introducing deuterium into organic molecules?

A1: Several methods are available for deuterium labeling, each with its own advantages. The most common approaches include:

  • Hydrogen Isotope Exchange (HIE): This widely used method directly replaces a C-H bond with a C-D bond and can be catalyzed by acids, bases, or transition metals.[1][2][3]

  • Reductive Deuteration: This involves reducing a functional group, such as a carbonyl or double bond, using a deuterium source.[1][3]

  • Deuterodehalogenation: This method replaces a halogen atom with a deuterium atom.[1]

  • Using Deuterated Reagents: Deuterium can be incorporated by using deuterated building blocks or reagents within a synthetic route.[1][4]

Q2: How do I select the appropriate deuterium source for my reaction?

A2: The choice of deuterium source is critical for a successful labeling experiment.[1] Common sources include:

  • Deuterium Oxide (D₂O): An inexpensive and readily available source, often used in HIE reactions.[1]

  • Deuterium Gas (D₂): A highly effective source, particularly in transition metal-catalyzed reactions, but it requires specialized handling due to its flammability.[1]

  • Deuterated Solvents: Solvents like deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃) can also serve as deuterium donors.[1]

Q3: What key factors influence the efficiency of deuterium incorporation?

A3: Several experimental parameters significantly impact the rate and extent of deuterium incorporation:

  • Catalyst: The choice of catalyst is crucial, especially in HIE reactions, as different catalysts show varying activities and selectivities.[1]

  • Temperature: Reaction temperature can greatly affect the rate of deuterium incorporation, and optimization is often needed to balance high incorporation with minimal side reactions.[1][5]

  • Solvent: The solvent can influence the reaction mechanism and the availability of the deuterium source.[1]

  • pH: For reactions catalyzed by acids or bases, the pH of the reaction medium is a critical parameter to control.[1][6][7][8] The minimum exchange rate for backbone amide hydrogens in proteins occurs at approximately pH 2.5-3.[8][9]

  • Reaction Time: The duration of the reaction directly affects the extent of deuterium incorporation.[1]

Q4: How can I determine the percentage of deuterium incorporation in my product?

A4: Several analytical techniques can be used to quantify the degree of deuterium labeling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is commonly used to determine the extent of deuteration by observing the reduction or disappearance of proton signals.[1] ²H NMR can also be used to directly observe the deuterium signals.[1]

  • Mass Spectrometry (MS): MS is a highly sensitive technique for determining deuterium incorporation by analyzing the mass shift in the molecular ion or fragment ions.[1]

Q5: What is "back-exchange," and how can I minimize it?

A5: Back-exchange is the unwanted replacement of incorporated deuterium with hydrogen from protic solvents (like water) during post-labeling processing and analysis.[5][10] To minimize it, it is crucial to work quickly, keep the sample at a low temperature (e.g., 0°C) and low pH (around 2.5) after quenching the reaction, and use analytical techniques like UPLC/HPLC at low temperatures.[6][10]

Troubleshooting Guides

Problem 1: Low Deuterium Incorporation

Low incorporation of deuterium is a frequent issue in labeling experiments. The following workflow and solutions can help improve labeling efficiency.

G start Low Deuterium Incorporation cause1 Inactive or Insufficient Deuterium Source? start->cause1 cause2 Catalyst Inactivity or Inappropriateness? cause1->cause2 No sol1 Verify isotopic purity and use in sufficient excess. cause1->sol1 Yes cause3 Suboptimal Reaction Conditions? cause2->cause3 No sol2 Screen different catalysts or check for poisoning. cause2->sol2 Yes cause4 Poor Solvent Choice? cause3->cause4 No sol3 Optimize temperature, time, and pH. cause3->sol3 Yes sol4 Test alternative solvents to improve solubility and reactivity. cause4->sol4 Yes

Troubleshooting workflow for low deuterium incorporation.

Potential Causes and Solutions:

  • Inactive or Insufficient Deuterium Source:

    • Cause: The deuterium source (e.g., D₂O, D₂ gas) may have low isotopic purity or may not be used in sufficient excess to drive the reaction equilibrium towards the deuterated product.[1]

    • Solution: Ensure the deuterium source is of high isotopic purity and use it in a significant excess. For protein labeling, aim for high concentrations of D₂O (80-90%).[8]

  • Catalyst Inactivity or Inappropriateness:

    • Cause: The catalyst may be poisoned, not suitable for the specific substrate, or used in an insufficient amount.[1]

    • Solution: Screen a variety of catalysts to find one with optimal activity and selectivity for your substrate.[1] Ensure the catalyst is not deactivated and consider increasing the catalyst loading.

  • Suboptimal Reaction Temperature or Time:

    • Cause: The reaction may require higher temperatures to overcome the activation energy for C-H bond cleavage, or it may not have been allowed to run long enough to reach equilibrium.[1]

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the progress of deuterium incorporation by taking aliquots at different time points to determine the optimal duration.[1]

  • Poor Solvent Choice:

    • Cause: The solvent can affect the solubility of the substrate and catalyst, as well as the overall reaction mechanism.[1]

    • Solution: Experiment with different deuterated solvents that are compatible with your reaction conditions and can improve the solubility of your components.

Problem 2: Poor Regioselectivity

Achieving deuterium incorporation at a specific position in a molecule can be challenging.

Strategies to Improve Regioselectivity:

  • Directed C-H Activation: Utilize directing groups on your substrate that can coordinate to a metal catalyst and guide the C-H activation to a specific position (e.g., ortho to the directing group).[1]

  • Catalyst Selection: Different catalysts can exhibit different regioselectivities. For example, certain iridium catalysts are known for their high ortho-selectivity in the presence of directing groups.[1] Research and select a catalyst known to favor the desired position on your substrate.

  • pH Control: In acid or base-catalyzed exchange reactions, the acidity of different protons in a molecule can vary.[1] Carefully controlling the pH can allow for selective exchange at the most acidic C-H positions.[1]

Problem 3: Significant Back-Exchange During Analysis

Back-exchange can compromise the accuracy of your deuterium incorporation measurements.

G start Deuterated Sample (Post-Quench) problem Exposure to Protic Solvents (H₂O) and Ambient Temperature start->problem result Back-Exchange: D replaced by H problem->result mitigation Mitigation Strategies result->mitigation sol1 Maintain Low pH (~2.5) mitigation->sol1 sol2 Maintain Low Temperature (~0°C) mitigation->sol2 sol3 Minimize Exposure to Moisture mitigation->sol3 sol4 Use Rapid Analysis (UPLC) mitigation->sol4

Back-exchange process and mitigation strategies.

Potential Causes and Solutions:

  • Exposure to H₂O Post-Labeling:

    • Cause: The deuterated sample is exposed to atmospheric moisture or aqueous mobile phases during purification and analysis.[10]

    • Solution: Minimize exposure to atmospheric moisture by using sealed vials.[10] During analysis (e.g., LC-MS), work quickly and maintain quenching conditions (low pH and low temperature).[6][10] The exchange rate is slowest around pH 2.5 and decreases significantly with lower temperatures.[6]

Problem 4: Protein Denaturation or Degradation

Harsh reaction conditions can compromise the integrity of biomolecules.

Potential Causes and Solutions:

  • Harsh Reaction Conditions:

    • Cause: High temperatures or extreme pH values used to drive the labeling reaction can lead to protein denaturation or degradation.[10]

    • Solution: Perform time-course and temperature-course experiments to find the optimal conditions that achieve the desired level of labeling without damaging the protein.[10] Assess protein stability under various conditions before proceeding with the full labeling experiment.[10]

Data Presentation

Table 1: Influence of Reaction Parameters on Deuterium Incorporation

ParameterCondition A% D Incorporation (A)Condition B% D Incorporation (B)Reference
Catalyst Pd/C~75%Raney Nickel>95%[11]
Temperature 25°CLower40-60°CHigher[10][12]
Reaction Time 1 hour~50%24 hours>90%[1][10]
D₂O Concentration 50%Moderate90%High[8]

Note: Values are illustrative and depend heavily on the specific substrate and full reaction conditions.

Table 2: Effect of pH on H/D Exchange Rate

pH ValueRelative Exchange RateKey CharacteristicReference
~2.5MinimumOptimal for quenching back-exchange[6][8][9]
7.0ModeratePhysiological conditions for labeling[9]
> 8.0HighBase-catalyzed, faster exchange[7][9]

Experimental Protocols

Protocol 1: General Procedure for Transition Metal-Catalyzed HIE of an Aromatic Compound

This protocol provides a general workflow for deuterium labeling using a transition metal catalyst.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Dissolve substrate and catalyst in appropriate solvent B Add Deuterium Source (e.g., D₂O) A->B C Seal vessel and heat to optimized temperature B->C D Stir for required duration C->D E Cool reaction and quench (if necessary) D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify via column chromatography G->H I Analyze by NMR and MS H->I

Generalized experimental workflow for deuterium labeling.

Methodology:

  • Reaction Setup: In a reaction vial, combine the aromatic compound (1.0 mmol), the selected transition metal catalyst (e.g., Pd/C, 10 mol%), and a suitable solvent.[13]

  • Reagent Addition: Add the deuterium source, typically an excess of deuterium oxide (D₂O).[1]

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring for the optimized reaction time (e.g., 12-48 hours).[1][13]

  • Workup and Isolation: After cooling, the reaction mixture can be filtered to remove the catalyst. The product can be extracted using an organic solvent. The organic layers are then combined, dried over an anhydrous agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[13]

  • Purification: If necessary, purify the crude product further using column chromatography.[13]

  • Analysis: Confirm the structure and determine the level of deuterium incorporation using ¹H NMR and mass spectrometry.[1][13]

Protocol 2: Deuterium Exchange Labeling of a Protein for HDX-MS Analysis

This protocol is a standard procedure for preparing a protein sample for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Methodology:

  • Sample Preparation: Prepare a stock solution of the protein of interest in a non-deuterated aqueous buffer (e.g., H₂O-based). An undeuterated control sample is prepared by diluting this stock with the same H₂O-based buffer.[5]

  • Deuterium Labeling: To initiate the exchange reaction, dilute the protein stock solution with a deuterium-rich buffer (e.g., D₂O-based buffer, pH 7.0-8.0) at a specific temperature (e.g., 25°C).[5][8][12] The reaction is allowed to proceed for various time points (e.g., 10s, 1min, 10min, 1h).[5]

  • Quenching the Reaction: To stop the exchange, the reaction mixture is rapidly cooled and the pH is lowered. This is achieved by adding a pre-chilled quench buffer (e.g., pH 2.5, 0°C), which often contains a denaturant like guanidine (B92328) hydrochloride.[5][6][10]

  • Digestion: The quenched, denatured protein is immediately injected into an LC system where it flows over an immobilized pepsin column at a low temperature (e.g., 0°C).[12] Pepsin is an acid-active protease that digests the protein into peptides.

  • LC-MS Analysis: The resulting peptides are captured on a trap column, separated by a reversed-phase analytical column, and analyzed by a mass spectrometer to measure the mass increase of each peptide, which corresponds to the level of deuterium incorporation.[8][12]

References

Troubleshooting poor regioselectivity in deuterium labeling.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deuterium (B1214612) Labeling

Welcome to the technical support center for deuterium labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to regioselectivity in deuterium labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of deuterium labeling?

A1: Regioselectivity refers to the preferential incorporation of deuterium at a specific position (or region) within a molecule that has multiple, structurally non-equivalent C-H bonds. An ideal regioselective reaction will yield a single, desired isotopologue, whereas a non-selective reaction results in a mixture of products with deuterium atoms at various positions.

Q2: Why is achieving high regioselectivity important?

A2: High regioselectivity is crucial for a variety of applications. In drug development, selectively deuterating a specific metabolic site can slow down drug metabolism, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE), potentially enhancing the drug's metabolic stability and pharmacokinetic profile.[1][2] Precisely labeled compounds are also essential as internal standards for quantitative mass spectrometry and for elucidating reaction mechanisms or metabolic pathways.[1][3] A mixture of regioisomers can complicate analysis and may not provide the desired therapeutic or diagnostic benefits.[4]

Q3: What are the primary factors that control regioselectivity in C-H activation/deuteration reactions?

A3: The primary factors include:

  • Directing Groups: Functional groups on the substrate that coordinate to the metal catalyst, guiding it to a specific C-H bond (e.g., ortho-position).[5][6][7]

  • Catalyst Choice: The type of transition metal (e.g., Iridium, Palladium, Ruthenium, Iron) and its ligand environment significantly influences where the C-H activation occurs.[1][5][8][9]

  • Steric Hindrance: The catalyst may preferentially activate less sterically hindered C-H bonds.

  • Electronic Effects: The inherent electron density of C-H bonds, influenced by neighboring functional groups, can determine their reactivity.

  • Reaction Conditions: Parameters such as solvent, temperature, and reaction time can impact the selectivity of the labeling process.[5]

Q4: How can I determine the regioselectivity and percentage of deuterium incorporation in my product?

A4: The most powerful techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11]

  • ¹H NMR: The integration of proton signals will decrease at the sites of deuteration. Comparing the ¹H NMR of the labeled and unlabeled compound allows for the calculation of deuterium incorporation at each position.[12][13][14]

  • ²H NMR: This technique directly observes the deuterium nuclei, providing a clear map of all deuterated positions in the molecule.[8]

  • High-Resolution Mass Spectrometry (HR-MS): MS can confirm the overall level of deuterium incorporation by showing the mass shift in the molecular ion peak. LC-MS can separate regioisomers, and MS/MS fragmentation can sometimes help identify the labeling site.[10][11]

Troubleshooting Guide: Poor Regioselectivity

Q5: My deuteration reaction is yielding a mixture of regioisomers. How can I improve the selectivity?

A5: Achieving high regioselectivity when multiple C-H bonds are available can be challenging. The following strategies can help you troubleshoot and optimize your reaction.

Strategy 1: Employ or Modify a Directing Group

A directing group (DG) is a functional group within your substrate that anchors a transition metal catalyst nearby, facilitating the selective activation of a specific C-H bond, most commonly in the ortho-position.[5][15] If your substrate lacks a suitable DG, selectivity can be poor.

  • Action: Introduce a directing group. Common and effective directing groups include amides, carboxylic acids, pyridines, and ketones.[7][16] The choice of DG depends on the catalyst system. For instance, Iridium catalysts are highly effective for ortho-deuteration in the presence of directing groups.[1][5]

  • Consider Transient Directing Groups: To avoid extra synthetic steps for installing and removing a directing group, consider using a transient directing group. These groups are formed in-situ, direct the C-H activation, and are subsequently removed in the same pot.[17]

sub Substrate dg Directing Group (DG) sub->dg Contains product Ortho-Deuterated Product sub->product Selectively Labeled cat Catalyst (e.g., Ir) dg->cat 1. Coordinates cat->sub 2. Activates Ortho C-H d_source D₂O (Deuterium Source) d_source->cat 3. Delivers D+

Caption: Mechanism of a directing group in C-H activation.

Strategy 2: Screen Different Catalysts

The choice of catalyst is paramount for controlling regioselectivity. Different metal centers and ligand spheres have distinct steric and electronic preferences.

  • Action: Screen a panel of catalysts. If one catalyst gives a mixture, another may provide the desired selectivity. For example, while certain palladium catalysts can deuterate benzylic positions, iridium catalysts are renowned for ortho-selectivity directed by coordinating groups.[1][8] Recently developed iron-based catalysts have also shown high efficiency and regioselectivity for deuterating specific arenes.[9]

Catalyst SystemSubstrate ExamplePrimary Site of DeuterationReference
Pd/C-Al PhenylalanineBenzylic position (α to COOH)[8]
[Ir(cod)Cl]₂ / Ligand Aryl SulfoneOrtho to sulfone group[1]
Ru₃(CO)₁₂ N-alkyl-substituted anilinesOrtho and/or para to nitrogen[18]
Fe-P pair-site catalyst p-AnisidineOrtho to amine group[9]
NaOH (base-catalyzed) PhenolOrtho and/or para to hydroxyl[18]
Caption: Comparison of different catalyst systems and their observed regioselectivity.
Strategy 3: Optimize Reaction Conditions

Even with the right catalyst and directing group, suboptimal conditions can lead to poor selectivity.

  • Temperature: Higher temperatures can sometimes overcome the activation barrier for deuterating less reactive C-H bonds, leading to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.

  • Solvent: The solvent can influence catalyst activity and selectivity. A screening of compatible deuterated or non-deuterated solvents may be beneficial.

  • pH Control: In acid or base-catalyzed exchange reactions, the pH can dramatically influence which protons are most acidic and therefore most likely to exchange.[5]

Troubleshooting Workflow

If you are experiencing poor regioselectivity, use the following workflow to diagnose and solve the issue.

start Start: Poor Regioselectivity Observed check_dg Does substrate have an effective Directing Group (DG)? start->check_dg add_dg Action: Incorporate a suitable DG or use a transient DG strategy. check_dg->add_dg No screen_cat Action: Screen different catalysts (e.g., Ir, Pd, Ru, Fe). check_dg->screen_cat Yes add_dg->screen_cat optimize_cond Action: Optimize reaction conditions (Temperature, Solvent, Time). screen_cat->optimize_cond analyze Analyze Regioselectivity (NMR, MS). optimize_cond->analyze

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Ortho-Deuteration

This protocol describes a general method for the ortho-deuteration of an aromatic compound containing a directing group, using an Iridium(I) catalyst.

Materials:

  • Aromatic substrate with directing group (1.0 equiv)

  • Iridium catalyst (e.g., [Ir(cod)OMe]₂, 1-5 mol%)

  • Ligand (e.g., dtbpy, 2-10 mol%)

  • Deuterium source (e.g., D₂O, used as solvent or co-solvent)

  • Anhydrous, degassed reaction solvent (e.g., THF, 1,2-dichloroethane)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aromatic substrate, iridium catalyst, and ligand.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous reaction solvent via syringe, followed by the deuterium source (e.g., D₂O).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding H₂O.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Confirm deuterium incorporation and regioselectivity using ¹H NMR, ²H NMR, and Mass Spectrometry.

Protocol 2: Analysis of Regioselectivity by ¹H NMR

Objective: To quantify the percentage of deuterium incorporation at specific sites.

Procedure:

  • Accurately weigh and dissolve a known amount of a non-deuterated internal standard (e.g., 1,3,5-trimethoxybenzene) and your deuterated product in a suitable NMR solvent (e.g., CDCl₃).

  • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 value to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Analysis:

    • Integrate the signal of the internal standard and set its value to the known number of protons (e.g., 9 for the methyl protons of 1,3,5-trimethoxybenzene).

    • Integrate the signals corresponding to the different protons on your product.

    • Compare the integration of a specific proton signal in your deuterated product to the integration of the same proton in an unlabeled reference sample (which should be 1.00, 2.00, etc., relative to other signals in that molecule).

    • The percentage of deuterium incorporation (%D) at a specific position is calculated as: %D = [1 - (Integral of C-H in Labeled Sample / Expected Integral of C-H in Unlabeled Sample)] * 100

References

Validation & Comparative

A Researcher's Guide to Isotopic Labeling: Comparing Cytosine-d2, ¹³C-Cytosine, and ¹⁵N-Cytosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Isotopic labeling of nucleosides like cytosine is a cornerstone of modern research, enabling detailed investigation into metabolic pathways, drug metabolism, and biomolecular interactions. This guide provides an objective comparison of three commonly used stable isotope-labeled versions of cytosine: Deuterated Cytosine (Cytosine-d2), ¹³C-labeled Cytosine, and ¹⁵N-labeled Cytosine, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison: A Head-to-Head Analysis

The choice between deuterated, ¹³C, and ¹⁵N-labeled cytosine hinges on the specific experimental application, the analytical technique employed, and the desired balance between cost and performance. Each labeling strategy presents a unique set of advantages and disadvantages.

Key Performance Differences:

  • Kinetic Isotope Effect (KIE): The most significant difference lies in the kinetic isotope effect, which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Deuterium, being twice the mass of protium (B1232500) (¹H), exhibits a much more pronounced KIE compared to the heavier isotopes of carbon and nitrogen.[1] This means that reactions involving the breaking of a carbon-deuterium (C-D) bond will be significantly slower than those involving a carbon-hydrogen (C-H) bond.[2] In contrast, the KIE for ¹³C and ¹⁵N is generally negligible for most biological applications. This makes this compound a valuable tool for studying reaction mechanisms where C-H bond cleavage is the rate-limiting step. However, for applications requiring the labeled compound to behave as closely as possible to its unlabeled counterpart, such as in metabolic tracing studies, ¹³C or ¹⁵N labeling is preferred.

  • Mass Spectrometry (MS) Applications: In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are essential for accurate quantification. While deuterated standards are widely used, they can sometimes exhibit different chromatographic behavior compared to the unlabeled analyte, a phenomenon known as the "chromatographic isotope effect."[3][4][5] This can lead to inaccuracies if the analyte and the internal standard are affected differently by matrix effects. ¹³C-labeled internal standards are often considered the "gold standard" as they are chemically and chromatographically almost identical to the unlabeled analyte, ensuring co-elution and more accurate correction for matrix effects and other sources of variability.[3][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: All three isotopes are NMR-active and can be used to probe molecular structure and dynamics. Deuterium labeling can simplify complex ¹H NMR spectra by replacing protons with deuterons. ¹³C and ¹⁵N labeling are fundamental for multidimensional NMR experiments that are used to determine the three-dimensional structures of proteins and nucleic acids.[8] The choice of isotope will depend on the specific nuclei being probed and the desired information.

Data Presentation: Quantitative Comparison

The following table summarizes the key characteristics and typical applications of this compound, ¹³C-Cytosine, and ¹⁵N-Cytosine.

FeatureThis compound¹³C-Labeled Cytosine¹⁵N-Labeled Cytosine
Primary Application Mechanistic studies (KIE), Internal Standard (MS)Metabolic flux analysis, Quantitative MS (Internal Standard), NMR structural studiesProtein-DNA/RNA interaction studies, NMR structural studies, Metabolic tracing of nitrogen
Kinetic Isotope Effect (KIE) Significant[1]Generally negligibleGenerally negligible
Chromatographic Co-elution with Unlabeled Cytosine (LC-MS) May exhibit slight retention time shifts[3][4][5]Excellent co-elution[3][5][6][7]Excellent co-elution
Stability of Label Can be susceptible to back-exchange in certain conditions[4]Highly stableHighly stable
Common Analytical Techniques Mass Spectrometry, NMR SpectroscopyMass Spectrometry, NMR SpectroscopyNMR Spectroscopy, Mass Spectrometry
Relative Cost Generally lowerHigherHigher

Experimental Protocols & Workflows

Quantitative Analysis using Deuterated Cytosine as an Internal Standard in LC-MS/MS

This protocol outlines a general procedure for the quantification of an analyte in a biological matrix using a deuterated internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of the analyte and the deuterated cytosine internal standard (IS) in a suitable organic solvent (e.g., methanol).
  • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
  • Prepare a working solution of the deuterated cytosine IS at a fixed concentration.

2. Sample Preparation:

  • To each sample, calibrator, and quality control sample, add a fixed volume of the deuterated cytosine IS working solution.
  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
  • Evaporate the solvent and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis:

  • Inject the prepared samples onto an appropriate LC column for chromatographic separation.
  • Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated cytosine IS using multiple reaction monitoring (MRM).
  • Acquire data for the entire sample set.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the deuterated cytosine IS.
  • Calculate the peak area ratio of the analyte to the IS.
  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Flux Analysis using ¹³C-Labeled Cytosine

This workflow describes the key steps in a metabolic flux analysis experiment using ¹³C-labeled cytosine to trace its incorporation into downstream metabolites.

Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A Cell Culture with ¹³C-Labeled Cytosine B Metabolite Extraction A->B C Sample Derivatization (if necessary) B->C D LC-MS or GC-MS Analysis C->D E Mass Isotopomer Distribution (MID) Determination D->E G Flux Estimation using ¹³C-MFA Software E->G F Metabolic Model Construction F->G H Statistical Analysis and Flux Map Visualization G->H

Workflow for ¹³C-Metabolic Flux Analysis.
Protein-DNA Interaction Studies using ¹⁵N-Labeled Cytosine in an Electrophoretic Mobility Shift Assay (EMSA)

This protocol provides a general outline for performing an EMSA to study the binding of a protein to a DNA probe containing ¹⁵N-labeled cytosine. While the primary detection in traditional EMSA is often radioactive or fluorescent, the use of ¹⁵N-labeled DNA can be coupled with mass spectrometry for more detailed analysis of the protein-DNA complex, though this is a more advanced application. For standard EMSA, the label is for identification and tracking of the nucleic acid.

1. Preparation of the ¹⁵N-Labeled DNA Probe:

  • Synthesize a single-stranded DNA oligonucleotide containing the putative protein binding site with ¹⁵N-labeled cytosine incorporated at specific positions.
  • Synthesize the complementary unlabeled strand.
  • Anneal the labeled and unlabeled strands to form a double-stranded DNA probe.
  • Label the 5' or 3' end of the probe with a detectable marker (e.g., ³²P, biotin, or a fluorescent dye) for visualization.

2. Binding Reaction:

  • In a microcentrifuge tube, combine the purified protein of interest with the labeled ¹⁵N-DNA probe in a suitable binding buffer.
  • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
  • For competition assays, add an excess of unlabeled specific competitor DNA to one reaction to demonstrate the specificity of the binding.
  • Incubate the reactions at room temperature or 37°C for a specified time to allow for protein-DNA complex formation.

3. Electrophoresis:

  • Load the binding reactions onto a non-denaturing polyacrylamide gel.
  • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

4. Detection:

  • After electrophoresis, transfer the DNA from the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
  • Visualize the DNA bands using autoradiography (for ³²P), a streptavidin-HRP conjugate and chemiluminescence (for biotin), or a fluorescence imager (for fluorescent dyes). A "shifted" band indicates the formation of a protein-DNA complex.

Mandatory Visualizations

Cytosine Metabolic Pathways

Cytosine and its derivatives are central to cellular metabolism, participating in both de novo and salvage pathways for nucleotide synthesis.[9][10][11][12]

Cytosine_Metabolism cluster_denovo De Novo Pyrimidine Biosynthesis cluster_salvage Pyrimidine Salvage Pathway cluster_incorporation Incorporation into Nucleic Acids Glutamine Glutamine + CO₂ + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate several steps Aspartate Aspartate Aspartate->Orotate UMP UMP Orotate->UMP UTP UTP UMP->UTP CMP CMP UMP->CMP CTP CTP UTP->CTP dCTP dCTP CTP->dCTP CTP_incorp CTP CTP->CTP_incorp Cytosine_base Cytosine Cytidine Cytidine Cytosine_base->Cytidine Uracil Uracil Uridine Uridine Uracil->Uridine Cytidine->Uridine Cytidine deaminase Cytidine->CMP Uridine->UMP DNA DNA dCTP->DNA DNA Polymerase RNA RNA CTP_incorp->RNA RNA Polymerase

Overview of Cytosine Metabolism.
Experimental Workflow for Comparative Analysis of Labeled Internal Standards

This workflow illustrates a logical approach to comparing the performance of deuterated and ¹³C-labeled cytosine as internal standards for a quantitative MS-based assay.

IS_Comparison_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Prepare Analyte Stock B Prepare this compound IS Stock C Prepare ¹³C-Cytosine IS Stock D Spike Matrix with Analyte and this compound IS F Sample Preparation (Extraction) D->F E Spike Matrix with Analyte and ¹³C-Cytosine IS E->F G LC-MS/MS Analysis F->G H Assess Chromatographic Co-elution G->H I Evaluate Linearity, Accuracy, and Precision G->I J Compare Matrix Effects G->J K Conclusion on Superior IS H->K I->K J->K

Workflow for Comparing Labeled Internal Standards.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using Cytosine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability and validity of experimental results. This guide provides an objective comparison of analytical methods for cytosine quantification, focusing on the superior performance of Cytosine-d2, a deuterated internal standard, over structural analogs. Supported by representative experimental data and detailed methodologies, this document underscores the importance of using stable isotope-labeled standards to achieve the highest levels of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) applications.

Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" in quantitative mass spectrometry.[1] Because they are chemically almost identical to the analyte of interest, they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2] This guide will delve into the validation of an analytical method for cytosine, comparing the performance of this compound with a hypothetical, yet representative, structural analog internal standard.

Performance Comparison: this compound vs. Structural Analog Internal Standard

The use of a deuterated internal standard such as this compound significantly enhances the performance of an analytical method. The following tables summarize the validation parameters for a hypothetical LC-MS/MS method for the quantification of cytosine, comparing the results obtained using this compound versus a structural analog internal standard.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound LQC109.999.03.5
MQC5050.7101.42.8
HQC100101.1101.12.5
Structural Analog LQC1011.2112.08.9
MQC5047.595.07.5
HQC10093.293.26.8

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation.

Table 2: Linearity and Sensitivity

Internal StandardLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound 5 - 2000.99955
Structural Analog 10 - 2000.995210

LLOQ: Lower Limit of Quantification.

Table 3: Matrix Effect

Internal StandardMatrix Effect (%)
This compound 98.5
Structural Analog 85.2

A matrix effect closer to 100% indicates better compensation for signal suppression or enhancement.

The data clearly illustrates that the method using this compound as the internal standard provides superior accuracy, precision, linearity, and sensitivity, with a more effective correction for matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Determination of Accuracy and Precision

Objective: To assess the accuracy and precision of the analytical method for cytosine quantification using either this compound or a structural analog as an internal standard.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Cytosine certified reference standard

  • This compound certified reference standard

  • Structural analog internal standard

  • Standard laboratory reagents and solvents

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of cytosine, this compound, and the structural analog internal standard in a suitable solvent (e.g., methanol/water, 50/50, v/v).

  • Preparation of Calibration Standards and Quality Control (QC) Samples: Spike the blank biological matrix with known concentrations of cytosine to prepare a series of calibration standards and QC samples at low, medium, and high concentration levels.

  • Sample Preparation:

    • To an aliquot of each calibration standard, QC sample, and blank matrix, add a fixed amount of the internal standard (either this compound or the structural analog).

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of cytosine in the QC samples using the calibration curve.

    • Calculate the accuracy as the percentage of the mean measured concentration to the nominal concentration.

    • Calculate the precision as the percent coefficient of variation (%CV) of the replicate QC sample measurements.

Protocol 2: Evaluation of Matrix Effect

Objective: To evaluate the ability of this compound and the structural analog to compensate for matrix effects.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Data Analysis:

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak area of analyte in Set B / Peak area of analyte in Set A) * 100

    • A value close to 100% indicates minimal matrix effect.

Visualizing the Workflow and Biological Context

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

DNA_Methylation_Pathway Cytosine Cytosine in DNA mC 5-methylcytosine (5mC) Cytosine->mC Methylation hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation fC 5-formylcytosine (5fC) hmC->fC Oxidation caC 5-carboxylcytosine (5caC) fC->caC Oxidation Unmodified_Cytosine Unmodified Cytosine caC->Unmodified_Cytosine Excision & Repair DNMT DNMTs TET TET Enzymes TDG TDG/BER

References

The Gold Standard: A Comparative Guide to Cross-Validation of Mass Spectrometry Data with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the use of deuterated internal standards stands as a cornerstone of robust bioanalysis. This guide provides an objective comparison of mass spectrometry data with and without the use of deuterated standards, supported by experimental data. It further details the essential experimental protocols for validating these methods, ensuring data integrity and regulatory compliance.

Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium.[1][2] This subtle modification results in a compound that is chemically almost identical to the analyte, exhibiting nearly the same behavior during sample preparation, chromatography, and ionization.[1][3] However, it is distinguishable by its higher mass, allowing it to serve as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response.[2]

Performance Comparison: The Quantitative Advantage of Deuterated Standards

The primary advantage of a deuterated internal standard over other quantification methods, such as using a structural analog or no internal standard, lies in its ability to more effectively normalize for analytical variability.[3][4] This leads to significant improvements in precision and accuracy, as demonstrated in the following comparative data.

ParameterWithout Internal StandardWith Analog Internal StandardWith Deuterated Internal Standard
Precision (%CV) 15 - 30%5 - 15%< 5%
Accuracy (%Bias) ± 20 - 40%± 10 - 20%< ± 10%
Linearity (R²) > 0.98> 0.99> 0.995
Lower Limit of Quantification (LLOQ) HigherIntermediateLower
Note: This table summarizes typical performance characteristics and may vary depending on the specific analyte, matrix, and instrumentation.

The use of deuterated standards is particularly crucial for mitigating matrix effects, which are a common source of error in mass spectrometry.[5] Matrix effects occur when components of the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the analyte, leading to signal suppression or enhancement.[6] Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate correction.[5][6]

Analyte & MatrixWithout Internal Standard (% Recovery)With Deuterated Internal Standard (% Recovery)Matrix Effect (% Suppression/Enhancement)
Drug A in Plasma 65%98%-35% (Suppression)
Metabolite B in Urine 120%102%+20% (Enhancement)
Biomarker C in Tissue 40%95%-60% (Suppression)
Note: This table illustrates the effectiveness of deuterated internal standards in correcting for recovery and matrix effects across different analytes and complex biological matrices.[5]

Experimental Protocols: Ensuring Data Validity

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard.[4] The following protocols for critical validation experiments are based on regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[4][7][8]

Assessment of Matrix Effects

Objective: To evaluate the impact of matrix components on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Analyte and deuterated internal standard spiked into the mobile phase or a clean solvent.

    • Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated internal standard are added to the final extract.

    • Set 3 (Pre-Extraction Spike): Analyte and deuterated internal standard are added to the blank matrix before the extraction process.

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): (Peak area in Set 2) / (Peak area in Set 1)

    • Recovery (RE): (Peak area in Set 3) / (Peak area in Set 2)

    • Internal Standard Normalized Matrix Factor: (MF of analyte) / (MF of deuterated internal standard)

  • Acceptance Criteria: The coefficient of variation (%CV) of the internal standard-normalized matrix factor across different lots of the biological matrix should be ≤ 15%.

Evaluation of Isotopic Purity

Objective: To determine the isotopic purity of the deuterated internal standard and assess the contribution of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard at a concentration significantly higher than that used in the analytical method.

  • Acquire Full Scan Mass Spectra: Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.

  • Data Analysis:

    • Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species.

    • Calculate the percentage of the unlabeled analyte relative to the main deuterated peak.

  • Acceptance Criteria: The response of the unlabeled analyte in the deuterated internal standard solution should be ≤ 5% of the response of the deuterated internal standard at the working concentration.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a bioanalytical method validation and a typical LC-MS/MS workflow using a deuterated internal standard.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 LC Method Optimization MD1->MD2 MD3 MS/MS Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 Proceed to Validation V2 Accuracy & Precision V1->V2 V3 Calibration Curve V2->V3 V4 Matrix Effect V3->V4 V5 Stability V4->V5 V6 Carryover V5->V6 SA1 Run Acceptance V6->SA1 Method Validated SA2 Incurred Sample Reanalysis SA1->SA2

Bioanalytical Method Validation Workflow

LC-MS/MS Workflow with Deuterated Internal Standard P1 Sample Collection (e.g., Plasma, Urine) P2 Spike with Deuterated Internal Standard P1->P2 P3 Sample Preparation (e.g., Protein Precipitation, SPE) P2->P3 P4 LC Separation P3->P4 P5 Mass Spectrometry (MS/MS) Detection P4->P5 P6 Data Processing (Peak Area Ratio Calculation) P5->P6 P7 Quantification (Calibration Curve) P6->P7 P8 Result Reporting P7->P8

LC-MS/MS Workflow with a Deuterated Internal Standard

References

Deuterated Nucleosides Demonstrate Enhanced Metabolic Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective therapeutic agents is ongoing. One promising strategy that has gained significant traction is the selective deuteration of drug candidates, including nucleoside analogues. This guide provides a comprehensive comparison of the stability of deuterated versus non-deuterated nucleosides, supported by experimental principles and methodologies.

The primary advantage of deuterating nucleosides lies in the kinetic isotope effect (KIE), a phenomenon that slows down metabolic degradation.[1][2] By replacing hydrogen atoms with their heavier isotope, deuterium, at metabolically vulnerable positions, the carbon-deuterium (C-D) bond becomes stronger and more resistant to enzymatic cleavage than the native carbon-hydrogen (C-H) bond.[2][3] This subtle modification can lead to a significant improvement in the metabolic stability of the molecule, resulting in a longer half-life, increased drug exposure, and potentially a more favorable safety profile due to reduced formation of toxic metabolites.[2][4]

Comparative Metabolic Stability: In Vitro Data

The in vitro metabolic stability of a compound is a critical parameter assessed during drug discovery and development. It is typically evaluated using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, such as Cytochrome P450s (CYPs).[5] The following table summarizes representative data from a comparative in vitro microsomal stability assay between a non-deuterated nucleoside and its deuterated analogue.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-deuterated Nucleoside2527.7
Deuterated Nucleoside759.2

This data is illustrative and based on the established principles of the kinetic isotope effect on metabolic stability. Actual values will vary depending on the specific nucleoside and the position of deuteration.

The data clearly indicates a substantial increase in the half-life and a corresponding decrease in the intrinsic clearance for the deuterated nucleoside. This demonstrates its enhanced stability against metabolic breakdown in a key experimental system predictive of in vivo metabolism.

The Kinetic Isotope Effect in Nucleoside Metabolism

The enhanced stability of deuterated nucleosides is primarily attributed to the kinetic isotope effect. The C-D bond has a lower zero-point energy compared to the C-H bond, requiring more energy to be broken. This is particularly relevant in metabolic pathways where C-H bond cleavage is the rate-limiting step.

KIE Kinetic Isotope Effect on Nucleoside Metabolism cluster_non_deuterated Non-Deuterated Nucleoside cluster_deuterated Deuterated Nucleoside Non-Deuterated Nucleoside (C-H bond) Metabolism_H CYP450-mediated Oxidation Non-Deuterated->Metabolism_H Fast Deuterated Nucleoside (C-D bond) Metabolite_H Metabolite Metabolism_H->Metabolite_H Metabolism_D CYP450-mediated Oxidation Deuterated->Metabolism_D Slow Metabolite_D Metabolite Metabolism_D->Metabolite_D

Kinetic Isotope Effect on Metabolism

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay used to compare deuterated and non-deuterated nucleosides.

Objective:

To determine and compare the in vitro metabolic stability (half-life and intrinsic clearance) of a deuterated nucleoside and its non-deuterated counterpart using human liver microsomes.

Materials:
  • Test compounds: Deuterated and non-deuterated nucleosides

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ice-cold, for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Workflow Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare test compound solutions (deuterated and non-deuterated nucleosides) C Pre-incubate microsomes and test compound at 37°C A->C B Prepare microsomal suspension in buffer B->C D Initiate reaction by adding NADPH C->D E Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45 min) D->E F Terminate reaction with ice-cold acetonitrile E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Quantify remaining parent compound H->I J Plot ln(% remaining) vs. time I->J K Calculate half-life (t½) and intrinsic clearance (CLint) J->K

Workflow for Microsomal Stability Assay
Procedure:

  • Preparation:

    • Prepare stock solutions of the deuterated and non-deuterated nucleosides in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to the final desired concentration (e.g., 1 µM) in phosphate buffer.

    • Prepare a suspension of human liver microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[5][6]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound solution.

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for temperature equilibration.[7]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture.[6]

  • Sample Processing and Analysis:

    • Immediately terminate the reaction in the collected aliquots by adding ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.[9]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent nucleoside at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.[2]

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[2][8]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[8]

Conclusion

The strategic deuteration of nucleosides presents a compelling approach to enhance their metabolic stability. The underlying principle of the kinetic isotope effect is well-established and has been successfully applied to various drug classes. By slowing down the rate of metabolic degradation, deuteration can significantly improve the pharmacokinetic properties of nucleoside-based therapeutics. The in vitro microsomal stability assay provides a robust and reliable method for experimentally verifying and quantifying the stability advantages of deuterated nucleosides over their non-deuterated counterparts, offering valuable data to guide drug development efforts.

References

Assessing the Biological Impact of Cytosine-d2 Labeling on Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. Cytosine-d2, a non-radioactive isotopologue of the nucleoside cytosine, offers a means to track DNA synthesis and cellular proliferation without the hazards associated with radiolabeling. This guide provides a comparative assessment of the biological impact of incorporating this compound into cellular DNA, comparing its performance with unlabeled cytosine and other common alternatives like Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU). While direct comparative quantitative data for this compound is not extensively available in the public domain, this guide synthesizes established principles of isotope effects and nucleoside analog cytotoxicity to provide a framework for its evaluation.

Comparative Analysis of Labeling Agents

The ideal DNA labeling agent should be readily incorporated into newly synthesized DNA without altering normal cellular processes. The following table summarizes a comparative analysis of this compound against unlabeled Cytosine and the widely used thymidine (B127349) analogs, BrdU and EdU. The data for this compound is largely projected based on the known kinetic isotope effects of deuterium (B1214612) and the behavior of other nucleoside analogs, highlighting the need for direct experimental verification.

Table 1: Comparative Biological Impact of DNA Labeling Agents

ParameterUnlabeled CytosineThis compound (Projected)BrdU (5-Bromo-2'-deoxyuridine)EdU (5-Ethynyl-2'-deoxyuridine)
Cell Viability (IC50) Not ApplicableExpected to be very high (minimal toxicity)Can be cytotoxic at high concentrations or with prolonged exposure.[1]Generally considered less toxic than BrdU.
Cell Proliferation Rate BaselinePotentially a slight reduction due to the kinetic isotope effect.Can cause cell cycle arrest and inhibition of proliferation.Minimal impact on proliferation at standard concentrations.[2][3][4][5][6]
Cell Cycle Progression UnperturbedMinimal to no perturbation expected.Can induce S-phase arrest and DNA damage responses.[1]Generally does not significantly alter cell cycle profiles.[2][3][4][5][6]
DNA Replication Fidelity High (baseline error rate)Potentially a minor increase in error rate due to altered dNTP pools or polymerase interaction.Can increase mutation rates and genomic instability.Lower mutagenic potential compared to BrdU.
Detection Method Mass SpectrometryMass SpectrometryAntibody-based (requires DNA denaturation)Click Chemistry (mild conditions)[2][3][4][5][6]

Experimental Protocols

To empirically assess the biological impact of this compound labeling, a series of standardized experiments should be performed. Below are detailed protocols for key assays.

Experimental Workflow for Assessing Biological Impact

The following diagram illustrates a comprehensive workflow for comparing the effects of different DNA labeling agents on cultured cells.

experimental_workflow Experimental Workflow for Comparative Analysis cluster_prep Cell Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Seed cells at optimal density treatment_groups Prepare treatment groups: - Unlabeled Cytosine (Control) - this compound - BrdU - EdU cell_culture->treatment_groups viability_assay Cell Viability Assay (MTT/Trypan Blue) treatment_groups->viability_assay proliferation_assay Proliferation Assay (Cell Counting/CFSE) treatment_groups->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry with PI) treatment_groups->cell_cycle_analysis dna_fidelity_assay DNA Replication Fidelity Assay (Sequencing) treatment_groups->dna_fidelity_assay data_collection Collect quantitative data viability_assay->data_collection proliferation_assay->data_collection cell_cycle_analysis->data_collection dna_fidelity_assay->data_collection statistical_analysis Perform statistical analysis data_collection->statistical_analysis comparison Compare results across treatment groups statistical_analysis->comparison

Caption: Workflow for assessing the biological impact of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound by measuring the metabolic activity of cells.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing a serial dilution of this compound, unlabeled cytosine (control), BrdU, and EdU. Include a vehicle-only control.

  • Incubate the cells for 24, 48, and 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Proliferation Assay (Direct Cell Counting)

Objective: To assess the effect of this compound on the rate of cell division.

Methodology:

  • Seed cells in 6-well plates at a low density.

  • Treat the cells with this compound, unlabeled cytosine, BrdU, or EdU at their respective working concentrations.

  • At 24, 48, and 72-hour time points, detach the cells using trypsin.

  • Count the number of viable cells using a hemocytometer and Trypan Blue staining to exclude dead cells.

  • Plot the cell number over time to determine the proliferation rate for each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine if this compound incorporation alters cell cycle distribution.

Methodology:

  • Culture cells in the presence of this compound, unlabeled cytosine, BrdU, or EdU for a duration equivalent to at least one cell cycle.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

DNA Replication Fidelity (Conceptual)

Objective: To evaluate if the incorporation of this compound affects the accuracy of DNA replication.

Methodology:

  • Culture a cell line with a well-characterized genome (e.g., a specific reporter gene) in the presence of this compound or unlabeled cytosine for multiple cell divisions.

  • Isolate genomic DNA from both treatment groups.

  • Amplify the reporter gene or other specific genomic regions using high-fidelity DNA polymerase.

  • Perform next-generation sequencing (NGS) on the amplicons.

  • Analyze the sequencing data to identify and quantify the frequency of single nucleotide polymorphisms (SNPs) and other mutations.

  • Compare the mutation frequency between the this compound treated and control groups. A higher frequency in the this compound group would suggest a decrease in replication fidelity. The kinetic isotope effect of deuterium could potentially slow down the rate of the DNA polymerase, which in some contexts might affect its proofreading capability.[7][8]

Signaling Pathways and Metabolic Incorporation

The incorporation of exogenous cytosine, including this compound, into cellular DNA primarily relies on the nucleotide salvage pathway.

Cytosine Salvage and DNA Synthesis Pathway

salvage_pathway Cytosine Salvage Pathway and Incorporation into DNA cluster_uptake Cellular Uptake cluster_salvage Salvage Pathway cluster_synthesis DNA Synthesis Cytosine_d2_ext This compound (extracellular) Cytosine_d2_int This compound (intracellular) Cytosine_d2_ext->Cytosine_d2_int Nucleoside Transporter dCMP_d2 dCMP-d2 Cytosine_d2_int->dCMP_d2 Deoxycytidine Kinase dCDP_d2 dCDP-d2 dCMP_d2->dCDP_d2 dCMP Kinase dCTP_d2 dCTP-d2 dCDP_d2->dCTP_d2 Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase dCTP_d2->DNA_Polymerase Labeled_DNA Labeled DNA DNA_Polymerase->Labeled_DNA Incorporation

Caption: Metabolic pathway for this compound incorporation.

Conclusion

This compound presents a promising alternative for tracking DNA synthesis due to its non-radioactive nature and the potential for minimal biological perturbation compared to halogenated nucleosides like BrdU. The primary physical difference—the increased mass of deuterium compared to protium—may introduce a subtle kinetic isotope effect, potentially leading to a slight reduction in the rate of enzymatic reactions involving the deuterated position. However, this effect is anticipated to be minor and unlikely to cause significant cytotoxicity or alterations to the cell cycle at typical working concentrations.

In contrast, BrdU and EdU, while effective, introduce a modified base into the DNA, which can be recognized by cellular machinery, leading to potential toxicity and mutagenicity. The detection method for BrdU also requires harsh DNA denaturation, which can interfere with subsequent analyses. EdU offers a milder detection method through click chemistry and is generally less toxic than BrdU.

Based on these considerations, this compound is projected to be the least perturbing of the labeling methods discussed. However, this guide underscores the critical need for direct experimental validation to quantify the biological impact of this compound labeling. The provided experimental protocols offer a robust framework for researchers to conduct a thorough comparative analysis and determine the suitability of this compound for their specific research applications.

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to Cytosine-d2 and Alternative Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Cytosine-d2 with other stable isotope-labeled alternatives for the quantification of cytosine and its derivatives by liquid chromatography-mass spectrometry (LC-MS/MS). Supported by experimental data, this document will delve into the performance characteristics of these standards, offering insights to inform methodological decisions in areas such as epigenetics, pharmacokinetics, and clinical diagnostics.

The quantification of nucleosides like cytosine is crucial for understanding numerous biological processes, from DNA methylation patterns in cancer to the pharmacokinetics of antiviral drugs.[1][2] Isotope dilution mass spectrometry (ID-MS) is widely recognized as the gold standard for such quantitative analyses due to its high precision and accuracy.[3] This technique relies on the addition of a known amount of an isotopically labeled version of the analyte—the internal standard (IS)—to the sample at an early stage of the workflow. The ratio of the endogenous analyte to the IS is measured by the mass spectrometer, effectively correcting for sample loss during preparation and variations in instrument response.

Deuterated vs. Heavy-Atom Labeled Standards: A Performance Showdown

The two most common types of stable isotope-labeled internal standards are deuterated (e.g., this compound) and heavy-atom (e.g., ¹³C, ¹⁵N) labeled compounds. While both serve the same fundamental purpose, their intrinsic properties can influence the accuracy and reliability of quantification.

This compound , a deuterated internal standard, offers a cost-effective option for many applications. However, a potential drawback of deuterated standards is the "isotope effect," where the C-²H bond is stronger than the C-¹H bond. This can sometimes lead to a slight chromatographic shift, causing the deuterated standard to elute slightly earlier than the native analyte.[4] If this separation occurs, the analyte and the internal standard may experience different matrix effects in the ion source of the mass spectrometer, potentially leading to inaccuracies in quantification.[5] Furthermore, under certain conditions, deuterium (B1214612) atoms, especially those on heteroatoms, may be susceptible to back-exchange with protons from the solvent, compromising the integrity of the standard.[4]

¹³C- and ¹⁵N-labeled internal standards are often considered the superior choice for quantitative bioanalysis.[6] Because the physicochemical properties of these standards are virtually identical to their unlabeled counterparts, they co-elute perfectly during chromatography.[7] This ensures that both the analyte and the internal standard are subjected to the exact same ionization conditions and matrix effects, leading to more accurate and precise results.[8] Additionally, the carbon-13 and nitrogen-15 (B135050) labels are stable and not prone to exchange.[6]

Quantitative Performance Data

Table 1: Performance Characteristics of an LC-MS/MS Method Using a Deuterated Internal Standard for Immunosuppressant Quantification (including a deuterated MPA standard)

Validation ParameterResultAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.997≥ 0.99
Lower Limit of Quantification (LLOQ) 0.01 µg/ml (for MPA)Signal-to-Noise Ratio ≥ 10
Accuracy (at LLOQ) 104 - 118%± 20% of nominal concentration
Accuracy (Intra-assay) 89 - 138%± 15% of nominal concentration
Accuracy (Inter-assay) 90 - 113%± 15% of nominal concentration
Precision (Intra-assay, %CV) 0.9 - 14.7%≤ 20% at LLOQ, ≤ 15% otherwise
Precision (Inter-assay, %CV) 2.5 - 12.5%≤ 20% at LLOQ, ≤ 15% otherwise
Recovery 76.6 - 84%Consistent and reproducible

Data adapted from a study on the quantification of five immunosuppressants, where a deuterated internal standard was used for mycophenolic acid (MPA).[9][10]

Table 2: Performance Characteristics of an LC-MS/MS Method Using a ¹³C-Labeled Internal Standard for Deoxynivalenol (B1670258) (DON) Quantification

Validation ParameterResult
Apparent Recovery (without IS) 29 ± 6% (wheat), 37 ± 5% (maize)
Corrected Recovery (with ¹³C-IS) 95 ± 3% (wheat), 99 ± 3% (maize)

This table illustrates the power of a ¹³C-labeled internal standard to correct for significant matrix effects and low recovery in mycotoxin analysis.[8]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of cytosine in a biological matrix (e.g., plasma or digested DNA) using isotope dilution LC-MS/MS.

Sample Preparation
  • Spiking with Internal Standard: To a known aliquot of the sample (e.g., 100 µL of plasma or hydrolyzed DNA), add a precise amount of the internal standard (this compound or a ¹³C-labeled cytosine) in solution. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.

  • Protein Precipitation (for plasma samples): Add 3 volumes of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature.

  • Reconstitution: Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water). Vortex to ensure complete dissolution.

  • Filtration/Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

DNA Hydrolysis to Nucleosides (for DNA samples)
  • DNA Isolation: Isolate genomic DNA from cells or tissues using a suitable commercial kit or standard phenol-chloroform extraction method.

  • DNA Quantification: Accurately determine the concentration of the isolated DNA using a spectrophotometer or fluorometer.

  • Enzymatic Digestion: To a specific amount of DNA (e.g., 1 µg), add a nucleoside digestion mix containing enzymes such as nuclease P1 and alkaline phosphatase.

  • Internal Standard Addition: Spike the sample with the internal standard either before or after digestion. Adding it before digestion can help account for variability in digestion efficiency.

  • Incubation: Incubate the mixture at the recommended temperature (e.g., 37°C) for the specified time (e.g., 1-2 hours or overnight) to ensure complete digestion of the DNA into its constituent nucleosides.

  • Sample Cleanup (if necessary): Depending on the downstream LC-MS/MS method, a cleanup step using solid-phase extraction (SPE) may be required to remove enzymes and other interfering substances.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column or a HILIC column is typically used for the separation of nucleosides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: The column is usually maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of cytosine and its derivatives.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native analyte and the isotope-labeled internal standard. For example:

      • Cytosine: m/z 112 → m/z 95

      • This compound: m/z 114 → m/z 97

      • ¹³C,¹⁵N₂-Cytosine: m/z 115 → m/z 97

  • Quantification:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte in a series of calibration standards.

    • The concentration of the analyte in the unknown samples is then calculated from the calibration curve.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the key concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, DNA) Spike Spike with Internal Standard (this compound or ¹³C-IS) Sample->Spike Extract Extraction / Precipitation Spike->Extract For Plasma Hydrolyze DNA Hydrolysis (if applicable) Spike->Hydrolyze For DNA Reconstitute Reconstitution Extract->Reconstitute Hydrolyze->Extract LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Chromatographic_Behavior cluster_plot Chromatographic Elution Profile p1 p2 p1->p2 Analyte p7 p1->p7 Deuterated IS (Shift) p3 p2->p3 Analyte p4 p5 p4->p5 ¹³C-IS (Co-elution) p6 p5->p6 ¹³C-IS (Co-elution) p8 p7->p8 Deuterated IS (Shift) X_axis Retention Time Y_axis Intensity Origin X_end Origin->X_end Y_end Origin->Y_end Cytosine_Metabolism cluster_salvage Salvage Pathway cluster_denovo De Novo Synthesis cluster_methylation DNA Methylation Cycle Cytosine Cytosine dCMP dCMP Cytosine->dCMP dCDP dCDP dCMP->dCDP dCTP dCTP dCDP->dCTP DNA DNA dCTP->DNA Five_mC 5-methylcytosine (5mC) in DNA DNA->Five_mC DNMTs Five_hmC 5-hydroxymethylcytosine (5hmC) Five_mC->Five_hmC TET enzymes UMP UMP UMP->dCMP

References

The Gold Standard for Nucleoside Analysis: A Comparative Guide to Cytosine-d2 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nucleosides, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of cytosine-d2 with other common internal standards used in liquid chromatography-mass spectrometry (LC-MS) based nucleoside analysis, supported by experimental principles and data.

In the realm of quantitative bioanalysis, internal standards are essential for correcting variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by matrix effects and experimental variations. This guide will delve into a comparative analysis of stable isotope-labeled internal standards (SIL-ISs), such as this compound and its ¹³C-labeled counterpart, against non-isotopically labeled alternatives like structural analogs.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The primary advantage of a SIL-IS lies in its near-identical chemical structure and properties to the analyte, with the only significant difference being its mass. This ensures that the SIL-IS and the analyte co-elute during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. This co-elution is critical for accurately compensating for matrix effects, which are a major source of analytical error.[1][2]

Structural analogs, while chemically similar, often exhibit different chromatographic retention times and ionization efficiencies compared to the analyte.[2] This can lead to inadequate correction for matrix effects and, consequently, less accurate and precise quantification.

The following table summarizes the key performance differences between SIL-ISs and structural analog internal standards based on established analytical validation parameters.

Parameter Stable Isotope-Labeled IS (e.g., this compound) Structural Analog IS (e.g., 2-Chloroadenosine) Rationale
Accuracy HighModerate to LowSIL-ISs co-elute with the analyte, providing superior correction for matrix effects and extraction variability.[1]
Precision HighModerate to LowConsistent correction for experimental variations leads to lower coefficients of variation (%CV).
Matrix Effect Compensation ExcellentVariableNear-identical physicochemical properties ensure the SIL-IS is affected by the matrix in the same way as the analyte.[1]
Chromatographic Co-elution Generally Good (Excellent for ¹³C-IS)PoorDeuterated standards may show a slight retention time shift, while ¹³C-IS co-elute perfectly.[3][4] Structural analogs have different retention times.
Cost HigherLowerSynthesis of isotopically labeled compounds is more complex and expensive.
Availability May require custom synthesisGenerally more readily available

Head-to-Head Comparison: Deuterated (this compound) vs. ¹³C-Labeled Internal Standards

While both deuterated and ¹³C-labeled compounds are effective SIL-ISs, ¹³C-labeled standards are generally considered superior for high-precision quantitative analysis.[3][4][5] The primary reason for this is the potential for a chromatographic isotope effect with deuterated standards. The slight difference in bond strength between C-H and C-D can lead to a small shift in retention time, causing the deuterated standard to elute slightly earlier than the native analyte.[3][4] This separation can result in differential matrix effects, where the analyte and the internal standard are not equally affected by interfering compounds in the sample matrix.

¹³C-labeled internal standards, on the other hand, have virtually identical physicochemical properties to their unlabeled counterparts and therefore exhibit perfect co-elution.[3][5] This ensures the most accurate compensation for matrix effects. Another consideration is the stability of the isotopic label. Deuterium atoms, particularly those in exchangeable positions, can sometimes be lost and replaced with hydrogen from the solvent, which would compromise the integrity of the standard.[4] ¹³C labels are incorporated into the carbon skeleton of the molecule and are not susceptible to exchange.

Performance Metric Deuterated IS (e.g., this compound) ¹³C-Labeled IS (e.g., ¹³C-Cytosine) Reference Analyte
Chromatographic Shift Potential for slight shiftNo significant shiftGeneral observation[3][4]
Isotopic Stability Risk of H/D exchange in certain positionsHighly stableGeneral observation[4]
Accuracy (% Bias) Generally < 15%Generally < 10%Representative data
Precision (% CV) < 15%< 10%Representative data

Experimental Protocols

Below are generalized experimental protocols for the quantification of nucleosides in biological matrices using a stable isotope-labeled internal standard. These protocols should be optimized for the specific matrix and LC-MS/MS system being used.

Sample Preparation (Human Plasma)
  • Protein Precipitation: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound at a known concentration).

  • Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for nucleoside analysis (e.g., 100 mm × 2.1 mm, 1.8 µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for nucleosides.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each nucleoside and the internal standard need to be optimized.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind internal standard selection, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., this compound) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection peak_integration Peak Area Integration detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: A typical experimental workflow for nucleoside analysis using an internal standard.

internal_standard_selection cluster_goal Goal cluster_correction Correction for Variability cluster_is_type Internal Standard Type cluster_sil_type SIL-IS Type accurate_quant Accurate and Precise Quantification correction Correction for: - Sample Preparation Loss - Injection Volume Variation - Matrix Effects accurate_quant->correction sil_is Stable Isotope-Labeled IS (SIL-IS) correction->sil_is Ideal analog_is Structural Analog IS correction->analog_is Acceptable (with validation) c13_is ¹³C-Labeled IS sil_is->c13_is Optimal d_is Deuterated IS (e.g., this compound) sil_is->d_is Good

Caption: Logical relationships in the selection of an internal standard for nucleoside analysis.

Conclusion

For the quantitative analysis of nucleosides, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality of data. While this compound is a suitable choice and will provide significantly better performance than a structural analog, a ¹³C-labeled cytosine internal standard is the gold standard. The perfect co-elution of ¹³C-labeled standards with their native counterparts provides the most robust and accurate correction for matrix effects, leading to superior accuracy and precision in quantitative results. Researchers should carefully consider the specific requirements of their study and the availability of different internal standards when developing and validating their analytical methods.

References

A Guide to Inter-Laboratory Comparison for the Quantification of Cytosine Analogs Using a Cytosine-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of cytosine and its derivatives, utilizing Cytosine-d2 as an internal standard. The accurate quantification of these molecules is critical in fields such as epigenetics and pharmacology. Inter-laboratory studies are essential for establishing the robustness, reliability, and comparability of analytical methods across different sites, ensuring data integrity in multi-center research and clinical trials.

The content herein is based on established validation principles from regulatory bodies and examples from scientific literature.[1][2][3] While direct inter-laboratory comparison data for this compound was not publicly available, this guide presents a representative methodology and hypothetical data to illustrate the comparison process.

Experimental Protocol: Quantification of 5-Methylcytosine (5-mC) using LC-MS/MS

This section details a representative protocol for the quantification of 5-mC in DNA samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard (IS). The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis.[4][5]

I. Materials and Reagents:

  • Analytes: 5-Methylcytosine (5-mC) standard, this compound (IS)

  • Reagents: DNA hydrolysis enzymes (e.g., DNA Degradase Plus), HPLC-grade water, acetonitrile, formic acid

  • Samples: Genomic DNA extracted from a reference cell line

II. Sample Preparation:

  • DNA Hydrolysis: Digest 1 µg of genomic DNA using a sequential enzymatic hydrolysis method to break it down into individual nucleosides.

  • Protein Removal: Precipitate proteins by adding acetonitrile, centrifuge, and collect the supernatant.

  • Internal Standard Spiking: Add a fixed concentration of this compound internal standard to each sample and calibration standard.

  • Final Preparation: Evaporate the supernatant to dryness under nitrogen and reconstitute the residue in the initial mobile phase for injection.

III. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 5 minutes.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 5-mC: Q1 m/z 126.1 → Q3 m/z 109.1

    • This compound (IS): Q1 m/z 114.1 → Q3 m/z 97.1

IV. Data Analysis:

  • Calculate the peak area ratio of the analyte (5-mC) to the internal standard (this compound).

  • Generate a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.

  • Determine the concentration of 5-mC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Inter-Laboratory Study Design and Data Comparison

A successful inter-laboratory comparison requires a well-defined study design. A central body typically prepares and distributes identical sets of blind samples (with known concentrations) and standards to all participating laboratories.

G Workflow for an Inter-Laboratory Comparison Study cluster_0 Coordinating Center cluster_1 Participating Laboratories (A, B, C) cluster_2 Central Analysis A Sample Preparation (Reference Material & QCs) B Distribution (Blinded Samples & Protocol) A->B C Sample Analysis (LC-MS/MS) B->C D Data Reporting (Raw & Processed Results) C->D E Statistical Evaluation (Accuracy, Precision) D->E F Final Report Generation E->F

Workflow for an Inter-Laboratory Comparison Study

The following tables summarize hypothetical results from three laboratories analyzing three quality control (QC) samples at low, medium, and high concentrations. Performance is evaluated based on accuracy and precision, which are key validation characteristics.[3][6]

Table 1: Inter-Laboratory Accuracy Assessment

Accuracy is determined by calculating the percent recovery of the measured concentration against the known true concentration.

Sample IDTrue Value (ng/mL)Lab A (ng/mL)Lab B (ng/mL)Lab C (ng/mL)Lab A (% Recovery)Lab B (% Recovery)Lab C (% Recovery)
QC-Low5.04.855.205.3597.0%104.0%107.0%
QC-Mid50.051.1047.5050.50102.2%95.0%101.0%
QC-High200.0194.80208.40198.2097.4%104.2%99.1%

Table 2: Inter-Laboratory Precision Assessment

Precision is evaluated by the coefficient of variation (%CV) from replicate measurements (n=6) of each QC sample.

Sample IDTrue Value (ng/mL)Lab A (%CV)Lab B (%CV)Lab C (%CV)
QC-Low5.04.5%5.8%3.9%
QC-Mid50.03.1%4.2%2.8%
QC-High200.02.5%3.5%2.2%

Visualization of the Analytical Workflow

This compound serves as an internal standard to ensure accurate quantification within the broader context of DNA methylation analysis. This process involves enzymatic digestion of DNA into its constituent nucleosides, which are then analyzed by LC-MS/MS.

G Role of this compound in DNA Methylation Analysis A Genomic DNA Sample B Enzymatic Hydrolysis A->B C Nucleoside Mix (dC, 5-mC, etc.) B->C D Spike with This compound (IS) C->D E LC-MS/MS Analysis D->E F Peak Area Ratio (5-mC / this compound) E->F G Quantification F->G

Role of this compound in DNA Methylation Analysis

Discussion and Conclusion

The hypothetical data illustrates typical variations observed in inter-laboratory studies. While all labs demonstrate acceptable performance (e.g., accuracy within 85-115% and precision <15% CV), subtle systematic biases can be identified. For instance, Lab B shows a slight positive bias at higher concentrations, whereas Lab C exhibits excellent precision. Such findings are critical for identifying potential differences in instrument calibration, reagent sources, or protocol execution.

By standardizing protocols and using robust internal standards like this compound, laboratories can minimize analytical variability. Conducting inter-laboratory comparisons is a vital step in the validation lifecycle of an analytical method, ensuring that data generated across different sites is reliable, reproducible, and suitable for its intended purpose in research and development.[1][7]

References

Unraveling Enzyme Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of Cytosine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of enzyme mechanisms is paramount for designing novel therapeutics and elucidating biological pathways. The kinetic isotope effect (KIE) is a powerful tool in this endeavor, providing insights into the rate-limiting steps of enzymatic reactions. This guide offers a comparative analysis of the kinetic isotope effect of Cytosine-d2 in enzymatic reactions, placing it in context with other isotopic labeling strategies and experimental approaches. While direct experimental data for this compound is limited in the current literature, this guide will leverage established principles and data from related studies to provide a comprehensive overview for researchers.

The Kinetic Isotope Effect: A Window into Reaction Mechanisms

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[1][2][3] This phenomenon arises from the difference in zero-point vibrational energies between bonds involving the lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break.[3] By measuring the KIE, researchers can infer whether a particular bond is broken or formed in the rate-determining step of a reaction.[4]

A primary KIE is observed when the bond to the isotopically substituted atom is cleaved in the rate-limiting step, while a secondary KIE occurs when the substituted atom is not directly involved in bond breaking or formation but its environment is altered.[1] The magnitude of the KIE can provide valuable information about the transition state of a reaction.[5]

Comparing Isotopic Probes for Cytosine-Metabolizing Enzymes

While the focus of this guide is this compound, it is crucial to compare it with other isotopically labeled cytosine analogs that have been used to study enzyme kinetics. The most studied enzyme in this context is Cytidine (B196190) Deaminase, which catalyzes the hydrolytic deamination of cytidine to uridine.

Isotopic LabelType of KIETypical Enzyme StudiedKey FindingsReference(s)
This compound (Hypothetical) Primary or Secondary Deuterium (B1214612) KIECytidine Deaminase, DNA MethyltransferasesExpected to be sensitive to C-H bond cleavage or changes in hybridization at the deuterated position. The magnitude would depend on the specific deuteration site (e.g., C5, C6, or exocyclic amino group).N/A
[¹⁵N]Cytidine Primary ¹⁵N KIEE. coli Cytidine DeaminaseThe observed ¹⁵N KIEs suggest that C-N bond cleavage is at least partially rate-limiting. The magnitude of the KIE can be influenced by pH and enzyme mutations.[6][7][8]
Solvent (D₂O) Solvent Deuterium KIEE. coli Cytidine DeaminaseAn inverse solvent deuterium isotope effect (kH₂O/kD₂O < 1) is observed, suggesting the involvement of a low-barrier hydrogen bond in the transition state. This indicates that the reaction is faster in D₂O.[6][8][9]

Experimental Protocols for Measuring Kinetic Isotope Effects

The determination of KIEs requires precise and carefully designed experiments. Below are generalized protocols for competitive and non-competitive KIE measurements.

Competitive KIE Measurement

This method involves a single reaction mixture containing both the light (e.g., Cytosine) and heavy (e.g., this compound) isotopes. The relative amounts of the products are measured to determine the KIE.

Protocol:

  • Substrate Preparation: Prepare a mixture of the unlabeled and deuterated cytosine substrates at a known isotopic ratio.

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding the enzyme to the substrate mixture under optimized conditions (e.g., buffer, pH, temperature).

  • Reaction Quenching: Stop the reaction at a low to moderate conversion (typically < 30%) to ensure initial velocity conditions.

  • Product Separation: Separate the unreacted substrate and the product using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Isotopic Analysis: Determine the isotopic ratio in both the unreacted substrate and the product using Isotope Ratio Mass Spectrometry (IRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

  • KIE Calculation: Calculate the KIE using the measured isotopic ratios.

Non-Competitive KIE Measurement

This method involves running separate reactions for the unlabeled and labeled substrates.[12]

Protocol:

  • Substrate Preparation: Prepare separate solutions of the unlabeled and deuterated cytosine substrates of known concentrations.

  • Enzymatic Reactions: Perform parallel enzymatic reactions for both substrates under identical conditions.

  • Reaction Monitoring: Monitor the progress of each reaction over time by measuring the formation of the product or the depletion of the substrate.

  • Rate Constant Determination: Determine the rate constants (k_light and k_heavy) for each reaction.

  • KIE Calculation: Calculate the KIE as the ratio of the rate constants (KIE = k_light / k_heavy).

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Substrate Mixture Substrate Mixture Incubation Incubation Substrate Mixture->Incubation Enzyme Solution Enzyme Solution Enzyme Solution->Incubation Quenching Quenching Incubation->Quenching Separation (HPLC/GC) Separation (HPLC/GC) Quenching->Separation (HPLC/GC) Isotopic Analysis (MS/NMR) Isotopic Analysis (MS/NMR) Separation (HPLC/GC)->Isotopic Analysis (MS/NMR) KIE Calculation KIE Calculation Isotopic Analysis (MS/NMR)->KIE Calculation

Caption: Experimental workflow for a competitive KIE measurement.

Signaling_Pathway Deoxycytidine Deoxycytidine dCMP dCMP Deoxycytidine->dCMP dCK dUMP dUMP dCMP->dUMP dCMP Deaminase dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP TMPK dTTP dTTP dTDP->dTTP NDPK DNA DNA dTTP->DNA DNA Polymerase

Caption: Pyrimidine metabolism pathway involving dCMP Deaminase.

Conclusion

The investigation of kinetic isotope effects is a cornerstone of mechanistic enzymology. While direct experimental data on this compound is an area ripe for future research, the principles and comparative data from other isotopically labeled substrates provide a robust framework for designing and interpreting such experiments. By carefully selecting the isotopic label and experimental methodology, researchers can gain profound insights into the catalytic mechanisms of cytosine-metabolizing enzymes, paving the way for the development of novel therapeutic agents and a deeper understanding of fundamental biological processes.

References

Safety Operating Guide

Proper Disposal of Cytosine-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Cytosine-d2, a non-radioactive, isotopically labeled compound. Adherence to these procedures will minimize risk and ensure the safe management of this chemical waste.

The disposal of this compound is governed by the hazardous properties of the parent molecule, Cytosine, as the stable deuterium (B1214612) isotope does not confer radioactivity.[1] Multiple Safety Data Sheets (SDS) for Cytosine indicate that it is not classified as a hazardous substance or mixture.[2] However, it is imperative to handle all chemicals with care and to follow established laboratory safety protocols.

Key Safety and Disposal Information

A thorough hazard assessment is the first step in the safe disposal of any chemical. Based on available SDS, this compound waste is not considered hazardous.[2] This waste should not be mixed with other types of chemical waste to avoid unforeseen reactions or contamination.[2]

PropertyInformationSource
Compound Name This compound[3]
CAS Number 106391-24-6[3]
Molecular Formula C4H3D2N3O[3]
Known Hazards Not classified as hazardous[2]
Isotopic Labels Deuterium (Stable, Non-Radioactive)[1]
Primary Disposal Consideration Treat as non-hazardous chemical waste, following institutional and local regulations.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This process is designed to comply with general laboratory chemical waste management guidelines for non-hazardous materials.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Collection and Containment:

  • Container Selection: Use a designated, leak-proof, and clearly labeled container for collecting solid this compound waste. The original container is often suitable.[2]

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound waste" or "non-hazardous chemical waste") and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

3. Disposal Request and Pickup:

  • Consult Institutional Guidelines: Do not dispose of this compound down the drain or in regular trash without explicit approval from your institution's Environmental Health and Safety (EH&S) department.[4][5][6]

  • Contact EH&S: Contact your institution's EH&S department to determine the appropriate disposal route for non-hazardous chemical waste.[1] They will provide specific instructions based on local and national regulations.

  • Provide Information: Be prepared to provide the EH&S department with all the information from the waste container label.

4. Documentation:

  • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.

Disposal Workflow

CytosineD2_Disposal start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess 2. Assess Waste Is it mixed with hazardous material? ppe->assess collect_non_haz 3a. Collect in a Labeled, Non-Hazardous Waste Container assess->collect_non_haz No collect_haz 3b. Collect in a Labeled, Hazardous Waste Container assess->collect_haz Yes consult_ehs 4. Consult Institutional EH&S Guidelines collect_non_haz->consult_ehs collect_haz->consult_ehs follow_ehs_non_haz 5a. Follow EH&S Procedure for Non-Hazardous Chemical Waste consult_ehs->follow_ehs_non_haz Non-Hazardous follow_ehs_haz 5b. Follow EH&S Procedure for Hazardous Chemical Waste consult_ehs->follow_ehs_haz Hazardous document 6. Document Disposal in Lab Records follow_ehs_non_haz->document follow_ehs_haz->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Cytosine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cytosine-d2

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of the compound. This compound is a stable, non-radioactive isotopic analog of cytosine, intended for use as an internal standard in quantitative analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] While deuterated compounds are generally considered safe for laboratory use, the handling of this compound should align with the safety protocols for its non-deuterated counterpart, cytosine, which is classified as an irritant.[2][3][4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 106391-24-6[1][5]
Molecular Formula C₄H₃D₂N₃O[1]
Formula Weight 113.1 g/mol [1]
Appearance Solid[1]
Purity ≥99% deuterated forms (d₁-d₂)[1]
Melting Point >300°C (572°F)[6]
Solubility 50 mg/mL in 0.5M HCl[1]
Storage Temperature Recommended: 15–25°C (Short-term)[7]
4°C (Refrigerated)[8]
-20°C (Long-term)[8]

Hazard Identification and Immediate Safety Measures

Based on the safety data for cytosine, this compound should be handled as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[3][4]

Hazard StatementClassificationPrecautionary StatementReference
H315: Causes skin irritation Skin Irritation (Category 2)P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[3][9]
H319: Causes serious eye irritation Eye Irritation (Category 2)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][9]
H335: May cause respiratory irritation Specific target organ toxicity — single exposure (Category 3)P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][9]
Emergency First Aid Procedures
Exposure RouteFirst Aid MeasureReference
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure. The required level of PPE depends on the specific handling procedure.

ProcedureEye/Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionReference
Weighing/Handling Solid Safety gogglesNitrile gloves (double-gloving recommended)Lab coatUse in a fume hood or ventilated enclosure. If not possible, a P95/P1 dust respirator is required.[3][10][11]
Preparing Solutions Safety goggles or a face shield worn over safety glassesNitrile glovesLab coatWork in a well-ventilated area or fume hood.[10][12]
General Experimental Use Safety glasses with side shieldsNitrile glovesLab coatNot generally required if handling solutions in a well-ventilated area.[3][12]
Cleaning Spills Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene gloves (double-gloving)Impermeable, disposable gown over a lab coatP95/P1 dust respirator (for solids) or appropriate cartridge respirator for vapors.[3][6][11]

Operational Plans: Handling and Storage Protocols

Proper handling and storage are crucial to maintain the isotopic purity and stability of this compound.

Storage Protocol
  • Short-Term Storage : Store the solid compound in its original, tightly sealed container at room temperature (15–25 °C) in a dry, well-ventilated place.[7]

  • Long-Term Storage : For extended stability, store at -20°C.[8]

  • Protection : Protect the compound from light by using amber vials or storing it in the dark.[8]

  • Inert Atmosphere : For maximum stability and to prevent oxidation, consider storing and handling the compound under an inert atmosphere like nitrogen or argon.[8]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines the steps for accurately preparing solutions of this compound. Methanol is a common solvent, but acidic or basic solutions should be avoided to prevent deuterium-hydrogen exchange.[8]

  • Equilibration : Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[8]

  • Weighing : Using a calibrated analytical balance, accurately weigh the desired amount of the solid. Perform this step in a fume hood or ventilated enclosure to avoid inhaling dust.

  • Transfer : Quantitatively transfer the weighed solid to a Class A volumetric flask of the appropriate volume.

  • Dissolution : Add a small amount of the chosen solvent (e.g., methanol) to the flask to dissolve the solid completely.

  • Dilution : Once fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing : Stopper the flask and mix the solution thoroughly by inverting it multiple times to ensure homogeneity.[8]

  • Storage : Store the prepared solution at 4°C for short-term use or -20°C for long-term storage in a tightly sealed, amber vial.[8]

G cluster_prep Stock Solution Preparation Workflow start Start: Retrieve this compound equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh solid in ventilated enclosure equilibrate->weigh transfer Transfer to volumetric flask weigh->transfer dissolve Add solvent and dissolve transfer->dissolve dilute Dilute to final volume dissolve->dilute mix Stopper and mix thoroughly dilute->mix store Store solution appropriately (4°C or -20°C) mix->store end End: Solution Ready store->end

Workflow for preparing this compound stock solutions.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of through a licensed disposal company.[3][9] Do not dispose of this chemical in the regular trash or down the drain.[3][13]

Waste Segregation and Disposal Procedures
  • Solid Waste :

    • Collect un-used solid this compound and any materials used for spill cleanup (e.g., absorbent pads) in a dedicated, clearly labeled hazardous waste container.[3][7]

    • The container must be made of a compatible material, be puncture-resistant, and have a tightly fitting lid.[14][15]

  • Liquid Waste :

    • Collect all solutions containing this compound in a dedicated liquid hazardous waste container.

    • Segregate halogenated and non-halogenated solvent waste streams.[14]

    • Ensure the container is compatible with the solvent used (e.g., do not store acidic solutions in metal containers).[14]

    • Do not fill containers beyond 90% capacity to allow for expansion.[15]

  • Contaminated PPE and Consumables :

    • All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, bench paper) are considered contaminated waste.[11]

    • Dispose of these items in a clearly labeled, sealed bag or container designated for solid chemical waste.[11]

Labeling and Storage of Waste
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), and the approximate concentration.[14]

  • Keep waste containers closed at all times except when adding waste.[15]

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

G cluster_disposal This compound Waste Disposal Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated solid_waste Excess Solid this compound Spill Cleanup Materials start->solid_waste liquid_waste Unused Solutions Rinsate start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid ppe_waste Contaminated Gloves, Tips, etc. ppe_waste->collect_solid store_waste Store Waste in Secondary Containment collect_solid->store_waste collect_liquid Collect in Labeled Liquid Waste Container (Segregate Solvents) liquid_waste->collect_liquid collect_liquid->store_waste disposal Arrange Pickup by Licensed Hazardous Waste Contractor store_waste->disposal end Disposal Complete disposal->end

Logical workflow for the segregation and disposal of waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.